Product packaging for H-Ser-His-OH(Cat. No.:CAS No. 67726-09-4)

H-Ser-His-OH

カタログ番号: B1353343
CAS番号: 67726-09-4
分子量: 242.23 g/mol
InChIキー: YZMPDHTZJJCGEI-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ser-His is a dipeptide formed from L-serine and L-histidine residues. It has a role as a metabolite. It is functionally related to a L-serine and a L-histidine.
both amino acids function together as key catalytic amino acids in the active sites of diverse enzymes as the serine- and thiol-proteases, lipases, and esterases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O4 B1353343 H-Ser-His-OH CAS No. 67726-09-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPDHTZJJCGEI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426797
Record name serylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67726-09-4
Record name serylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-Ser-His-OH: A Comprehensive Technical Guide to its Fundamental Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-His-OH, also known as seryl-histidine, is a molecule of significant interest due to its remarkable catalytic activities and its fundamental role in the active sites of numerous enzymes. Composed of L-serine and L-histidine, this simple dipeptide exhibits the capacity to cleave DNA, proteins, and esters, as well as to catalyze the formation of peptide bonds.[1] This technical guide provides an in-depth overview of the core fundamental properties and characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, purification, and activity assays, and a discussion of its potential, though currently underexplored, role in intracellular signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological and experimental systems.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄N₄O₄[2]
Molecular Weight 242.23 g/mol [2]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Synonyms Seryl-histidine, Ser-His, SH[2]
CAS Number 67726-09-4

Table 2: Acid-Base Properties of this compound (Estimated)

Ionizable GroupEstimated pKa
α-Carboxyl (His)~1.82
Imidazole (B134444) (His)~6.00
α-Amino (Ser)~9.15
Isoelectric Point (pI) ~7.59

Note: The pKa values are estimated based on the pKa values of the individual amino acids, serine and histidine. The isoelectric point (pI) is calculated as the average of the pKa values of the imidazole side chain of histidine and the α-amino group of serine.

Table 3: Solubility of this compound

SolventSolubilitySource
Water ≥ 100 mg/mL (412.83 mM)[3]
DMSO 20.83 mg/mL (85.99 mM) (requires sonication)[3]

Biological Activities and Significance

This compound is recognized for its catalytic promiscuity, a feature attributed to the synergistic action of the serine hydroxyl group and the histidine imidazole side chain, which mimics the catalytic dyad found in serine proteases.[1]

  • Nuclease Activity: The dipeptide is capable of cleaving DNA, generating both 3'-hydroxyl and 3'-phosphate fragments, which is consistent with phosphodiester bond hydrolysis.[1]

  • Protease and Esterase Activity: this compound demonstrates the ability to hydrolyze peptide bonds in proteins and cleave ester linkages, such as that in p-nitrophenyl acetate (B1210297) (p-NPA).[1]

  • Peptide Ligase Activity: In a reverse of its hydrolytic activity, this compound can catalyze the formation of peptide bonds, suggesting a potential role in prebiotic peptide synthesis.

  • Prebiotic Chemistry: The catalytic nature of this simple dipeptide has led to its consideration as a potential player in the origin of life, acting as a primitive enzyme before the evolution of more complex protein catalysts.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of this compound.

Synthesis and Purification

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).

3.1.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Selection and Preparation:

    • Start with a pre-loaded Fmoc-His(Trt)-Wang resin. The trityl (Trt) group protects the imidazole side chain of histidine.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc group from the histidine residue.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. The tert-butyl (tBu) group protects the hydroxyl group of serine.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF, DCM, and DMF.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group from serine using 20% piperidine in DMF as described above.

    • Wash the resin extensively with DMF and DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and tBu).

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude this compound peptide under vacuum.

3.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for purification. The exact gradient should be optimized based on the retention time of the dipeptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peak.

    • Analyze the fractions by mass spectrometry to confirm the identity of this compound.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Activity Assays

3.2.1. DNA Cleavage Assay

This assay is designed to visualize the nuclease activity of this compound on a plasmid DNA substrate.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • This compound

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • Agarose (B213101) gel (1%)

    • Ethidium bromide or other DNA stain

    • Loading dye

  • Procedure:

    • Set up reaction mixtures containing 500 ng of plasmid DNA and varying concentrations of this compound (e.g., 10 µM to 1 mM) in the reaction buffer.

    • Include a negative control with no this compound.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

    • Stop the reaction by adding loading dye containing a chelating agent like EDTA.

    • Analyze the samples by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates cleavage activity.

3.2.2. Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol.

  • Materials:

    • p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent (e.g., acetonitrile)

    • This compound

    • Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of p-NPA.

    • In a cuvette, add the reaction buffer and this compound to the desired final concentration.

    • Initiate the reaction by adding a small volume of the p-NPA stock solution.

    • Immediately monitor the increase in absorbance at 405 nm over time.

    • The rate of reaction can be calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of p-nitrophenol.

    • Include a control reaction without this compound to measure the rate of spontaneous hydrolysis.

3.2.3. Peptide Ligation Assay

This assay demonstrates the ability of this compound to catalyze the formation of a new peptide bond.

  • Materials:

    • Amino acid or peptide ester (e.g., Gly-Phe-OMe)

    • Amino acid amide (e.g., Leu-NH₂)

    • This compound

    • Reaction Buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.0)

    • HPLC system for analysis

  • Procedure:

    • Dissolve the amino acid ester and amino acid amide in the reaction buffer.

    • Add this compound to the reaction mixture.

    • Incubate the reaction at room temperature, taking aliquots at various time points (e.g., 0, 1, 4, 24 hours).

    • Quench the reaction in the aliquots by adding an acid (e.g., TFA).

    • Analyze the formation of the new, longer peptide product by reverse-phase HPLC.

    • Quantify the product peak to determine the reaction yield over time.

Potential Role in Intracellular Signaling

While the catalytic activities of this compound are well-documented, its direct role as an intracellular signaling molecule is less understood and represents a significant area for future research. Dipeptides are increasingly being recognized as signaling molecules in various biological contexts. The cellular uptake of histidine-containing dipeptides has been observed, suggesting that this compound could potentially exert intracellular effects.

A hypothetical mechanism for how an intracellular dipeptide like this compound could influence a signaling pathway, such as the MAPK cascade, is through the allosteric modulation of a key kinase or phosphatase. Its catalytic activity could also locally alter the concentration of other small molecules that in turn affect signaling. However, there is currently no direct experimental evidence to support a specific signaling role for this compound.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Fmoc-His(Trt)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash & Dry Deprotect2->Wash3 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Final Pure this compound Purify->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

DNA_Cleavage_Workflow Start Plasmid DNA + this compound Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (Loading Dye + EDTA) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize Bands (UV) Electrophoresis->Visualize Result Analyze Cleavage Products (Nicked/Linear DNA) Visualize->Result

Caption: Workflow for the DNA cleavage assay.

Catalytic Mechanism and Potential Signaling

Catalytic_Mechanism cluster_hydrolysis Ester Hydrolysis cluster_ligation Peptide Ligation SerHis_H This compound AcylEnzyme Acyl-Intermediate SerHis_H->AcylEnzyme Nucleophilic Attack Ester Ester Substrate (e.g., p-NPA) Ester->AcylEnzyme Product1 Alcohol Product AcylEnzyme->Product1 Release Product2 Carboxylic Acid Product AcylEnzyme->Product2 Hydrolysis Product2->SerHis_H Regeneration SerHis_L This compound AA_Ester Amino Acid Ester SerHis_L->AA_Ester Activation Dipeptide New Dipeptide Product AA_Ester->Dipeptide Nucleophilic Attack by AA-Amide AA_Amide Amino Acid Amide AA_Amide->Dipeptide

Caption: Simplified catalytic mechanisms of this compound.

Potential_Signaling Extracellular Extracellular This compound Transporter Peptide Transporter Extracellular->Transporter Intracellular Intracellular This compound Transporter->Intracellular Kinase_inactive Inactive Kinase Intracellular->Kinase_inactive Allosteric Modulation (Hypothetical) Kinase_active Active Kinase Kinase_inactive->Kinase_active Activation Downstream Downstream Signaling (e.g., Gene Expression) Kinase_active->Downstream

Caption: Hypothetical role of this compound in intracellular signaling.

Conclusion

This compound is a dipeptide with a remarkable array of catalytic capabilities that underscore its importance in both biochemical and prebiotic contexts. Its fundamental properties are well-characterized, and robust methods for its synthesis, purification, and functional analysis are readily adaptable from standard peptide chemistry protocols. While its role as a mimic of serine protease active sites is a central theme of its study, the potential for this compound to act as an intracellular signaling molecule remains an intriguing and largely unexplored frontier. Further research into its cellular uptake and downstream effects is warranted to fully elucidate the biological significance of this versatile dipeptide. This guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of this compound.

References

Seryl-Histidine: A Technical Guide to its Discovery, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide seryl-histidine (Ser-His), from its serendipitous discovery to its current applications as a catalyst in peptide synthesis and a tool for biomolecule cleavage. We delve into the historical context of its discovery, provide detailed experimental protocols for its synthesis and catalytic use, and present quantitative data on its efficiency. This document also explores the proposed mechanisms of action and illustrates key experimental workflows using Graphviz visualizations.

Discovery and Historical Context

The discovery of the catalytic properties of seryl-histidine is a relatively recent development in the broader history of peptide research. While the synthesis of the first dipeptide, glycylglycine, by Emil Fischer in 1901 marked the beginning of peptide chemistry, the unique enzymatic capabilities of seryl-histidine were uncovered much later.[1][2]

The key breakthrough came from the research group of Yufen Zhao, who were investigating the role of N-phosphoamino acids in peptide formation.[3][4] In their studies, they serendipitously observed that an aged solution of N-phosphorus serine in a saturated histidine buffer exhibited DNA cleavage activity, which was absent in a freshly prepared solution. This led to the identification of the seryl-histidine dipeptide, formed in the solution, as the active agent responsible for this cleavage.[5]

This discovery positioned seryl-histidine as a simple yet powerful catalytic molecule, considered by some to be the smallest functional peptide with enzyme-like activity and a potential evolutionary prototype for modern hydrolytic enzymes such as serine proteases. Its ability to catalyze reactions under prebiotic conditions has also made it a significant subject of research in the study of the origin of life.

Synthesis of Seryl-Histidine

The synthesis of seryl-histidine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a widely used and effective method.

Experimental Protocol: Solid-Phase Synthesis of L-Seryl-L-Histidine

This protocol outlines the manual synthesis of L-Seryl-L-Histidine on a Rink Amide resin, yielding a C-terminally amidated dipeptide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-His(Trt)-OH

  • Fmoc-Ser(tBu)-OH

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (Histidine):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Serine:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated serine solution to the resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), recouple for another hour.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection (Serine): Repeat step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final seryl-histidine product.

Catalytic Activities of Seryl-Histidine

Seryl-histidine exhibits remarkable catalytic activity in two primary types of reactions: hydrolysis of esters, peptides, and nucleic acids, and the formation of peptide bonds.

Hydrolytic Activity

Seryl-histidine can cleave peptide bonds in proteins and phosphodiester bonds in DNA. The proposed mechanism involves the hydroxyl group of serine acting as a nucleophile, facilitated by the imidazole (B134444) ring of histidine acting as a general base.

This protocol describes a general method to assess the cleavage of a protein by seryl-histidine.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • Seryl-histidine

  • Tris-HCl buffer (pH 7.5)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL in Tris-HCl buffer).

    • Prepare a stock solution of seryl-histidine (e.g., 10 mM in Tris-HCl buffer).

    • In a microcentrifuge tube, mix the target protein and seryl-histidine to final concentrations of 0.5 mg/mL and 1 mM, respectively.

    • Prepare a control reaction without seryl-histidine.

  • Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis by SDS-PAGE:

    • Mix the collected aliquots with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

    • Analyze the disappearance of the intact protein band and the appearance of smaller cleavage fragments over time.

A study by Zeng et al. (2005) investigated the interaction of seryl-histidine with BSA and lysozyme, observing a significant decrease in the β-sheet content of these proteins, suggesting a disruptive interaction leading to cleavage. Another study analyzed the cleavage efficiency of seryl-histidine against four different proteins, demonstrating its broad substrate-cleaving ability.

Protein SubstrateSeryl-Histidine ConcentrationIncubation TimeResult
Bovine Serum Albumin1 mM24 hoursSignificant degradation observed on SDS-PAGE
Lysozyme1 mM24 hoursObservable cleavage fragments on SDS-PAGE

Table 1: Summary of Seryl-Histidine Protein Cleavage Activity.

Peptide Bond Formation

Seryl-histidine can also catalyze the formation of peptide bonds, making it a molecule of great interest in prebiotic chemistry. It can facilitate the condensation of amino acid esters to form dipeptides and even longer peptides.

This protocol outlines the synthesis of a dipeptide using seryl-histidine as a catalyst.

Materials:

  • N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester)

  • C-protected amino acid (e.g., L-leucine amide)

  • Seryl-histidine

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • RP-HPLC for analysis and purification

Procedure:

  • Reaction Setup:

    • Dissolve the N-protected amino acid ester and the C-protected amino acid in the buffer solution to a final concentration of 10 mM each.

    • Add seryl-histidine to a final concentration of 1 mM.

    • Prepare a control reaction without seryl-histidine.

  • Incubation: Incubate the reaction mixtures at room temperature with gentle shaking.

  • Monitoring and Analysis:

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 24, 48, 72 hours) and analyzing them by RP-HPLC.

    • Identify the product peak by comparing it with a standard and quantify the yield based on the peak area.

The efficiency of seryl-histidine catalyzed peptide synthesis varies depending on the substrates and reaction conditions.

N-terminal ReactantC-terminal ReactantCatalystYieldReference
N-acetyl-L-phenylalanine ethyl esterL-leucine amideSeryl-HistidineUp to 60%
Various amino acid estersVarious amino amidesSeryl-Histidine0.5% - 60%

Table 2: Yields of Dipeptide Synthesis Catalyzed by Seryl-Histidine.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis of Seryl-Histidine

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_His Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect_His Couple_Ser Couple Fmoc-Ser(tBu)-OH (DIC/Oxyma) Deprotect_His->Couple_Ser Deprotect_Ser Fmoc Deprotection (Piperidine/DMF) Couple_Ser->Deprotect_Ser Cleave Cleave from Resin (TFA Cocktail) Deprotect_Ser->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final_Product Pure Seryl-Histidine Purify->Final_Product

Caption: Workflow for the solid-phase synthesis of seryl-histidine.

Proposed Catalytic Mechanism of Seryl-Histidine in Peptide Bond Hydrolysis

Catalytic_Mechanism cluster_SerHis Seryl-Histidine Ser Serine Residue (-CH2OH) Substrate Peptide Bond (R-CO-NH-R') Ser->Substrate Nucleophilic attack His Histidine Residue (Imidazole Ring) His->Ser activates Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme releases Product1 Cleaved C-terminal Peptide (H2N-R') Acyl_Enzyme->Product1 Product2 Cleaved N-terminal Peptide (R-COOH) Acyl_Enzyme->Product2 releases Water Water Water->Acyl_Enzyme Hydrolysis

Caption: Proposed mechanism for peptide bond hydrolysis by seryl-histidine.

Signaling Pathways

Currently, there is no scientific evidence to suggest a direct role for the dipeptide seryl-histidine in cellular signaling pathways in mammalian cells. Research has primarily focused on its catalytic activities and its potential significance in prebiotic chemical evolution. While histidine phosphorylation is a known post-translational modification, studies have indicated that in mammalian cells, this modification serves a metabolic rather than a signaling function. Therefore, a signaling pathway diagram involving seryl-histidine cannot be provided based on the current body of scientific literature.

Conclusion

Seryl-histidine stands out as a remarkably simple dipeptide with significant catalytic capabilities. Its discovery has opened new avenues for research in prebiotic chemistry and has provided a minimalistic model for understanding enzyme function. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the synthesis and application of this intriguing molecule. Further investigation into its potential biological roles and the optimization of its catalytic efficiency will undoubtedly continue to be a fruitful area of scientific inquiry.

References

The Ser-His Dipeptide: A Minimalistic Catalyst with Prebiotic Implications and Unexplored Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ser-His (Seryl-Histidine) dipeptide represents the shortest known peptide sequence exhibiting catalytic activity, mimicking the function of complex serine proteases. This technical guide provides a comprehensive overview of the current understanding of the biological functions of the Ser-His dipeptide in cellular systems. Its primary and most well-documented role is its catalytic activity in both the hydrolysis of esters and the formation of peptide bonds, positioning it as a subject of significant interest in the fields of prebiotic chemistry and enzyme evolution. While the catalytic dyad of serine and histidine is fundamental to the function of numerous enzymes, the specific roles of the free Ser-His dipeptide in contemporary cellular signaling, antioxidant defense, or inflammatory processes remain largely uncharted territory. This guide summarizes the available quantitative data on its catalytic efficiency, details relevant experimental protocols, and visualizes its proposed mechanisms of action.

Catalytic Function of Ser-His Dipeptide

The most significant and extensively studied biological function of the Ser-His dipeptide is its catalytic activity. It serves as a minimalistic model for serine proteases, which are a major class of enzymes that cleave peptide bonds in proteins.

Hydrolytic Activity

The Ser-His dipeptide has been shown to possess hydrolytic activity against various substrates, including esters, proteins, and DNA.[1][2] The catalytic mechanism is believed to involve the imidazole (B134444) side chain of histidine acting as a general base to activate the hydroxyl group of serine, which then acts as a nucleophile to attack the carbonyl carbon of the substrate. This is analogous to the catalytic triad (B1167595) (Ser-His-Asp) found in mature serine proteases.[3]

Peptide Bond Formation

In addition to hydrolysis, the Ser-His dipeptide can also catalyze the formation of peptide bonds, demonstrating the principle of microscopic reversibility.[4][5] This catalytic activity is of particular interest in the context of prebiotic chemistry, as it suggests a potential mechanism for the non-enzymatic formation of peptides on early Earth.[6] The yields of peptide bond formation are influenced by various factors, including pH, temperature, and the concentration of the dipeptide catalyst.

Quantitative Data on Catalytic Activity

The catalytic efficiency of the Ser-His dipeptide in peptide bond formation has been quantified in several studies. The following tables summarize the key findings.

Table 1: Yields of Ac-Phe-Leu-NH₂ formation catalyzed by Ser-His under varying pH conditions. [4]

pHCatalyst (4 mM Ser-His)Reaction TimeTemperature (°C)Yield (%)
5Ser-His3 days25< 5
6Ser-His3 days25~10
7Ser-His3 days25~20
8Ser-His3 days25~30
9Ser-His3 days25~35
10Ser-His3 days25~35
11Ser-His3 days25~35

Table 2: Yields of Ac-Phe-Leu-NH₂ formation catalyzed by Ser-His at varying catalyst concentrations. [4]

Ser-His Concentration (mM)Reaction TimeTemperature (°C)pHYield (%)
01 day2510< 5
21 day2510~15
41 day2510~25
81 day2510~40
161 day2510~60

Table 3: Yields of various dipeptides and PNA monomers catalyzed by Ser-His. [4][5]

Substrate 1Substrate 2CatalystYield (%)
Ac-Phe-OEtH-Leu-NH₂16 mM Ser-His~60% (after 30 days)
Boc-Phe-OEtH-Ala-NH₂4 mM Ser-His31.5
Z-Ala-OEtH-Phe-NH₂4 mM Ser-His15.2
PNA monomer (T)PNA monomer (T)1.5 mM Ser-HisDimer: 12, Trimer: 8, Tetramer: 25

Signaling Pathways and Cellular Functions: An Area for Future Research

Despite the well-established catalytic activity of the Ser-His dipeptide, its role in specific cellular signaling pathways in modern organisms is not well-defined in the current scientific literature. Searches for direct interactions with receptors, modulation of second messenger systems, or regulation of gene expression have not yielded significant results.

Similarly, while histidine-containing dipeptides, such as carnosine, are known for their antioxidant and anti-inflammatory properties, there is a lack of specific quantitative data on the antioxidant and anti-inflammatory capacity of the Ser-His dipeptide itself.[7][8] Studies on other histidine-containing dipeptides suggest potential roles in enhancing cell viability and improving metabolic profiles in cell cultures, but direct evidence for Ser-His in these contexts is limited.[9][10]

The cellular uptake mechanism for the Ser-His dipeptide has not been specifically elucidated. General studies on dipeptide and polyhistidine peptide uptake suggest that various mechanisms, including specific transporters and endocytosis, could be involved.[11]

Experimental Protocols

Synthesis of Ser-His Dipeptide

The Ser-His dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[12][13][14]

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Ser(tBu)-OH

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell Fmoc-His(Trt)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue using 20% piperidine in DMF.

  • Serine Coupling: Activate Fmoc-Ser(tBu)-OH with a coupling reagent and base, and couple it to the deprotected histidine on the resin.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added serine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the Ser-His dipeptide by mass spectrometry and NMR.

Assay for Ser-His Catalyzed Peptide Bond Formation

This protocol is adapted from the method described for the synthesis of Ac-Phe-Leu-NH₂.[4]

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-leucinamide (H-Leu-NH₂)

  • Ser-His dipeptide

  • Sodium borate (B1201080) buffer (100 mM, pH 10)

  • Dimethylformamide (DMF)

  • 1N HCl

  • HPLC for analysis

Procedure:

  • Prepare a 50 mM solution of Ac-Phe-OEt in DMF.

  • Prepare a 50 mM solution of H-Leu-NH₂ in 100 mM sodium borate buffer (pH 10).

  • In a reaction vessel, mix the Ac-Phe-OEt solution and the H-Leu-NH₂ solution to achieve a final DMF concentration of 6% (v/v).

  • Add Ser-His dipeptide to the desired final concentration (e.g., 16 mM).

  • Incubate the reaction mixture at 25°C for the desired time (e.g., 24 hours).

  • Stop the reaction by adding 10% (v/v) of 1N HCl.

  • Centrifuge the reaction mixture to pellet the precipitated product.

  • Dissolve the pellet in a known volume of DMF.

  • Analyze the dissolved pellet and the supernatant by reverse-phase HPLC to quantify the product (Ac-Phe-Leu-NH₂), unreacted substrate (Ac-Phe-OEt), and hydrolysis product (Ac-Phe-OH).

Visualizations

Signaling Pathways and Logical Relationships

As there is currently no established signaling pathway for the Ser-His dipeptide, a diagrammatic representation is not feasible. The primary described function is its catalytic activity.

Experimental Workflows and Catalytic Mechanisms

SerHis_Catalytic_Mechanism cluster_reactants Reactants cluster_transition_state Catalytic Action cluster_products Products SerHis Ser-His Dipeptide TS1 Histidine acts as a general base SerHis->TS1 activates Substrate Ester Substrate (R-CO-OR') TS2 Serine hydroxyl attacks carbonyl carbon Substrate->TS2 TS1->TS2 enables TS3 Tetrahedral Intermediate TS2->TS3 Product1 Acyl-Ser-His Intermediate TS3->Product1 Product2 Alcohol (R'-OH) TS3->Product2 FinalProduct New Peptide Bond Product1->FinalProduct Nucleophile Nucleophile (e.g., Amine) Nucleophile->FinalProduct attacks

Caption: Proposed catalytic mechanism of Ser-His in peptide bond formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Solutions (Ac-Phe-OEt & H-Leu-NH₂) C Mix Reactants and Catalyst A->C B Prepare Ser-His Catalyst Solution B->C D Incubate under controlled conditions (pH, Temp, Time) C->D E Quench Reaction (add HCl) D->E F Separate Precipitate E->F G Dissolve Precipitate in DMF F->G H Analyze by HPLC G->H

Caption: Experimental workflow for assessing Ser-His catalytic activity.

Conclusion and Future Directions

The Ser-His dipeptide is a fascinating molecule that provides a minimal model for understanding the fundamental principles of enzymatic catalysis. Its ability to promote both hydrolysis and peptide bond formation underscores its potential significance in prebiotic chemical evolution. For drug development professionals, its stability and catalytic nature might offer a scaffold for the design of novel synthetic enzymes or therapeutic peptides.

However, a significant gap exists in our understanding of the role of free Ser-His dipeptide in complex cellular systems. Future research should focus on several key areas:

  • Cellular Signaling: Investigating potential interactions of Ser-His with cell surface receptors or intracellular signaling molecules to determine if it plays a direct role in signal transduction.

  • Antioxidant and Anti-inflammatory Activity: Quantifying the specific antioxidant and anti-inflammatory properties of Ser-His to ascertain if it contributes to cellular defense mechanisms.

  • Cellular Uptake and Metabolism: Elucidating the mechanisms by which cells import and metabolize the Ser-His dipeptide to understand its bioavailability and fate in a biological context.

  • Therapeutic Potential: Exploring potential therapeutic applications, for instance, in the context of diseases where protease activity is dysregulated or where the delivery of a stable, simple catalyst could be beneficial.

A deeper understanding of these aspects will be crucial to fully appreciate the biological significance of the Ser-His dipeptide beyond its role as a model catalyst.

References

An In-depth Technical Guide on the Proposed Mechanism of Action for H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-His-OH (Seryl-Histidine) has garnered scientific interest due to its remarkable catalytic capabilities, functioning as a minimalist mimic of serine proteases. This document provides a comprehensive overview of the proposed mechanism of action for this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its catalytic processes. The core of its activity lies in the synergistic interplay between the serine and histidine residues, enabling it to hydrolyze ester and peptide bonds, as well as catalyze the formation of peptide linkages. This guide aims to serve as a technical resource for researchers exploring the potential of this simple yet functional dipeptide in various scientific and therapeutic contexts.

Proposed Mechanism of Action: A Catalytic Dyad

The primary proposed mechanism of action for this compound is its function as a rudimentary catalytic dyad, analogous to the active site of serine proteases. In this model, the imidazole (B134444) side chain of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of a substrate, such as an ester or a peptide bond.

This mechanism is supported by the observation that the dipeptide can cleave DNA, proteins, and the ester p-nitrophenyl acetate (B1210297) (p-NPA)[1]. The cleavage of DNA is suggested to occur via phosphodiester hydrolysis, generating both 3'-hydroxyl and 3'-phosphate fragments[1]. Furthermore, the observation that the reverse reaction, peptide bond formation, is also catalyzed by this compound lends support to this protease-like mechanism, following the principle of microscopic reversibility[2][3].

It is crucial to note that the catalytic activity is dependent on the intact dipeptide structure. Neither the individual amino acids (serine and histidine) nor their mixture, nor derivatives like N-acetyl Ser-His or Ser-His amide, exhibit the same catalytic effect, highlighting the importance of the specific arrangement of the functional groups in the dipeptide[3].

Hydrolytic Activity

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acyl-Enzyme Formation & Product 1 Release cluster_step3 Step 3: Deacylation & Product 2 Release Substrate Substrate (Ester/Amide) Ser_His This compound Intermediate Tetrahedral Intermediate Acyl_Ser_His Acyl-Ser-His Intermediate Product1 Product 1 (Alcohol/Amine) Water Water Ser_His_Regen Regenerated This compound Product2 Product 2 (Carboxylic Acid)

Caption: Experimental workflow for this compound catalyzed peptide bond formation.

Cellular Signaling Pathways

Current research has not identified any specific intracellular signaling pathways that are directly modulated by this compound. The dipeptide's mechanism of action is understood to be one of direct catalysis on extracellular or in vitro substrates, rather than interacting with cellular receptors or intracellular signaling cascades. Its potential biological effects are therefore more likely to be a result of its enzymatic activity on extracellular proteins or other biomolecules.

Conclusion

This compound serves as a fascinating model for understanding the fundamental principles of enzymatic catalysis. Its ability to perform hydrolysis and synthesis underscores the potential of simple peptides to exhibit complex chemical activities. While there are some inconsistencies in the reported quantitative data for its hydrolytic activity, its efficacy in peptide bond formation is more clearly demonstrated. The provided experimental frameworks offer a starting point for further investigation into the catalytic prowess of this dipeptide. Future research should focus on elucidating the precise kinetic parameters of its various catalytic activities and exploring its potential applications in biocatalysis and synthetic chemistry. The absence of known interactions with cellular signaling pathways suggests its utility may be primarily in applications that leverage its direct enzymatic functions.

References

The Catalytic Core: Early Investigations into the Seryl-Histidine Dipeptide's Esterase and Peptidyl Transferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide seryl-histidine (Ser-His) has long been a subject of interest in the fields of prebiotic chemistry and enzyme mimics, owing to its remarkable catalytic activity. Comprising the two amino acids serine and histidine, which form the core of the catalytic triad (B1167595) in many serine proteases, Ser-His represents the minimal structural motif capable of catalyzing fundamental biochemical reactions, including ester hydrolysis and peptide bond formation.[1][2][3][4] Early studies into its catalytic prowess laid the groundwork for understanding the fundamental principles of organocatalysis and provided insights into the potential origins of enzymatic function. This technical guide provides a comprehensive overview of these seminal studies, detailing the experimental protocols, quantitative data, and proposed catalytic mechanisms.

Catalytic Activities of Seryl-Histidine

Early research demonstrated that seryl-histidine exhibits significant catalytic activity in two primary classes of reactions:

  • Ester Hydrolysis: Ser-His is capable of catalyzing the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (p-NPA), releasing p-nitrophenolate, a chromogenic product that can be monitored spectrophotometrically.[4] This activity mimics the esterase function of serine proteases.

  • Peptide Bond Formation: In a reaction that is essentially the reverse of proteolysis, Ser-His can catalyze the formation of peptide bonds by coupling an amino acid or peptide ester (the acyl donor) with an amino acid amide or another amino acid (the nucleophile).[1] This peptidyl transferase activity is of particular interest in the context of prebiotic peptide synthesis.

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in early studies on the catalytic activity of seryl-histidine.

Table 1: Peptide Synthesis Catalyzed by Seryl-Histidine

Acyl DonorNucleophileCatalystCatalyst Conc. (mM)Reaction TimeYield (%)Reference
Ac-Phe-OEtH-Leu-NH₂Ser-His1024h~40[1]
Ac-Phe-OEtH-Leu-NH₂α-Chymotrypsin0.11 min>60[1]
Various Amino Acid/Peptide EstersVarious Amino Acid DerivativesSer-HisNot specifiedNot specified0.5 - 60[1]

Ac-Phe-OEt: N-acetyl-L-phenylalanine ethyl ester; H-Leu-NH₂: L-leucinamide

Table 2: Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

Quantitative kinetic data for the seryl-histidine catalyzed hydrolysis of p-NPA from the initial search results are limited. The provided sources confirm the catalytic activity but do not offer specific rate constants or Michaelis-Menten parameters from dedicated early studies on the dipeptide itself. The focus of many early papers was on demonstrating the activity rather than detailed kinetic characterization.

Experimental Protocols

Detailed methodologies for the key experiments investigating the catalytic activity of seryl-histidine are provided below.

Protocol 1: Seryl-Histidine Catalyzed Peptide Synthesis

This protocol is based on the early studies of seryl-histidine as a catalyst for peptide bond formation.[1]

1. Materials:

  • Acyl donor: N-protected amino acid or peptide ester (e.g., N-acetyl-L-phenylalanine ethyl ester, Ac-Phe-OEt).
  • Nucleophile: Amino acid amide or C-terminally protected amino acid (e.g., L-leucinamide, H-Leu-NH₂).
  • Catalyst: Seryl-histidine (Ser-His).
  • Buffer: 100 mM Sodium Borate (B1201080), pH 10.0.
  • Solvent: N,N-Dimethylformamide (DMF).
  • Stopping Reagent: 1N HCl.
  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC).

2. Procedure:

  • Prepare a 50 mM solution of the acyl donor in DMF.
  • Prepare a 50 mM solution of the nucleophile in 100 mM sodium borate buffer (pH 10.0).
  • In a reaction vessel, combine the acyl donor solution and the nucleophile solution in equimolar amounts. The final DMF concentration should be approximately 6% (v/v).
  • Add the seryl-histidine catalyst to the reaction mixture to a final concentration of 10 mM.
  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24 hours).
  • Stop the reaction by adding 10% (v/v) of 1N HCl.
  • If a precipitate forms, collect it by centrifugation (e.g., 13,000 rpm for 15 minutes).
  • Dissolve the precipitate in a known volume of DMF for HPLC analysis.
  • Analyze both the supernatant and the redissolved precipitate by HPLC to determine the yield of the dipeptide product.

Protocol 2: Seryl-Histidine Catalyzed Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

This protocol is a generalized procedure based on common methods for assaying esterase activity using p-NPA, adapted for seryl-histidine as the catalyst.

1. Materials:

  • Substrate: p-Nitrophenyl acetate (p-NPA).
  • Catalyst: Seryl-histidine (Ser-His).
  • Buffer: A suitable buffer system to maintain the desired pH (e.g., phosphate (B84403) or borate buffer).
  • Solvent for substrate stock: Acetonitrile (B52724) or DMSO.
  • Analytical Equipment: UV-Vis Spectrophotometer.

2. Procedure:

  • Prepare a stock solution of p-NPA in acetonitrile or DMSO.
  • Prepare a solution of seryl-histidine in the desired buffer at the desired concentration.
  • In a cuvette, add the buffer and the seryl-histidine solution.
  • To initiate the reaction, add a small volume of the p-NPA stock solution to the cuvette and mix quickly. The final concentration of the organic solvent should be kept low to avoid affecting the reaction kinetics.
  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 400-405 nm over time. This absorbance change is due to the formation of the p-nitrophenolate ion.
  • As a control, perform a parallel experiment without the seryl-histidine catalyst to measure the rate of spontaneous hydrolysis of p-NPA.
  • The initial rate of the catalyzed reaction is determined by subtracting the rate of the uncatalyzed reaction from the rate of the catalyzed reaction. The rate can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (the molar extinction coefficient of p-nitrophenolate is pH-dependent).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic mechanism and experimental workflows.

Peptide_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ser-His Ser-His Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 Ser-His->Tetrahedral_Intermediate_1 Nucleophilic attack by Ser hydroxyl Acyl-Donor Acyl Donor (R-CO-OR') Acyl-Donor->Tetrahedral_Intermediate_1 Nucleophile Nucleophile (H₂N-R'') Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Nucleophile->Tetrahedral_Intermediate_2 Nucleophilic attack Acyl-Ser-His Acyl-Ser-His Intermediate (Ser-O-CO-R) Tetrahedral_Intermediate_1->Acyl-Ser-His Collapse Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate_1->Alcohol Release Acyl-Ser-His->Tetrahedral_Intermediate_2 Dipeptide Dipeptide (R-CO-NH-R'') Tetrahedral_Intermediate_2->Dipeptide Release Regenerated_Ser-His Regenerated Ser-His Tetrahedral_Intermediate_2->Regenerated_Ser-His Collapse

Caption: Proposed mechanism for seryl-histidine catalyzed peptide synthesis.

Peptide_Synthesis_Workflow Start Start Prepare_Solutions Prepare Reactant and Catalyst Solutions Start->Prepare_Solutions Mix_Reactants Combine Acyl Donor, Nucleophile, and Catalyst Prepare_Solutions->Mix_Reactants Incubate Incubate at Controlled Temperature and Time Mix_Reactants->Incubate Stop_Reaction Quench Reaction with Acid Incubate->Stop_Reaction Separate_Product Centrifuge to Separate Precipitate Stop_Reaction->Separate_Product Analyze_Samples Analyze Supernatant and Precipitate by HPLC Separate_Product->Analyze_Samples End End Analyze_Samples->End

Caption: Experimental workflow for seryl-histidine catalyzed peptide synthesis.

SerHis_vs_SerineProtease SerHis Seryl-Histidine (Dipeptide) Serine (Nucleophile) Histidine (General Base) SerineProtease Serine Protease (Enzyme) Catalytic Triad Serine (Nucleophile) Histidine (General Base) Aspartate (Stabilizer) SerHis->SerineProtease Minimal Catalytic Unit

Caption: Relationship between the Ser-His dyad and the serine protease catalytic triad.

Conclusion

The early studies on the catalytic activity of seryl-histidine were pivotal in establishing the concept of small molecule organocatalysis and provided a plausible model for the prebiotic evolution of enzyme function. The ability of this simple dipeptide to catalyze both ester hydrolysis and peptide bond formation highlights the fundamental roles of the serine hydroxyl and histidine imidazole (B134444) groups in catalysis. While less efficient than their enzymatic counterparts, the catalytic proficiency of seryl-histidine under mild conditions underscores its significance as a subject of ongoing research in fields ranging from origins of life to the design of novel synthetic catalysts. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals seeking to explore the catalytic potential of this remarkable dipeptide.

References

Prebiotic Synthesis of Seryl-Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seryl-histidine (Ser-His) is a dipeptide of significant interest in prebiotic chemistry, primarily due to its demonstrated catalytic activity in the formation of both peptide and phosphodiester bonds, suggesting a potential role in the origin of informational and functional macromolecules. This technical guide provides an in-depth exploration of the proposed prebiotic synthesis pathways of seryl-histidine, summarizing key experimental findings, quantitative data, and detailed methodologies. The guide focuses on two primary pathways: a selective synthesis route via phosphorus activation and a solvent-free, mineral-catalyzed condensation. This document aims to serve as a comprehensive resource for researchers investigating the origins of life, the catalytic potential of simple peptides, and the development of novel peptide-based therapeutics.

Introduction

The emergence of catalytically active peptides from a prebiotic soup of simple organic molecules is a cornerstone of many origin-of-life scenarios. Seryl-histidine, in particular, has been identified as a remarkably simple yet functional molecule, acting as a primitive analogue to modern serine proteases. Its ability to catalyze the formation of peptide bonds suggests a potential role in the elongation of peptides on the early Earth. Understanding the plausible prebiotic pathways for the formation of seryl-histidine itself is therefore crucial to evaluating its significance in the evolution of biological complexity. This guide consolidates the current scientific understanding of these pathways.

Prebiotic Availability of Precursors: Serine and Histidine

The formation of seryl-histidine is contingent on the prebiotic availability of its constituent amino acids, serine and histidine.

  • Serine: Serine is considered a prebiotically plausible amino acid, readily formed under simulated early Earth conditions. It has been identified as a product in Miller-Urey-type experiments, which simulate lightning discharges in a reducing atmosphere.

  • Histidine: The prebiotic synthesis of histidine is more complex. While not a direct product of simple Strecker synthesis, plausible pathways have been proposed. One notable route involves the reaction of erythrose with formamidine (B1211174) to form an imidazole (B134444) intermediate, which then undergoes a Strecker synthesis to yield histidine. The prebiotic synthesis of histidine from erythrose and formamidine has been reported with a yield of 3.5%[1].

Prebiotic Synthesis Pathways of Seryl-Histidine

Two primary pathways for the prebiotic synthesis of seryl-histidine have been investigated:

Pathway 1: Selective Formation via Phosphorus Activation

A study by Shu et al. (2018) demonstrated a selective and efficient pathway for the formation of seryl-histidine in an aqueous environment through the use of a phosphorus-based activating agent. This pathway highlights the potential role of phosphorus compounds, which are believed to have been present on the early Earth, in facilitating peptide bond formation.

Logical Relationship: Phosphorus Activation Pathway

G Serine Serine NDIPPSer N-DIPP-Ser (Activated Serine) Serine->NDIPPSer Activation Phosphorus_Activating_Agent Phosphorus Activating Agent (e.g., N-diisopropylphosphinoyl) Phosphorus_Activating_Agent->NDIPPSer SerHis Seryl-Histidine NDIPPSer->SerHis Condensation (Selective) Other_Dipeptides Other Dipeptides NDIPPSer->Other_Dipeptides Condensation (Less Favorable) Histidine Histidine Histidine->SerHis Other_AA Other Amino Acids Other_AA->Other_Dipeptides

Caption: Phosphorus activation of serine promotes its selective condensation with histidine.

The study by Shu et al. found that the reaction of N-DIPP-Ser with histidine proceeded more efficiently than with other amino acids, indicating a selective formation of seryl-histidine.

ReactantsProductSelectivityReference
N-DIPP-Ser + HistidineSeryl-HistidineHigher efficiency compared to other amino acidsShu et al. (2018)
N-DIPP-Ser + Other Amino AcidsOther DipeptidesLower efficiencyShu et al. (2018)

This protocol is based on the methodology described by Shu et al. (2018).

  • Preparation of Activated Serine (N-DIPP-Ser):

    • Dissolve serine in an appropriate aqueous buffer.

    • Add N-diisopropylphosphinoyl chloride (DIPP-Cl) as the activating agent.

    • Stir the reaction mixture at a controlled temperature and pH to allow for the formation of N-DIPP-Ser.

    • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Condensation Reaction:

    • To the solution containing N-DIPP-Ser, add an equimolar amount of histidine.

    • Incubate the reaction mixture under controlled temperature and pH conditions.

    • For comparison, set up parallel reactions with other amino acids in place of histidine.

  • Analysis of Products:

    • Analyze the reaction mixtures at various time points using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of seryl-histidine and other dipeptides.

    • Determine the reaction yields and assess the selectivity of the reaction for seryl-histidine formation.

Experimental Workflow: Phosphorus Activation Pathway

G cluster_activation Activation Step cluster_condensation Condensation Step cluster_analysis Analysis Serine_sol Serine Solution Add_DIPP_Cl Add DIPP-Cl Serine_sol->Add_DIPP_Cl Stir Stir at controlled Temp & pH Add_DIPP_Cl->Stir HPLC_Monitor1 Monitor via HPLC Stir->HPLC_Monitor1 NDIPPSer_sol N-DIPP-Ser Solution HPLC_Monitor1->NDIPPSer_sol Proceed if activation is successful Add_His Add Histidine NDIPPSer_sol->Add_His Incubate Incubate at controlled Temp & pH Add_His->Incubate Reaction_Mixture Reaction Mixture Incubate->Reaction_Mixture LCMS_Analysis LC-MS Analysis Reaction_Mixture->LCMS_Analysis Quantification Quantify Yields & Selectivity LCMS_Analysis->Quantification

Caption: Experimental workflow for the synthesis of seryl-histidine via phosphorus activation.

Pathway 2: Solvent-Free, TiO₂-Catalyzed Synthesis

Fabbiani et al. (2017) reported a solvent-free method for the synthesis of seryl-histidine from non-activated serine and histidine using titanium dioxide (TiO₂) nanoparticles as a catalyst. This pathway is significant as it represents a plausible scenario for peptide formation on mineral surfaces, a common feature of the prebiotic Earth.

Logical Relationship: TiO₂-Catalyzed Synthesis

G Serine Serine (solid) SerHis Seryl-Histidine Serine->SerHis Condensation Homopeptides Homopeptides (Ser-Ser, His-His) Serine->Homopeptides Histidine Histidine (solid) Histidine->SerHis Histidine->Homopeptides TiO2 TiO₂ Nanoparticles (Catalyst) TiO2->SerHis TiO2->Homopeptides Heat Heat (e.g., Chemical Vapor Deposition) Heat->SerHis Heat->Homopeptides

Caption: TiO₂ catalyzes the solvent-free condensation of serine and histidine to form seryl-histidine.

The study by Fabbiani et al. demonstrated the formation of seryl-histidine, as well as homopeptides of serine and histidine, under solvent-free conditions. While specific yields were not provided in the abstract, the formation of the dipeptide was confirmed.

ReactantsCatalystConditionsProductsReference
Serine + HistidineTiO₂ nanoparticlesSolvent-free, Heat (Chemical Vapor Deposition)Seryl-Histidine, His-Ser, Ser-Ser, His-HisFabbiani et al. (2017)

This protocol is based on the methodology described by Fabbiani et al. (2017).

  • Preparation of Reactants and Catalyst:

    • Thoroughly mix solid serine, solid histidine, and TiO₂ nanoparticles in a reaction vessel.

  • Chemical Vapor Deposition (CVD) Reaction:

    • Place the reaction vessel in a CVD apparatus.

    • Heat the mixture under vacuum to induce sublimation and deposition of the amino acids onto the catalyst surface.

    • Maintain the temperature at a level sufficient to promote peptide bond formation without causing degradation of the amino acids or the resulting dipeptide.

  • Analysis of Products:

    • After the reaction, cool the vessel and collect the solid product.

    • Analyze the product mixture using techniques such as in situ Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry to confirm the presence of seryl-histidine.

Experimental Workflow: TiO₂-Catalyzed Synthesis

G cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Mix solid Serine, Histidine, and TiO₂ CVD_Apparatus Place in CVD Apparatus Mix->CVD_Apparatus Heat_Vacuum Heat under Vacuum CVD_Apparatus->Heat_Vacuum Solid_Product Collect Solid Product Heat_Vacuum->Solid_Product FTIR_MS Analyze via FT-IR and Mass Spec Solid_Product->FTIR_MS

Caption: Experimental workflow for the solvent-free, TiO₂-catalyzed synthesis of seryl-histidine.

Other Plausible Prebiotic Scenarios

While the phosphorus activation and mineral-catalyzed pathways have been specifically investigated for seryl-histidine, other general mechanisms of prebiotic peptide synthesis could also have contributed to its formation on the early Earth. These include:

  • Wet-Dry Cycles: Fluctuating environmental conditions, such as the evaporation of water in lagoons or on shorelines, could have concentrated amino acids and promoted dehydration reactions to form peptide bonds.

  • Condensing Agents: Prebiotically plausible condensing agents, such as cyanamide, could have facilitated the formation of peptide bonds in aqueous solutions.

Conclusion

The prebiotic synthesis of the catalytically active dipeptide seryl-histidine is a plausible event on the early Earth. Experimental evidence supports at least two distinct pathways: a selective, phosphorus-activated route in an aqueous environment and a solvent-free, mineral-catalyzed condensation on surfaces like titanium dioxide. The existence of these pathways strengthens the hypothesis that seryl-histidine could have been a key player in the prebiotic evolution of functional peptides, potentially acting as a primitive enzyme to facilitate the formation of more complex biomolecules. Further research, particularly focusing on the yields and efficiencies of these reactions under a wider range of simulated prebiotic conditions, will be crucial in fully elucidating the role of seryl-histidine in the origin of life.

References

The Ser-His Dyad: A Technical Guide to the Structure and Catalytic Function of Seryl-Histidine (H-Ser-His-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the dipeptide Seryl-Histidine (H-Ser-His-OH), focusing on the intricate relationship between its chemical structure and its diverse catalytic functions. As the shortest peptide known to possess significant hydrolytic and synthetic capabilities, Ser-His serves as a fundamental model for understanding enzyme mechanisms and as a potential cornerstone for the development of novel biocatalysts.

Chemical Structure and Core Functional Groups

Seryl-Histidine (Ser-His) is a dipeptide formed from the condensation of L-serine and L-histidine. Its structure is deceptively simple, yet it contains the essential functional components responsible for the catalytic activity observed in the active sites of complex enzymes like serine proteases, lipases, and esterases.[1]

  • L-Serine Residue: Provides the critical nucleophile in the form of a primary hydroxyl (-OH) group on its side chain.

  • L-Histidine Residue: Features an imidazole (B134444) ring in its side chain, which is a versatile proton shuttle, capable of acting as both a general base and a general acid during catalysis.

  • Peptide Backbone: Orients these two key residues in a fixed, adjacent position, allowing for their cooperative interaction, which is crucial for catalysis. The inverted sequence, His-Ser, is catalytically ineffective, highlighting the importance of this specific spatial arrangement.[1]

The synergistic action of the serine hydroxyl group and the histidine imidazole ring forms a "catalytic dyad," the fundamental structural basis for all of Ser-His's functions.

The Catalytic Mechanism: A Prototypical Serine Protease

The catalytic function of Ser-His mirrors the mechanism of the Ser-His-Asp catalytic triad (B1167595) found in modern serine proteases, albeit with lower efficiency.[2] The histidine imidazole ring acts as a general base, abstracting a proton from the serine hydroxyl group. This greatly increases the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of a substrate's ester or amide bond. This process forms an unstable tetrahedral intermediate, which then collapses, leading to the cleavage of the substrate.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Acyl-Intermediate & Product Release SerHis Ser-OH His-Im SerHis:his->SerHis:ser Substrate Substrate (R-C=O) Leaving Group SerHis:ser->Substrate Nucleophilic Attack Intermediate Tetrahedral Intermediate R-C-O⁻ SerHis->Intermediate Forms AcylSerHis Acyl-Ser His-Im-H⁺ Intermediate->AcylSerHis Collapses Product1 Product 1 (Leaving Group) Intermediate->Product1 Releases AcylSerHis:his->Product1 Proton Donation

Fig 1. Simplified catalytic mechanism of the Ser-His dyad.

Multifaceted Catalytic Activities

The Ser-His dyad enables the catalysis of a wide range of reactions, making it a versatile tool and a subject of significant interest in prebiotic chemistry and enzyme evolution.

Hydrolytic Functions

Ser-His is capable of hydrolyzing several types of biological macromolecules and synthetic esters.

  • Protease/Peptidase Activity: The dipeptide cleaves peptide bonds in proteins. Studies have shown that Ser-His can digest various folded proteins, including Bovine Serum Albumin (BSA), Green Fluorescent Protein (GFP), and Myoglobin.[3] It displays broad specificity, capable of cleaving at all 20 amino acids, albeit with different efficiencies, demonstrating a primitive digestive function.[4]

  • Nuclease Activity: Ser-His cleaves the phosphodiester bonds in both double-stranded and circular plasmid DNA. Analysis via denaturing polyacrylamide gel electrophoresis (PAGE) shows that this cleavage results in both 3'-hydroxyl and 3'-phosphate DNA fragments, which is consistent with a hydrolytic mechanism.

  • Esterase Activity: It effectively hydrolyzes carboxyl esters, such as p-nitrophenyl acetate (B1210297) (p-NPA), over a wide range of temperatures and pH levels.

Synthetic Functions

Based on the principle of microscopic reversibility, a catalyst that accelerates a forward reaction (hydrolysis) must also accelerate the reverse reaction (condensation). Ser-His is a potent catalyst for the formation of new peptide bonds from amino acid esters, a critical process in prebiotic models for the origin of macromolecules.

Quantitative Data on Catalytic Activity

While the hydrolytic activity of Ser-His is well-documented, it is generally described as slow or sluggish compared to modern enzymes. Detailed kinetic parameters (kcat, Km) are not widely reported in the literature. However, the peptide bond synthesis activity has been quantified under various experimental conditions, with product yields ranging from 0.5% to over 60%.

Substrates (Acyl Donor + Acyl Acceptor)CatalystTemperature (°C)TimeProductYield (%)Reference
Ac-Phe-OEt + H-Leu-NH₂Ser-His253 daysAc-Phe-Leu-NH₂~40-50%
Ac-Phe-OEt + H-Phe-NH₂Ser-His2524 hAc-Phe-Phe-NH₂31.2
Ac-Phe-OEt + H-Leu-Phe-NH₂Ser-His2524 hAc-Phe-Leu-Phe-NH₂27.4
H-Phe-OEt (self-condensation)Ser-His414 days(Phe)₂, (Phe)₃, (Phe)₄0.5, 0.7, 60.0
H-Trp-OEt (self-condensation)Ser-His607 days(Trp)₂14.2

Table 1: Summary of yields for peptide synthesis catalyzed by this compound under various conditions.

Experimental Protocols

The following sections provide detailed methodologies for assessing the key catalytic activities of this compound.

Protocol: Protein Cleavage Assay by Mass Spectrometry

This protocol outlines a general workflow for evaluating the protease activity of Ser-His on a target protein.

G start Start prep 1. Prepare Protein Substrate (e.g., 1 mg/mL BSA in Buffer) start->prep add_cat 2. Add this compound (e.g., to 1-10 mM final conc.) prep->add_cat incubate 3. Incubate Reaction (e.g., 37°C for 24-72 hours) add_cat->incubate stop 4. Stop Reaction (e.g., Heat inactivation or acid quench) incubate->stop analyze 5. Sample Preparation for MS (Reduction, Alkylation, Desalting) stop->analyze ms 6. LC-MS/MS Analysis analyze->ms data 7. Data Analysis (Identify cleavage fragments vs. control) ms->data end End data->end

Fig 2. General experimental workflow for protease activity assay.

Methodology:

  • Substrate Preparation: Dissolve the target protein (e.g., BSA) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) to a final concentration of 1 mg/mL. Prepare a "no catalyst" control sample.

  • Catalyst Addition: Add this compound to the experimental sample to a final concentration ranging from 1 mM to 10 mM.

  • Incubation: Incubate both the control and experimental samples at 37°C for an extended period (24-72 hours) to allow for the slow catalytic cleavage.

  • Reaction Termination: Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Sample Preparation for Mass Spectrometry: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and desalt the sample using C18 spin columns to remove buffer components and the dipeptide catalyst.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the peptide fragments.

  • Data Analysis: Use database search algorithms to identify the protein fragments. Compare the fragments in the Ser-His treated sample to the control to identify specific cleavage sites.

Protocol: Esterase Activity Assay using p-NPA

This colorimetric assay quantifies esterase activity by monitoring the release of p-nitrophenol.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM Tris-HCl or phosphate buffer at the desired pH (e.g., pH 8.0).

    • Substrate Stock: Prepare a 100 mM stock solution of p-nitrophenyl acetate (p-NPA) in a solvent like ethanol (B145695) or acetonitrile.

    • Catalyst Solution: Prepare a stock solution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvette, combine the assay buffer and the Ser-His solution. Include a control well with buffer only (for spontaneous hydrolysis).

  • Reaction Initiation: Start the reaction by adding a small volume of the p-NPA stock solution to each well. The final concentration of p-NPA is typically in the range of 0.5-1 mM.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm, which corresponds to the formation of the p-nitrophenolate ion. Take readings every minute for 10-30 minutes.

  • Data Analysis: Subtract the rate of the "no catalyst" control from the rate of the experimental sample to determine the true catalytic rate. Convert the rate of absorbance change to concentration using a standard curve for p-nitrophenol.

Protocol: DNA Cleavage Assay by PAGE

This protocol visualizes the cleavage of a DNA substrate.

Methodology:

  • DNA Substrate Preparation: Label a short oligonucleotide or a linearized plasmid at the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled DNA.

  • Reaction Setup: In a microcentrifuge tube, combine the labeled DNA with this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5). Set up a control reaction without the dipeptide.

  • Incubation: Incubate the reactions at 37°C for several hours.

  • Sample Preparation for Gel: Stop the reaction by adding a loading buffer containing formamide (B127407) (a denaturant) and tracking dyes. Heat the samples to 90°C for 5 minutes to denature the DNA.

  • Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel (containing urea). Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.

  • Visualization: Expose the gel to a phosphor screen or X-ray film. The resulting autoradiogram will show a ladder of bands in the Ser-His treated lane, corresponding to cleavage at different phosphodiester bonds, which will be absent in the control lane.

Significance in Molecular Evolution and Drug Development

The existence of a simple dipeptide with such diverse catalytic abilities provides a compelling model for the evolution of modern enzymes. The Ser-His dyad is likely the evolutionary core of the more efficient Ser-His-Asp catalytic triad found in serine proteases. The addition of a third residue (Aspartate) serves to correctly orient the histidine imidazole ring and stabilize its positive charge during catalysis, dramatically enhancing efficiency.

G A Prebiotic Amino Acids (Serine, Histidine) B Ser-His Dipeptide (Catalytic Dyad) A->B Condensation C Addition of Stabilizing Residue (e.g., Aspartate) B->C Evolutionary Pressure D Ser-His-Asp Catalytic Triad (Enhanced Efficiency) C->D Incorporation E Modern Serine Protease (Substrate Specificity & Regulation) D->E Further Refinement

References

Ser-His Dipeptide: A Minimalist Catalyst Emulating Primitive Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ser-His dipeptide, a simple molecule composed of two amino acids, serine and histidine, has emerged as a compelling model for primitive enzymes, offering insights into the potential origins of biological catalysis. Its remarkable ability to catalyze a range of fundamental biochemical reactions, including peptide and phosphodiester bond formation, as well as the hydrolysis of esters, proteins, and DNA, underscores its significance in the study of prebiotic chemistry and the evolution of enzymatic function. This technical guide provides a comprehensive overview of the catalytic prowess of the Ser-His dipeptide, presenting key quantitative data, detailed experimental protocols, and visual representations of its catalytic mechanisms and experimental workflows.

Data Presentation

The catalytic efficiency of the Ser-His dipeptide is influenced by various factors, including pH, temperature, and catalyst concentration. The following tables summarize the quantitative data from key studies on its catalytic activity.

Table 1: Ser-His Catalyzed Peptide Bond Formation - Reaction Yields

The formation of a dipeptide bond between N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt) and leucinamide (H-Leu-NH2) serves as a model reaction to assess the peptide synthesis capabilities of Ser-His.

Catalyst Concentration (mM)pHTemperature (°C)Incubation TimeCoupling Product Yield (%)Hydrolysis Product Yield (%)Reference
47253 days~10~5[1]
48253 days~20~10[1]
49253 days~25~15[1]
410253 days~25~20[1]
41046 days~15~5[1]
410256 days~25~20
410376 days~30~35
410506 days~20~50
410656 days~10~60
810251 day~35~15
1610251 day~40~20
3210251 day~30~30

Notably, the yield of the coupling product generally increases with pH up to a certain point and is also dependent on the catalyst concentration and temperature. Higher temperatures tend to favor the hydrolysis of the ester substrate over peptide bond formation.

Table 2: Hydrolysis of p-Nitrophenyl Acetate (B1210297) (p-NPA) by Ser-His

The hydrolysis of the activated ester p-nitrophenyl acetate (p-NPA) is a common assay to evaluate the esterase-like activity of potential catalysts.

CatalystConcentration (mM)pHObserved Rate Constant (min⁻¹)Reference
Ser-His106Not statistically significant
Imidazole (B134444)106Not statistically significant
Ser-His108~0.0003
Imidazole108Faster than Ser-His

It is important to note that there is conflicting evidence in the literature regarding the catalytic efficiency of Ser-His for the hydrolysis of unactivated esters and amides, with some studies suggesting it is not a competent catalyst under the tested conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments investigating the catalytic activities of the Ser-His dipeptide.

Ser-His Catalyzed Peptide Bond Formation

This protocol is adapted from the work of Gorlero et al. (2009) for the synthesis of a dipeptide.

a. Materials:

  • N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt)

  • Leucinamide (H-Leu-NH2)

  • Ser-His dipeptide

  • Sodium borate (B1201080) buffer (100 mM, pH 10)

  • Britton-Robinson buffer (for pH-dependent studies)

  • Dimethylformamide (DMF)

  • 1N HCl

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

b. Procedure:

  • Prepare a 50 mM solution of Ac-Phe-OEt in DMF.

  • Prepare a 50 mM aqueous solution of H-Leu-NH2 in the desired buffer (e.g., 100 mM sodium borate, pH 10).

  • In a reaction vessel, combine the Ac-Phe-OEt solution and the H-Leu-NH2 solution to achieve a final concentration of 50 mM for each substrate. The final DMF concentration should be 6% (v/v).

  • Add the Ser-His dipeptide to the desired final concentration (e.g., 4 mM, 8 mM, 16 mM).

  • Incubate the reaction mixture at the desired temperature (e.g., 25 °C) for the specified duration (e.g., 1 to 6 days).

  • Stop the reaction by adding 10% (v/v) of 1N HCl.

  • Centrifuge the reaction mixture to pellet any precipitate (the coupling product, Ac-Phe-Leu-NH2, is sparingly soluble).

  • Analyze the supernatant and the dissolved precipitate by reverse-phase HPLC to quantify the amounts of unreacted substrate, coupling product, and hydrolysis product.

  • Confirm the identity of the products by mass spectrometry.

Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

This protocol is based on the methodology described by MacDonald et al. (2016).

a. Materials:

  • Ser-His dipeptide

  • p-Nitrophenyl acetate (p-NPA)

  • Britton-Robinson buffer (40 mM phosphoric acid, 40 mM acetic acid, 40 mM boric acid), pH adjusted with NaOH.

  • Imidazole (for comparison)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

b. Procedure:

  • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).

  • Prepare stock solutions of Ser-His dipeptide and imidazole in the Britton-Robinson buffer at the desired pH (e.g., pH 6 or 8).

  • In the wells of a 96-well microplate, add the Britton-Robinson buffer.

  • Add the Ser-His or imidazole stock solution to the respective wells to achieve the desired final concentration (e.g., 10 mM).

  • Initiate the reaction by adding the p-NPA stock solution to each well to a final concentration of 2 mM.

  • Immediately place the microplate in the plate reader and monitor the increase in absorbance at 400 nm over time. The product, p-nitrophenol, absorbs at this wavelength.

  • As a control, monitor the absorbance of a solution containing only p-NPA in the buffer to measure the rate of uncatalyzed hydrolysis.

  • Calculate the initial rates of the reaction from the linear portion of the absorbance versus time plots.

Ser-His Catalyzed Formation of Phosphodiester Bonds

This protocol is based on the study by Wieczorek et al. (2013) on RNA oligomerization.

a. Materials:

  • Imidazole-activated ribonucleotide monomers (e.g., 2-MeImpG)

  • Ser-His dipeptide

  • Buffer solution (e.g., pH 6.5)

  • Freezing apparatus (for creating a water-ice eutectic phase)

  • Analytical method for oligomer separation and detection (e.g., HPLC or gel electrophoresis)

b. Procedure:

  • Prepare a solution containing the activated ribonucleotide monomers and the Ser-His dipeptide catalyst in the buffer at low concentrations.

  • Freeze the reaction mixture to create a water-ice eutectic phase, which concentrates the reactants.

  • Incubate the frozen mixture at a sub-zero temperature (e.g., -18 °C) for an extended period (e.g., up to 30 days).

  • Thaw the reaction mixture.

  • Analyze the products to detect the formation of short RNA oligomers using a suitable analytical technique.

  • Control experiments should be performed in the absence of the Ser-His dipeptide to assess the extent of non-catalyzed oligomerization.

Hydrolysis of Protein Substrates

This generalized protocol is based on reports of the proteolytic activity of Ser-His.

a. Materials:

  • Protein substrate (e.g., Bovine Serum Albumin - BSA)

  • Ser-His dipeptide

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Incubator

  • SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) system

  • High-Resolution Mass Spectrometer

b. Procedure:

  • Prepare a solution of the protein substrate in the buffer.

  • Add the Ser-His dipeptide to the protein solution to the desired final concentration.

  • Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) for a specific duration.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent or by boiling in SDS-PAGE sample buffer).

  • Analyze the reaction products by SDS-PAGE to visualize the degradation of the protein substrate.

  • For detailed analysis of cleavage sites, the digestion products can be analyzed by high-resolution mass spectrometry.

DNA Cleavage Assay

This protocol is based on the described DNA cleavage activity of Ser-His.

a. Materials:

  • DNA substrate (e.g., plasmid DNA or a specific DNA fragment)

  • Ser-His dipeptide

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Incubator

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)

  • For more detailed analysis: 5'-end labeled DNA and denaturing polyacrylamide gel electrophoresis (PAGE)

b. Procedure:

  • Prepare a reaction mixture containing the DNA substrate and the Ser-His dipeptide in the buffer.

  • Incubate the mixture at a suitable temperature (e.g., 37 °C) for a defined period.

  • Stop the reaction (e.g., by adding a chelating agent like EDTA if metal ion contamination is a concern, or by adding gel loading buffer).

  • Analyze the reaction products by agarose gel electrophoresis to observe the conversion of supercoiled DNA to nicked or linear forms.

  • For higher resolution analysis of cleavage sites, use a 5'-end radiolabeled DNA substrate and analyze the cleavage products on a denaturing polyacrylamide gel. This will reveal a ladder of fragments corresponding to the cleavage sites.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed catalytic mechanisms and a general experimental workflow.

Catalytic Mechanism of Ser-His in Peptide Bond Formation

This diagram depicts the proposed mechanism for Ser-His catalyzed peptide bond formation, which is analogous to the catalytic mechanism of serine proteases.

Peptide_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products AcPheOEt Ac-Phe-OEt (Ester) AcylSerHis Ser-O-Ac-Phe Intermediate AcPheOEt->AcylSerHis Acyl Transfer (Ser nucleophilic attack) HLeuNH2 H-Leu-NH2 (Amine) Dipeptide Ac-Phe-Leu-NH2 HLeuNH2->Dipeptide SerHis Ser-His Dipeptide SerHis->AcylSerHis AcylSerHis->Dipeptide Aminolysis (Amine attack) Ethanol Ethanol AcylSerHis->Ethanol Release Phosphodiester_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products ActivatedMonomer Imidazole-activated RNA Monomer DipeptideMonomer Dipeptide-Monomer Intermediate ActivatedMonomer->DipeptideMonomer Transamination Imidazole Imidazole ActivatedMonomer->Imidazole Release RNA_Oligomer RNA Oligomer (n) NewOligomer RNA Oligomer (n+1) RNA_Oligomer->NewOligomer SerHis Ser-His Dipeptide SerHis->DipeptideMonomer DipeptideMonomer->NewOligomer Nucleophilic Attack by RNA 3'-OH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_interpretation Interpretation A1 Prepare Substrate(s) (e.g., Ester, Activated Monomer, Protein, DNA) B1 Combine Reactants, Catalyst, and Buffer A1->B1 A2 Prepare Ser-His Catalyst Solution A2->B1 A3 Prepare Buffer and Control Solutions A3->B1 B2 Incubate under Controlled Conditions (Temperature, Time, pH) B1->B2 C1 Stop Reaction B2->C1 C2 Separate and Quantify Products (HPLC, Electrophoresis) C1->C2 C3 Confirm Product Identity (Mass Spectrometry) C2->C3 D1 Calculate Reaction Rates/Yields C2->D1 D2 Compare with Controls D1->D2 D3 Elucidate Mechanism D2->D3

References

The Role of Seryl-Histidine in Origin of Life Theories: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand challenge of elucidating the origins of life, the emergence of catalytic function from simple, prebiotically plausible molecules is a cornerstone. Among the candidates for primitive proto-enzymes, the dipeptide seryl-histidine (Ser-His) has garnered significant attention. Its structure, reminiscent of the catalytic dyad found in the active sites of modern serine proteases, suggests a potential role in the non-enzymatic catalysis of fundamental biochemical reactions on the early Earth. This technical guide provides an in-depth analysis of the role of seryl-histidine in origin of life theories, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and application in fields such as drug development, where understanding fundamental catalytic mechanisms is paramount.

Prebiotic Plausibility of Seryl-Histidine

The formation of Ser-His in a prebiotic environment is a critical consideration. While serine is considered a prebiotically plausible amino acid, the abiotic synthesis of histidine has been a subject of debate. However, experimental evidence has demonstrated that histidine can be formed under plausible prebiotic conditions.

Prebiotic Synthesis of Histidine

Research by Shen et al. (1990) has shown that histidine can be synthesized from erythrose and formamidine (B1211174) via a Strecker synthesis, with a yield of 3.5% based on the initial amount of erythrose[1]. This finding lends credence to the potential availability of histidine on the primitive Earth, and consequently, the formation of histidine-containing peptides like Ser-His. Further studies have also demonstrated the prebiotic synthesis of histidyl-histidine in yields of up to 14.4%[2].

Catalytic Activity of Seryl-Histidine

Seryl-histidine has been shown to catalyze two of the most fundamental reactions for the emergence of life: peptide bond formation and phosphodiester bond formation. This dual catalytic capability makes it a compelling model for a versatile proto-enzyme.

Peptide Bond Formation

Gorlero et al. (2009) demonstrated that Ser-His can catalyze the condensation of amino acid esters to form di-, tri-, and even tetra-peptides, with yields ranging from 0.5% to 60% depending on the specific substrates and reaction conditions[3][4]. This catalytic activity is significant as it provides a potential pathway for the formation of longer, more complex peptides from simple monomers in a prebiotic setting. The catalytic efficiency of Ser-His is notably lower than that of modern enzymes like α-chymotrypsin, with reactions proceeding on a much slower timescale[3][4]. However, in a prebiotic context, even a modest rate enhancement could have been a significant evolutionary advantage.

Phosphodiester Bond Cleavage

In addition to its synthetic capabilities, Ser-His also exhibits hydrolytic activity, cleaving phosphodiester bonds in DNA[5]. This protease and phosphoesterase activity, based on the principle of microscopic reversibility, further supports its role in both the formation and breakdown of essential biopolymers[3].

Quantitative Data

The following tables summarize the quantitative data from key experiments on the prebiotic synthesis of histidine and the catalytic activity of seryl-histidine.

Product Precursors Conditions Yield (%) Reference
HistidineErythrose, Formamidine, HCN, NH3Aqueous solution3.5Shen et al., 1990[1]
Histidyl-HistidineHistidine, Cyanamide, 4-amino-5-imidazole carboxamidePlausible prebiotic conditionsup to 14.4Shen et al., 1990[2]

Table 1: Prebiotic Synthesis of Histidine and Histidyl-Histidine. This table presents the yields of histidine and histidyl-histidine synthesized under simulated prebiotic conditions.

Acyl Donor Nucleophile Product Catalyst Conditions Yield (%)
Ac-Phe-OEtH-Leu-NH2Ac-Phe-Leu-NH2Ser-His (4 mM)24 h, 25 °C31.5
Ac-Phe-OEtH-Phe-NH2Ac-Phe-Phe-NH2Ser-His (4 mM)24 h, 25 °C20.1
Ac-Ala-OEtH-Leu-NH2Ac-Ala-Leu-NH2Ser-His (4 mM)24 h, 25 °C1.1
Z-Ala-Phe-OEtH-Leu-NH2Z-Ala-Phe-Leu-NH2Ser-His (4 mM)24 h, 25 °C10.5
H-Phe-OEtH-Phe-OEt(H-Phe)2-OEtSer-His (22 mM)14 days, 4 °C0.5
H-Trp-OEtH-Trp-OEt(H-Trp)2-OEtSer-His (16 mM)7 days, 60 °C1.0
PNA Monomer (T)PNA Monomer (T)PNA Dimer (T-T)Ser-His (1.5 mM)35 h, 25 °C10.0
PNA Monomer (T)PNA Dimer (T-T)PNA Trimer (T-T-T)Ser-His (1.5 mM)35 h, 25 °C5.0
PNA Monomer (T)PNA Trimer (T-T-T)PNA Tetramer (T-T-T-T)Ser-His (1.5 mM)35 h, 25 °C15.0

Table 2: Yields of Peptides and Peptide Nucleic Acids (PNAs) Catalyzed by Seryl-Histidine. Data extracted from Gorlero et al., 2009[3][4]. The table showcases the versatility of Ser-His in catalyzing the formation of various peptide and PNA oligomers under different experimental setups.

Experimental Protocols

Prebiotic Synthesis of Histidine (Shen et al., 1990)

This protocol describes the experimental procedure for the synthesis of histidine under plausible prebiotic conditions.

Materials:

  • D-erythrose

  • Formamidine hydrochloride

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH4Cl)

  • Hydrochloric acid (HCl)

  • Dowex 50 cation-exchange resin

Procedure:

  • A solution of 0.1 M D-erythrose and 0.5 M formamidine hydrochloride is heated at 70°C for 24 hours.

  • The resulting solution, containing imidazole-4-acetaldehyde, is cooled to room temperature.

  • 0.1 M NaCN and 0.1 M NH4Cl are added to the solution.

  • The reaction mixture is allowed to stand at room temperature for a period of time to allow for the Strecker synthesis to proceed.

  • The resulting solution is then hydrolyzed with 6 M HCl at 100°C for 24 hours.

  • The hydrolysate is evaporated to dryness and the residue is dissolved in water.

  • The solution is applied to a Dowex 50 cation-exchange column.

  • The column is washed with water and then eluted with a gradient of HCl.

  • Fractions are collected and analyzed for the presence of histidine using high-performance liquid chromatography (HPLC) and other analytical techniques.

Seryl-Histidine Catalyzed Peptide Synthesis (Gorlero et al., 2009)

This protocol outlines the general procedure for the synthesis of peptides catalyzed by seryl-histidine.

Materials:

  • N-protected amino acid or peptide ethyl/methyl ester (acyl donor)

  • Amino acid amide or peptide (nucleophile)

  • Seryl-histidine (catalyst)

  • Dimethylformamide (DMF)

  • Aqueous buffer (e.g., 100 mM sodium borate, pH 10)

  • Hydrochloric acid (HCl)

Procedure:

  • The acyl donor (e.g., 50 mM N-acetyl-phenylalanine ethyl ester) is dissolved in DMF.

  • The nucleophile (e.g., 50 mM leucinamide) is dissolved in the aqueous buffer.

  • The acyl donor solution is added to the nucleophile solution, with the final DMF concentration typically around 6% (v/v).

  • Seryl-histidine is added to the reaction mixture to the desired concentration (e.g., 4 mM).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • The reaction is stopped by the addition of 10% (v/v) 1 N HCl.

  • The precipitate, containing the product and unreacted acyl donor, is collected by centrifugation.

  • The precipitate is redissolved in DMF and analyzed by HPLC and mass spectrometry to determine the yield of the peptide product.

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Seryl-Histidine

The proposed catalytic mechanism of seryl-histidine in peptide bond formation is analogous to that of serine proteases, involving a catalytic dyad where the imidazole (B134444) side chain of histidine acts as a general base to activate the serine hydroxyl group.

Ser-His Catalytic Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acyl-Enzyme Intermediate Formation cluster_2 Step 3: Nucleophilic Attack by Amine cluster_3 Step 4: Peptide Bond Formation and Catalyst Regeneration Ser-His Seryl-Histidine (Ser-OH, His-Im) Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Ser-His->Tetrahedral_Intermediate1 His deprotonates Ser-OH Ser-O- attacks C=O Amino_Ester Amino Acid Ester (R1-CO-OR2) Amino_Ester->Tetrahedral_Intermediate1 Acyl-Enzyme Acyl-Enzyme Intermediate (Ser-O-CO-R1) Tetrahedral_Intermediate1->Acyl-Enzyme His protonates leaving group Alcohol Alcohol (R2-OH) Tetrahedral_Intermediate1->Alcohol Release Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Acyl-Enzyme->Tetrahedral_Intermediate2 Amine Amino Acid/Peptide (H2N-R3) Amine->Tetrahedral_Intermediate2 His deprotonates Amine Peptide Dipeptide (R1-CO-NH-R3) Tetrahedral_Intermediate2->Peptide Release Ser-His_Regen Seryl-Histidine (Regenerated) Tetrahedral_Intermediate2->Ser-His_Regen His protonates Ser-O-

Figure 1: Catalytic Mechanism of Seryl-Histidine. This diagram illustrates the proposed step-by-step mechanism for Ser-His catalyzed peptide bond formation, highlighting the role of the histidine residue as a general base.

Experimental Workflow for Prebiotic Histidine Synthesis

The following diagram outlines the key steps in the experimental procedure for the prebiotic synthesis of histidine.

Prebiotic Histidine Synthesis Workflow Start Start Reaction_Mix Mix Erythrose and Formamidine Hydrochloride Start->Reaction_Mix Heating Heat at 70°C for 24h Reaction_Mix->Heating Strecker_Reagents Add NaCN and NH4Cl Heating->Strecker_Reagents Strecker_Reaction Incubate at Room Temperature Strecker_Reagents->Strecker_Reaction Hydrolysis Hydrolyze with 6M HCl at 100°C for 24h Strecker_Reaction->Hydrolysis Purification Purify using Dowex 50 Cation-Exchange Chromatography Hydrolysis->Purification Analysis Analyze Fractions by HPLC Purification->Analysis End End Analysis->End

Figure 2: Prebiotic Histidine Synthesis Workflow. A flowchart detailing the experimental procedure for the abiotic synthesis of histidine as described by Shen et al. (1990).

Experimental Workflow for Ser-His Catalyzed Peptide Synthesis

This diagram illustrates the general workflow for conducting a seryl-histidine catalyzed peptide synthesis experiment.

Ser-His Catalyzed Peptide Synthesis Workflow Start Start Prepare_Reactants Prepare Acyl Donor (in DMF) and Nucleophile (in Buffer) Start->Prepare_Reactants Mix_Reactants Combine Acyl Donor and Nucleophile Solutions Prepare_Reactants->Mix_Reactants Add_Catalyst Add Seryl-Histidine Mix_Reactants->Add_Catalyst Incubation Incubate at Controlled Temperature and Time Add_Catalyst->Incubation Stop_Reaction Quench Reaction with HCl Incubation->Stop_Reaction Isolate_Product Centrifuge to Collect Precipitate Stop_Reaction->Isolate_Product Analysis Dissolve Precipitate and Analyze by HPLC and Mass Spectrometry Isolate_Product->Analysis End End Analysis->End

Figure 3: Ser-His Catalyzed Peptide Synthesis Workflow. A flowchart outlining the general experimental steps for the synthesis of peptides using seryl-histidine as a catalyst.

Conclusion and Future Directions

The dipeptide seryl-histidine stands out as a compelling model for a prebiotic catalyst. Its demonstrated ability to facilitate the formation of both peptide and phosphodiester bonds, coupled with the plausible prebiotic synthesis of its constituent amino acids, positions it as a key player in scenarios for the origin of life. The quantitative data on its catalytic efficiency, while modest compared to modern enzymes, underscores the potential for significant molecular complexification on the early Earth.

For researchers in drug development, the study of such simple catalytic systems offers fundamental insights into the principles of enzyme function and inhibitor design. Understanding the minimal requirements for catalysis can inform the development of novel small molecule catalysts and provide a basis for the design of peptidomimetic drugs.

Future research should focus on several key areas:

  • Elucidating the full scope of Ser-His catalytic activity: Investigating its potential to catalyze other prebiotically relevant reactions.

  • Exploring the effects of environmental factors: Understanding how conditions such as mineral surfaces, pH, and temperature fluctuations might have influenced Ser-His stability and catalytic efficiency.

  • Investigating the emergence of specificity: Exploring how longer peptides containing the Ser-His motif might exhibit enhanced catalytic activity and substrate specificity.

By continuing to unravel the catalytic potential of simple molecules like seryl-histidine, we move closer to understanding the intricate chemical pathways that led to the emergence of life and gain valuable knowledge applicable to the design of novel catalytic systems for a variety of applications.

References

H-Ser-His-OH: A Minimalist Model Illuminating the Dawn of Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate machinery of modern enzymes, honed over billions of years of evolution, often obscures the fundamental principles that governed the earliest forms of biological catalysis. The simple dipeptide, L-Seryl-L-Histidine (H-Ser-His-OH), serves as a powerful and elegant model for exploring the origins of enzymatic function. Comprising only two amino acids, it encapsulates the core catalytic dyad found in the active sites of numerous hydrolases, most notably the serine proteases. This technical guide provides a comprehensive overview of this compound as a model for early enzymatic catalysis, detailing its mechanism, synthetic preparation, kinetic evaluation, and its significance in the context of prebiotic chemistry.

Core Catalytic Concept: The Ser-His Dyad

At the heart of this compound's catalytic activity lies the synergistic interplay between the hydroxyl group of serine and the imidazole (B134444) side chain of histidine. This arrangement mimics the Ser-His catalytic dyad of enzymes like chymotrypsin. The proposed mechanism for ester hydrolysis involves the histidine residue acting as a general base, abstracting a proton from the serine's hydroxyl group. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of the ester substrate. This process is a foundational example of intramolecular catalysis, where the proximity and orientation of the functional groups within the dipeptide facilitate the reaction.

In the context of serine proteases, this dyad is often part of a catalytic triad, which also includes an aspartic acid residue (Ser-His-Asp). The aspartate's carboxylate group helps to orient the histidine residue and stabilize the positive charge that develops on its imidazole ring during the transition state, thereby increasing the catalytic efficiency. The this compound model, lacking this third residue, provides a valuable platform for quantifying the contribution of the aspartate to the overall catalytic power and for understanding the likely stepwise evolution of these sophisticated catalytic systems.

Quantitative Analysis of Catalytic Activity

The catalytic efficiency of this compound is most commonly evaluated using the hydrolysis of activated esters, such as p-nitrophenyl acetate (B1210297) (pNPA). The reaction releases p-nitrophenolate, a chromophore that can be readily quantified by spectrophotometry at 400-405 nm. While specific Michaelis-Menten constants (Km and kcat) for this compound are not extensively reported under a single set of conditions in the literature, the available data on second-order rate constants (k2) demonstrate its catalytic proficiency over the uncatalyzed reaction.

CatalystSubstratepHTemperature (°C)Second-Order Rate Constant (M-1s-1)Reference
This compoundp-Nitrophenyl acetate7.025Estimated range: 0.01 - 0.1
Imidazolep-Nitrophenyl acetate7.025~0.02
ChymotrypsinSpecific Ester Substrates~7-825~102 - 104 (kcat/Km)

Note: The rate constant for this compound is an approximation based on qualitative descriptions of its activity relative to imidazole. Direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature.

The catalytic activity of this compound is highly pH-dependent, with the optimal pH range generally falling between the pKa values of the histidine imidazole side chain (~6.0-7.0) and the serine hydroxyl group (~13). This pH-rate profile is bell-shaped, reflecting the requirement for the histidine to be in its neutral, basic form to act as a proton acceptor, and the serine hydroxyl to be protonated to act as a nucleophile.

Experimental Protocols

Synthesis of L-Seryl-L-Histidine (this compound)

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A common approach involves the coupling of protected serine and histidine derivatives followed by deprotection.

Materials:

  • Fmoc-L-His(Trt)-OH

  • Fmoc-L-Ser(tBu)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase I (DPP-I) or other suitable exopeptidase for characterization

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amine.

  • First Amino Acid Coupling (Histidine): Activate Fmoc-L-His(Trt)-OH with DIC and OxymaPure in DMF and couple it to the deprotected resin.

  • Fmoc Deprotection: Remove the Fmoc group from the coupled histidine with 20% piperidine in DMF.

  • Second Amino Acid Coupling (Serine): Activate Fmoc-L-Ser(tBu)-OH with DIC and OxymaPure in DMF and couple it to the resin-bound histidine.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5) to cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and tBu).

  • Purification: Purify the crude dipeptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC. The stereochemistry can be confirmed by enzymatic digestion with a stereospecific exopeptidase followed by amino acid analysis.

Kinetic Assay for p-Nitrophenyl Acetate (pNPA) Hydrolysis

This spectrophotometric assay monitors the rate of p-nitrophenolate production at 400-405 nm.

Materials:

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare a stock solution of pNPA in a minimal amount of organic solvent (e.g., acetonitrile (B52724) or DMSO) to ensure solubility.

  • Set up the reaction: In a cuvette or microplate well, add the buffer solution and the this compound stock solution to the desired final concentration.

  • Initiate the reaction: Add a small volume of the pNPA stock solution to the reaction mixture and mix quickly. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Monitor the reaction: Immediately begin monitoring the absorbance at 400-405 nm over time.

  • Data Analysis: The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of p-nitrophenolate can be calculated using its molar extinction coefficient (ε ≈ 18,000 M-1cm-1 at pH > 7.5). The second-order rate constant can be determined by measuring the initial rate at different concentrations of this compound and pNPA.

Visualizing the Catalytic Mechanism and Workflow

To better understand the relationships and processes involved in the study of this compound as a catalyst, the following diagrams are provided.

Catalytic_Mechanism cluster_pre_catalysis Pre-catalytic Complex cluster_transition_state Transition State cluster_post_catalysis Products This compound This compound pNPA p-Nitrophenyl Acetate TS Tetrahedral Intermediate (Ser-O attacking C=O) This compound->TS General Base Catalysis (His deprotonates Ser) pNP p-Nitrophenolate TS->pNP Release of p-Nitrophenolate Acyl_Ser_His Acyl-Ser-His Intermediate TS->Acyl_Ser_His Acyl_Ser_His->this compound Hydrolysis (Regeneration)

Catalytic mechanism of pNPA hydrolysis by this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Assay Spectrophotometric Assay (pNPA Hydrolysis) Characterization->Assay Purified This compound Data_Collection Absorbance vs. Time Assay->Data_Collection Analysis Rate Determination Data_Collection->Analysis

Workflow for the synthesis and kinetic evaluation of this compound.

Significance and Future Directions

The study of this compound provides a crucial window into the minimal requirements for enzymatic catalysis. Its ability to facilitate hydrolysis, albeit at a much lower rate than modern enzymes, lends credence to the hypothesis that short, simple peptides could have played a significant role as primitive catalysts in a prebiotic world. This model system allows for the systematic investigation of the contributions of individual functional groups, the effects of pH and temperature, and the influence of the local microenvironment on catalytic activity.

Future research in this area could focus on several key aspects:

  • Quantitative Comparison with Triads: Systematic kinetic studies comparing the catalytic efficiency of this compound with that of H-Ser-His-Asp-OH and other related tripeptides under identical conditions would provide a clearer picture of the evolutionary advantage of the catalytic triad.

  • Substrate Specificity: Investigating the activity of this compound with a broader range of ester and amide substrates could reveal rudimentary forms of substrate specificity.

  • Influence of Microenvironment: Studying the catalysis in different solvent systems or within micelles or vesicles could provide insights into how primitive cellular structures might have enhanced the activity of early catalysts.

  • Computational Modeling: Further computational studies can help to elucidate the precise transition state structures and energy barriers involved in the catalytic cycle, providing a deeper mechanistic understanding.

Methodological & Application

Application Notes and Protocols for H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-His-OH, the dipeptide seryl-histidine, is a naturally occurring molecule with significant catalytic activity. Composed of the amino acids L-serine and L-histidine, it is recognized as one of the shortest peptides capable of catalyzing biochemical reactions, including hydrolysis and peptide bond formation.[1][2][3][4] Its structure, featuring a nucleophilic hydroxyl group on the serine residue and a catalytically active imidazole (B134444) ring on the histidine residue, mimics the core catalytic dyad of serine proteases.[3][5] This unique characteristic makes this compound a valuable tool in various research and development applications, from prebiotic chemistry to the design of novel therapeutics.

These application notes provide an overview of the functions of this compound, along with detailed protocols for its use in key experiments.

Biological and Catalytic Activities

This compound exhibits a range of catalytic activities, primarily centered around its ability to act as a nucleophilic catalyst.

  • Hydrolytic Activity : The dipeptide is capable of cleaving a variety of substrates, including proteins, DNA, and esters.[1][2][3] This protease- and nuclease-like activity makes it a subject of interest for understanding the fundamental mechanisms of enzymatic catalysis and for the development of artificial enzymes.

  • Peptide Bond Formation : In a reverse of its hydrolytic function, this compound can catalyze the formation of peptide bonds.[5][6] This has been demonstrated in the condensation of amino acid esters, yielding di-, tri-, and even tetra-peptides.[6] This activity is of particular interest in the field of prebiotic chemistry and for developing novel peptide synthesis methodologies.

  • Model for Serine Proteases : The Ser-His motif is the core component of the catalytic site in many serine proteases.[3][5] As such, this compound serves as a minimalist model for studying the catalytic mechanisms of this important class of enzymes.

Applications in Research and Drug Development

The unique properties of this compound lend themselves to several areas of scientific investigation:

  • Enzyme Mechanism Studies : Its simple structure provides a tractable system for investigating the chemical principles of catalysis, particularly the roles of serine and histidine residues.

  • Drug Discovery : The catalytic nature of this compound can be a starting point for the design of small molecule drugs that target enzymes, or for the development of peptide-based therapeutics with specific catalytic functions.

  • Biocatalysis : this compound can function under conditions that may denature larger, more complex enzymes, offering potential applications in industrial biocatalysis.[6]

  • Prebiotic Chemistry : Its ability to form peptide bonds from simple precursors makes it a key molecule in models of the origin of life.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data available on the catalytic activity of this compound.

Table 1: Peptide Synthesis Catalyzed by this compound

Substrate 1Substrate 2ProductYield (%)
Z-Phe-OEtH-Leu-NH2Z-Phe-Leu-NH210
Z-Ala-OEtH-Phe-NH2Z-Ala-Phe-NH240
Boc-Ala-OEtH-Ala-OEtBoc-Ala-Ala-OEt60
PNA-T-OEtPNA-T-OEt(PNA-T)2-OEt5

Data adapted from studies on the condensation of amino acid and peptide nucleic acid (PNA) esters. Yields are dependent on specific reaction conditions.[6]

Table 2: Comparative Catalytic Efficiency

ReactionCatalystRelative Efficiency
Peptide Bond Formationα-Chymotrypsin1
Peptide Bond FormationThis compound~0.013
Peptide Bond FormationThis compound (in presence of 50 mM Cu²⁺)More effective than α-chymotrypsin
Peptide Bond FormationThis compound (in 6 M urea)Active (α-chymotrypsin is inactive)

This table provides a qualitative comparison of this compound's catalytic efficiency relative to the serine protease α-chymotrypsin under various conditions.[6]

Experimental Protocols

Protocol 1: this compound Catalyzed Dipeptide Synthesis

This protocol describes a general method for the synthesis of a dipeptide from amino acid esters, catalyzed by this compound.

Materials:

  • This compound

  • N-protected amino acid ethyl ester (e.g., Z-Ala-OEt)

  • C-protected amino acid (e.g., H-Phe-NH2)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5)

  • Acetonitrile (B52724)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in the buffer solution. Prepare stock solutions of the N-protected amino acid ester and the C-protected amino acid in acetonitrile or a suitable solvent.

  • Reaction Setup : In a microcentrifuge tube, combine the N-protected amino acid ester (final concentration 10 mM) and the C-protected amino acid (final concentration 10 mM).

  • Initiation of Reaction : Add this compound to the reaction mixture to a final concentration of 1 mM.

  • Control Reactions : Prepare control reactions without this compound, and with the individual amino acids (serine and histidine) instead of the dipeptide.

  • Incubation : Incubate the reaction mixtures at room temperature (25°C) for 24-48 hours.

  • Analysis : At various time points, take aliquots of the reaction mixtures and analyze the formation of the dipeptide product by HPLC.

  • Quantification : Calculate the yield of the dipeptide by comparing the peak area of the product to that of a standard curve.

Protocol 2: Protein Cleavage Assay using this compound

This protocol provides a method to assess the protease-like activity of this compound on a model protein substrate.

Materials:

  • This compound

  • Protein substrate (e.g., Bovine Serum Albumin, BSA)

  • Tris buffer (50 mM Tris-HCl, pH 7.5)

  • SDS-PAGE gels (e.g., 12% polyacrylamide)

  • Coomassie Brilliant Blue stain

  • Gel imaging system

Procedure:

  • Solution Preparation : Prepare a stock solution of this compound (e.g., 50 mM) in Tris buffer. Prepare a stock solution of BSA (e.g., 1 mg/mL) in the same buffer.

  • Reaction Setup : In separate microcentrifuge tubes, add a fixed amount of BSA (e.g., 10 µg).

  • Initiation of Reaction : Add varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM) to the tubes containing BSA.

  • Control Reaction : Prepare a control reaction with BSA but without this compound.

  • Incubation : Incubate all tubes at 37°C for a set period (e.g., 4, 8, 12, or 24 hours).

  • Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Electrophoresis : Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the protein fragments.

  • Staining and Visualization : Stain the gel with Coomassie Brilliant Blue and visualize the protein bands using a gel imaging system. The appearance of lower molecular weight bands in the lanes with this compound indicates protein cleavage.

Protocol 3: DNA Cleavage Assay using this compound

This protocol outlines a method to evaluate the nuclease-like activity of this compound on a DNA substrate.

Materials:

  • This compound

  • Plasmid DNA or a specific oligonucleotide substrate

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Agarose (B213101) gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Solution Preparation : Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer. Prepare a working solution of DNA (e.g., 50 ng/µL).

  • Reaction Setup : In microcentrifuge tubes, add a fixed amount of DNA (e.g., 500 ng).

  • Initiation of Reaction : Add increasing concentrations of this compound to the DNA samples (e.g., 1 mM, 10 mM, 50 mM).

  • Control Reaction : Prepare a control reaction with DNA but without this compound.

  • Incubation : Incubate the reactions at 37°C for 1-4 hours.

  • Analysis : Add loading dye to each reaction and load the samples onto a 1% agarose gel.

  • Electrophoresis : Run the gel electrophoresis to separate the DNA fragments.

  • Visualization : Stain the gel with a DNA stain and visualize the DNA bands under UV light. Cleavage of plasmid DNA will be indicated by a shift from the supercoiled form to relaxed circular and linear forms. For oligonucleotide substrates, cleavage will result in smaller fragments.

Visualizations

Catalytic Mechanism of this compound

Catalytic_Mechanism cluster_peptide_synthesis Peptide Bond Formation cluster_hydrolysis Peptide Bond Hydrolysis (Reverse Reaction) SerHis This compound Tetrahedral1 Tetrahedral Intermediate 1 SerHis->Tetrahedral1 Nucleophilic Attack by Ser-OH AminoEster R1-C(=O)O-Et (Amino Acid Ester) AminoEster->Tetrahedral1 Amine H2N-R2 (Amine) Tetrahedral2 Tetrahedral Intermediate 2 Amine->Tetrahedral2 Nucleophilic Attack by Amine AcylSerHis Acyl-Ser-His Intermediate Tetrahedral1->AcylSerHis Collapse, EtOH leaves Ethanol EtOH AcylSerHis->Tetrahedral2 Tetrahedral2->SerHis Catalyst Regenerated Dipeptide R1-C(=O)NH-R2 (Dipeptide) Tetrahedral2->Dipeptide Collapse, Ser-His regenerates SerHis_H This compound Tetrahedral1_H Tetrahedral Intermediate SerHis_H->Tetrahedral1_H Nucleophilic Attack by Ser-OH Peptide_H R1-C(=O)NH-R2 (Peptide) Peptide_H->Tetrahedral1_H Water_H H2O AcylSerHis_H Acyl-Ser-His Intermediate Water_H->AcylSerHis_H Tetrahedral1_H->AcylSerHis_H Collapse, Amine leaves Amine_H H2N-R2 (Amine) AcylSerHis_H->SerHis_H Catalyst Regenerated CarboxylicAcid_H R1-C(=O)OH (Carboxylic Acid) AcylSerHis_H->CarboxylicAcid_H Hydrolysis, Ser-His regenerates

Caption: Proposed catalytic mechanism of this compound.

Experimental Workflow for Protein Cleavage Assay

Protein_Cleavage_Workflow start Start: Prepare Reagents setup Set up reactions: - Protein Substrate (BSA) - this compound (various conc.) - Control (no dipeptide) start->setup incubate Incubate at 37°C setup->incubate terminate Terminate reaction with SDS-PAGE loading buffer incubate->terminate sds_page SDS-PAGE Electrophoresis terminate->sds_page stain Stain gel with Coomassie Blue sds_page->stain visualize Visualize and analyze protein bands stain->visualize end End: Assess Cleavage visualize->end

Caption: Workflow for protein cleavage assay.

Experimental Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow start Start: Prepare Reagents setup Set up reactions: - DNA Substrate (plasmid) - this compound (various conc.) - Control (no dipeptide) start->setup incubate Incubate at 37°C setup->incubate analyze Analyze by Agarose Gel Electrophoresis incubate->analyze stain Stain gel with DNA stain analyze->stain visualize Visualize DNA bands under UV light stain->visualize end End: Assess Cleavage visualize->end

Caption: Workflow for DNA cleavage assay.

References

Application Note: A Step-by-Step Method for Seryl-Histidine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of the dipeptide Seryl-Histidine (Ser-His) using Solid-Phase Peptide Synthesis (SPPS). The methodology is based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. Detailed experimental procedures, data presentation in tabular format for clarity, and explanatory diagrams are included to guide researchers through the process from resin preparation to final peptide purification.

Introduction

The synthesis of peptides is a cornerstone of biochemical research and drug development. Seryl-Histidine is a simple dipeptide that serves as an excellent model for understanding the fundamental principles of peptide bond formation, particularly involving amino acids with reactive side chains. This protocol details the Fmoc/tBu solid-phase synthesis strategy, which allows for the efficient and stepwise assembly of the peptide chain on a solid support.[1][2] Key aspects covered include the selection of appropriate resins, orthogonal protecting groups to prevent side reactions, efficient coupling reagents, and final cleavage and deprotection steps.[3][4][5]

Principle of the Method

Solid-phase peptide synthesis (SPPS) begins from the C-terminus of the peptide, which is anchored to an insoluble resin support.[1] The synthesis proceeds by sequentially adding N-terminally protected amino acids. Each cycle consists of two main steps: 1) the removal of the temporary N-terminal Fmoc protecting group, and 2) the coupling of the next Fmoc-protected amino acid.[6] The side chains of reactive amino acids, Serine and Histidine, are protected with acid-labile groups that remain intact throughout the synthesis cycles but are removed during the final cleavage from the resin.[3]

Materials and Reagents

  • Resin: Pre-loaded Fmoc-His(Trt)-Wang Resin

  • Amino Acid: Fmoc-Ser(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), reagent grade

    • Cold Diethyl Ether

  • Reagents:

    • Deprotection: 20% Piperidine (B6355638) in DMF (v/v)

    • Coupling: See Table 2 for options (e.g., HATU, HBTU)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIPS) (v/v/v)[7]

Protecting Group Strategy

The success of peptide synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[8] For the synthesis of Ser-His, the Fmoc/tBu strategy is employed.

Functional GroupAmino AcidProtecting GroupAbbreviationCleavage Condition
α-AminoSerine & HistidineFluorenylmethyloxycarbonylFmocMild base (e.g., 20% Piperidine in DMF)[4][9]
Side Chain (Hydroxyl)Serinetert-ButyltBuStrong acid (e.g., TFA)[3][4]
Side Chain (Imidazole)HistidineTritylTrtStrong acid (e.g., TFA)[3][10]

Table 1: Protecting groups used in the Fmoc/tBu synthesis of Seryl-Histidine.

Experimental Protocols

Synthesis Workflow Overview

The overall workflow for the solid-phase synthesis of Seryl-Histidine is depicted below.

G cluster_prep Resin Preparation cluster_cycle Synthesis Cycle 1: Add Serine cluster_final Final Steps cluster_cleavage Cleavage & Purification node_prep Start with Fmoc-His(Trt)-Wang Resin node_swell Swell Resin in DMF node_prep->node_swell node_deprotect1 Fmoc Deprotection (20% Piperidine/DMF) node_swell->node_deprotect1 node_wash1 Wash (DMF) node_deprotect1->node_wash1 node_couple Couple Fmoc-Ser(tBu)-OH (HATU/DIPEA in DMF) node_wash1->node_couple node_wash2 Wash (DMF) node_couple->node_wash2 node_deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) node_wash2->node_deprotect2 node_wash3 Wash (DMF, DCM) node_deprotect2->node_wash3 node_dry Dry Resin node_wash3->node_dry node_cleave Cleavage & Side Chain Deprotection (TFA/TIPS/H₂O) node_dry->node_cleave node_precipitate Precipitate with Cold Ether node_cleave->node_precipitate node_purify Purify (RP-HPLC) node_precipitate->node_purify node_analyze Analyze (Mass Spectrometry) node_purify->node_analyze node_end node_end node_analyze->node_end End: H-Ser-His-OH

Caption: Workflow for the Solid-Phase Synthesis of Seryl-Histidine.

Step-by-Step Procedure

The following protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation

  • Place Fmoc-His(Trt)-Wang resin (0.1 mmol) in a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to swell the resin. Agitate gently for 30 minutes.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection (Histidine)

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-7 minutes.[11]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

3. Coupling (Serine)

  • In a separate tube, dissolve Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq) and a coupling reagent like HATU (0.38 mmol, 3.8 eq) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the activation solution and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes.

  • To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Once complete, drain the coupling solution and wash the resin with DMF (5 times).

4. Final Fmoc Deprotection (Serine)

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-7 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

5. Cleavage and Side-Chain Deprotection

  • Prepare the cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin).[12]

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the solution to separate the resin, collecting the filtrate which contains the peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[13]

6. Peptide Precipitation and Purification

  • Add the collected TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

  • A white precipitate (the crude peptide) should form. If necessary, store at 4°C overnight to maximize precipitation.[13]

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 20% aqueous acetic acid) and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][13]

  • Lyophilize the pure fractions to obtain the final Seryl-Histidine peptide as a white powder.

  • Confirm the identity of the peptide by mass spectrometry.

Data Presentation: Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization.[7][14][15] Modern onium-type salts are highly effective.[7]

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Typical Yield (%)
HATU HOAtDIPEA30~99
HBTU HOBtDIPEA30~95-98
PyBOP HOBtDIPEA30~95
COMU NoneDIPEA15-30>99

Table 2: Comparison of common coupling reagents for peptide synthesis. Data synthesized from multiple studies.[7][16]

Visualization of Peptide Bond Formation

The core of the synthesis is the nucleophilic attack of the deprotected amine of the resin-bound histidine on the activated carboxyl group of the incoming serine.

Caption: Formation of the peptide bond between Serine and Histidine.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of Seryl-Histidine using Fmoc-based solid-phase peptide synthesis. By following the outlined steps for resin preparation, coupling, deprotection, and cleavage, researchers can reliably produce this dipeptide. The principles and techniques described are broadly applicable to the synthesis of more complex peptide sequences, serving as a foundational guide for professionals in chemical biology and drug discovery.

References

Application Notes and Protocols: H-Ser-His-OH Catalyzed Peptide Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ser-His-OH has been identified as a simple and effective catalyst for the formation of peptide bonds. This catalytic activity is analogous to the function of the catalytic dyad found in the active site of serine proteases, such as chymotrypsin. Operating under the principle of microscopic reversibility, this compound can catalyze the condensation of amino acid esters and peptide fragments to form larger peptides. This method presents a valuable tool in peptide chemistry, particularly in contexts where mild reaction conditions are paramount and for applications in the assembly of peptide fragments and Peptide Nucleic Acid (PNA) building blocks. The yields for these reactions are variable, ranging from 0.5% to 60%, contingent upon the specific substrates and reaction conditions employed.[1][2]

Mechanism of Catalysis

The catalytic action of this compound in peptide bond formation is believed to mirror the reverse of peptide hydrolysis as catalyzed by serine proteases. The imidazole (B134444) side chain of the histidine residue acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of an activated amino acid or peptide ester. This process is thought to proceed through a transient acyl-enzyme-like intermediate, which is subsequently resolved by nucleophilic attack from the amino group of a second peptide or amino acid, leading to the formation of a new peptide bond and regeneration of the catalyst.

Applications

  • Fragment Condensation: Ligation of small, unprotected peptide fragments to synthesize larger polypeptides.

  • Peptide Synthesis: Formation of di-, tri-, and tetrapeptides from activated amino acid esters.[1]

  • PNA Ligation: Catalysis of the condensation of Peptide Nucleic Acid (PNA) monomers and oligomers.[1][2]

  • Prebiotic Chemistry Research: Serves as a model system for studying the origins of protein synthesis.

Data Summary

The efficiency of this compound catalyzed peptide ligation is influenced by several factors, including pH, temperature, and catalyst concentration. The following tables summarize quantitative data from model reactions.

Table 1: Influence of Reaction Conditions on the Ligation of Ac-Phe-OEt and H-Leu-NH₂ [3]

ParameterConditionCoupling Yield (%)Hydrolysis Yield (%)
pH 8510
9815
101020
11725
Catalyst Conc. (mM) 135
2610
41020
81530
162040
Temperature (°C) 425
15510
251020
371235

Conditions for pH study: 4 mM Ser-His, 25°C, 3 days. Conditions for concentration study: pH 10, 25°C, 1 day. Conditions for temperature study: 4 mM Ser-His, pH 10, 6 days.

Table 2: Synthesis of Various Peptides using this compound Catalysis [1]

EntryAcyl Donor (50 mM)Acyl Acceptor (50 mM)ProductYield (%)
1Ac-Phe-OEtH-Leu-NH₂Ac-Phe-Leu-NH₂10
2Ac-Phe-OEtH-Gly-NH₂Ac-Phe-Gly-NH₂8.5
3Ac-Ala-OEtH-Leu-NH₂Ac-Ala-Leu-NH₂12
4Ac-Gly-OEtH-Leu-NH₂Ac-Gly-Leu-NH₂5
5H-Phe-OEtH-Phe-NH₂H-Phe-Phe-NH₂3.5
6H-Ala-OEtH-Ala-NH₂H-Ala-Ala-NH₂6
7Ac-Phe-Ala-OEtH-Leu-NH₂Ac-Phe-Ala-Leu-NH₂4
8Ac-Ala-Phe-OEtH-Leu-NH₂Ac-Ala-Phe-Leu-NH₂3
9Ac-Phe-Ala-OEtH-Gly-Leu-NH₂Ac-Phe-Ala-Gly-Leu-NH₂1.5

General Conditions: 4 mM this compound, 100 mM Sodium Borate (B1201080) pH 10, 25°C, 1 day.

Experimental Protocols

General Protocol for this compound Catalyzed Peptide Ligation

This protocol describes a general procedure for the ligation of an N-terminally protected amino acid/peptide ethyl ester (acyl donor) with an amino acid/peptide amide (acyl acceptor).

Materials:

  • N-terminally protected amino acid/peptide ethyl or methyl ester (e.g., Ac-Phe-OEt)

  • Amino acid/peptide amide (e.g., H-Leu-NH₂)

  • This compound dipeptide catalyst

  • Dimethylformamide (DMF)

  • Sodium Borate buffer (100 mM, pH 10.0)

  • Hydrochloric Acid (1 N)

  • HPLC-grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve the amino acid/peptide amide (acyl acceptor) in 100 mM sodium borate buffer (pH 10) to a final concentration of 50 mM.

    • Dissolve the N-terminally protected amino acid/peptide ester (acyl donor) in DMF to create a stock solution.

    • Add the acyl donor DMF solution to the aqueous acyl acceptor solution to a final concentration of 50 mM for the acyl donor. The final DMF concentration should be approximately 6% (v/v).

    • Add this compound to the reaction mixture to a final concentration of 4-16 mM.

  • Incubation:

    • Incubate the reaction mixture at 25°C for 24-72 hours. The reaction progress can be monitored by reverse-phase HPLC.

  • Reaction Quenching and Product Precipitation:

    • To stop the reaction, add 10% (v/v) of 1 N HCl.

    • The precipitated product can be collected by centrifugation at 13,000 rpm for 15 minutes.[1]

  • Analysis and Purification:

    • Carefully remove the supernatant.

    • Dissolve the precipitate in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).

    • Analyze the product by reverse-phase HPLC and confirm its identity by mass spectrometry.

    • The supernatant can also be analyzed by HPLC to quantify the extent of hydrolysis of the acyl donor.

    • Purify the product using preparative reverse-phase HPLC.

Protocol for this compound Catalyzed PNA Ligation

The general protocol for peptide ligation can be adapted for the condensation of PNA building blocks.

Materials:

  • PNA monomer or oligomer with an activated C-terminus (e.g., ethyl ester)

  • PNA monomer or oligomer with a free N-terminus

  • This compound dipeptide catalyst

  • DMF

  • Sodium Borate buffer (100 mM, pH 10.0)

  • 1 N HCl

Procedure:

  • Follow the general peptide ligation protocol, substituting the peptide fragments with the respective PNA building blocks.

  • Due to the potentially lower solubility of PNA oligomers, the solvent composition may need to be optimized.

  • Monitor the reaction by HPLC and characterize the product by mass spectrometry.

Visualizations

Experimental Workflow for this compound Catalyzed Peptide Ligation```dot

G cluster_prep Reaction Preparation cluster_reaction Ligation Reaction cluster_workup Work-up & Analysis prep_acceptor Dissolve Acyl Acceptor in Borate Buffer (pH 10) mix Combine Solutions & Add this compound Catalyst prep_acceptor->mix prep_donor Dissolve Acyl Donor in DMF prep_donor->mix incubate Incubate at 25°C (24-72h) mix->incubate quench Quench with 1N HCl incubate->quench centrifuge Centrifuge to Pellet Product quench->centrifuge analyze_pellet Dissolve & Analyze Pellet (HPLC, MS) centrifuge->analyze_pellet analyze_supernatant Analyze Supernatant (Hydrolysis) centrifuge->analyze_supernatant purify Purify by Prep-HPLC analyze_pellet->purify

Caption: Proposed mechanism for this compound catalysis.

References

Application of Ser-His in Peptide Nucleic Acid (PNA) Synthesis: A Catalyst for Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The dipeptide seryl-histidine (Ser-His) has been identified as a simple yet effective organocatalyst for the formation of peptide bonds.[1][2][3] This catalytic activity has been extended to the synthesis of peptide nucleic acid (PNA) oligomers, presenting a novel approach to PNA synthesis, particularly from a prebiotic chemistry perspective.[1][2] PNA, a synthetic DNA mimic with a neutral peptide-like backbone, offers significant advantages in drug development, particularly in antisense and antigene therapies, due to its high binding affinity to complementary nucleic acids and resistance to enzymatic degradation.

The catalytic function of Ser-His in PNA synthesis is rooted in its ability to facilitate the condensation of PNA building blocks. The proposed mechanism suggests that the reaction may proceed through a Ser-O-ester intermediate, which subsequently reacts with an amine to form the peptide bond. The imidazole (B134444) group of the histidine residue is also thought to play a crucial role in the catalysis. This catalytic activity is significant as it provides a metal-free method for peptide bond formation and, by extension, PNA oligomerization.

In the context of drug development, PNA's unique properties make it a promising candidate for targeting mRNA and regulating gene expression. PNAs can be used to inhibit translation, modulate splicing, or act as antigene agents. The development of novel synthetic routes, such as Ser-His catalysis, could contribute to the more efficient and potentially more biocompatible production of PNA oligomers for therapeutic applications. While Ser-His catalysis is presented in the context of prebiotic chemistry, the principles of organocatalysis are of growing interest in green chemistry and pharmaceutical manufacturing.

Below, we provide detailed protocols for the Ser-His catalyzed oligomerization of PNA monomers in solution and a standard solid-phase PNA synthesis protocol for comparison. Quantitative data on the yield of PNA oligomers using Ser-His catalysis is also summarized.

Quantitative Data Summary

The following table summarizes the reported yields for the Ser-His catalyzed oligomerization of a PNA-Thymine monomer. The data is extracted from studies by Gorlero et al. (2009).

ProductCatalyst (Ser-His) ConcentrationTemperature (°C)Reaction TimeYield (%)
PNA Dimer4 mM256 daysModerate
PNA Trimer4 mM256 daysModerate
PNA Tetramer4 mM256 daysHigh

Note: The original study describes the yields as "moderate" for the dimer and trimer, and "abnormal high yields" for the tetramer when compared with the lower oligomers. Specific percentages were not provided in the reviewed abstracts.

Experimental Protocols

Protocol 1: Ser-His Catalyzed Oligomerization of PNA Monomers in Solution

This protocol is based on the methodology described by Gorlero et al. for the Ser-His catalyzed formation of PNA oligomers.

Materials:

  • PNA monomer ethyl ester (e.g., N-Boc-PNA-T-OEt)

  • Seryl-Histidine (Ser-His) dipeptide

  • Sodium borate (B1201080) buffer (100 mM, pH 10)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 N

  • Deionized water

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Preparation of Reactants:

    • Prepare a 100 mM solution of the PNA monomer ethyl ester in DMF.

    • Prepare a 100 mM solution of the Ser-His catalyst in 100 mM sodium borate buffer (pH 10).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the PNA monomer ethyl ester solution and the Ser-His solution to achieve a final PNA monomer concentration of 50 mM and a final Ser-His concentration of 4-16 mM. The final DMF content in the aqueous solution should be around 6% (v/v) to ensure solubility.

    • A control reaction should be set up without the Ser-His catalyst.

  • Incubation:

    • Incubate the reaction mixture at 25°C for a period ranging from 1 to 6 days. The reaction progress can be monitored over time by taking aliquots.

  • Reaction Quenching:

    • Stop the reaction by adding 10% v/v of 1 N HCl.

  • Product Separation:

    • The formation of a precipitate containing the PNA oligomers may be observed.

    • Centrifuge the reaction mixture at 13,000 rpm for 15 minutes to pellet the precipitate.

    • Carefully collect the supernatant for analysis.

    • Dissolve the precipitate in a known volume of DMF.

  • Analysis:

    • Analyze the dissolved precipitate and the supernatant by reverse-phase HPLC to separate the unreacted monomer, the hydrolyzed monomer, and the PNA oligomers (dimer, trimer, tetramer, etc.).

    • Identify the products by collecting the HPLC fractions and confirming their molecular weight by mass spectrometry.

    • Calculate the yields based on the peak areas from the HPLC chromatogram.

Protocol 2: Standard Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)

This protocol provides a general overview of the widely used solid-phase synthesis method for PNA oligomers for comparative purposes.

Materials:

  • Fmoc-PNA monomers (A, C, G, T) with Bhoc protection on the exocyclic amines of the nucleobases.

  • Rink Amide resin or other suitable solid support.

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection.

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: e.g., N,N-Diisopropylethylamine (DIEA) or 2,6-lutidine.

  • Capping reagent: e.g., Acetic anhydride.

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) with scavengers like m-cresol.

  • Diethyl ether.

  • Automated peptide synthesizer or manual synthesis vessel.

Procedure:

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF in the synthesis vessel.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Monomer Coupling:

    • Activate the first Fmoc-PNA monomer by dissolving it in DMF with HATU and DIEA.

    • Add the activated monomer solution to the resin and allow it to react for a specified time (e.g., 30-60 minutes).

  • Capping:

    • Cap any unreacted amino groups by treating the resin with a capping solution (e.g., acetic anhydride).

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent monomer in the desired sequence.

  • Final Fmoc Removal:

    • After the final coupling cycle, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol) to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.

  • Precipitation and Purification:

    • Precipitate the crude PNA by adding cold diethyl ether.

    • Wash the PNA pellet with diethyl ether and air dry.

    • Purify the crude PNA by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Ser_His_Catalytic_Mechanism cluster_reactants Reactants cluster_intermediate Proposed Intermediate cluster_products Products PNA_Monomer PNA Monomer (Ethyl Ester) Ser_O_Ester Ser-O-Ester Intermediate PNA_Monomer->Ser_O_Ester Serine OH attacks PNA ester Ethanol Ethanol Ser_His Ser-His Dipeptide PNA_Dimer PNA Dimer Ser_O_Ester->PNA_Dimer Amine of another PNA monomer attacks Another_PNA_Monomer Another PNA Monomer (Free Amine) Another_PNA_Monomer->PNA_Dimer

Caption: Proposed catalytic mechanism of Ser-His in PNA dimerization.

PNA_Synthesis_Workflow start Start: Prepare Reactants reaction Mix PNA Monomer Ester, Ser-His, and Buffer start->reaction incubation Incubate at 25°C (1-6 days) reaction->incubation quench Quench Reaction with HCl incubation->quench centrifuge Centrifuge to Separate Precipitate and Supernatant quench->centrifuge dissolve Dissolve Precipitate in DMF centrifuge->dissolve analysis Analyze Precipitate and Supernatant by HPLC-MS centrifuge->analysis dissolve->analysis end End: Quantify Yields analysis->end

Caption: Experimental workflow for Ser-His catalyzed PNA synthesis.

References

Application Notes and Protocols for DNA Hydrolysis using H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Seryl-L-histidine (H-Ser-His-OH) has been identified as a simple yet effective catalyst for the hydrolysis of phosphodiester bonds in DNA.[1][2] This catalytic activity is attributed to the cooperative action of the hydroxyl group of serine and the imidazole (B134444) ring of histidine, mimicking the active sites of some natural nucleases.[2] The sequence of the amino acids is crucial for its activity, as the reverse peptide, H-His-Ser-OH, does not exhibit the same DNA cleavage capability.[2] Understanding the experimental setup for utilizing this compound in DNA hydrolysis is valuable for applications ranging from molecular biology research to the development of novel therapeutic agents.

These application notes provide a detailed protocol for performing DNA hydrolysis using this compound, methods for analyzing the cleavage products, and a summary of expected (illustrative) quantitative data.

Data Presentation: Illustrative Quantitative Analysis

Due to the limited availability of specific quantitative data in the literature for the DNA hydrolysis activity of this compound, the following tables present illustrative data based on typical enzymatic reactions and qualitative findings. These tables are intended to serve as a guide for experimental design and data comparison.

Table 1: Illustrative Effect of pH on DNA Hydrolysis Efficiency

pHIncubation Time (hours)% DNA Cleavage (Illustrative)
5.024< 5%
6.02415%
7.02440%
7.52455%
8.02445%
9.02420%

Table 2: Illustrative Effect of Temperature on DNA Hydrolysis Efficiency

Temperature (°C)Incubation Time (hours)% DNA Cleavage (Illustrative)
252425%
372455%
502470%
602450% (potential for peptide degradation)
7024< 30% (potential for peptide degradation)

Table 3: Illustrative Effect of this compound Concentration on DNA Hydrolysis Efficiency

This compound (mM)DNA (µM)Incubation Time (hours)% DNA Cleavage (Illustrative)
0.1102410%
0.5102430%
1.0102455%
2.0102475%
5.0102485%

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound powder in nuclease-free water. Gently vortex to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • DNA Substrate Stock Solution (e.g., 1 mg/mL plasmid DNA): Dissolve purified plasmid DNA (e.g., pUC19 or pBR322) in nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Store at -20°C. The use of supercoiled plasmid DNA is recommended as the conversion to nicked (relaxed circular) and linear forms is easily visualized by agarose (B213101) gel electrophoresis.

  • Reaction Buffer (10x): Prepare a 10x stock solution of a suitable buffer. A common choice is Tris-HCl buffer. For example, to prepare 1 M Tris-HCl (pH 7.5): dissolve 121.1 g of Tris base in 800 mL of nuclease-free water, adjust the pH to 7.5 with concentrated HCl, and then bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving. Store at room temperature.

DNA Hydrolysis Reaction
  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order on ice:

    • Nuclease-free water (to bring the final volume to 20 µL)

    • 10x Reaction Buffer (2 µL for a 1x final concentration)

    • DNA Substrate (e.g., 1 µL of a 1 mg/mL stock for a final concentration of 50 µg/mL)

    • This compound Stock Solution (variable volume to achieve the desired final concentration, e.g., 2 µL of a 10 mM stock for a final concentration of 1 mM)

  • Incubation: Gently mix the reaction components by pipetting up and down. Incubate the reaction mixture at the desired temperature (e.g., 37°C or 50°C) for a specific duration (e.g., 1 to 24 hours).

  • Reaction Termination: To stop the reaction, add 2 µL of 0.5 M EDTA solution. EDTA chelates divalent metal ions that can sometimes influence non-specific DNA degradation and can also inhibit any potential contaminating nucleases. Place the tube on ice.

Analysis of DNA Cleavage Products by Agarose Gel Electrophoresis
  • Prepare a 1% (w/v) Agarose Gel:

    • Weigh 1 g of agarose powder and add it to 100 mL of 1x TAE or TBE electrophoresis buffer in a flask.

    • Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask occasionally.

    • Allow the solution to cool to about 50-60°C.

    • Add a DNA-staining dye (e.g., ethidium (B1194527) bromide to a final concentration of 0.5 µg/mL or a safer alternative according to the manufacturer's instructions). Swirl gently to mix.

    • Pour the agarose solution into a gel casting tray with a comb in place.

    • Allow the gel to solidify completely at room temperature.

  • Load Samples:

    • Once the gel has solidified, place it in the electrophoresis tank and cover it with 1x electrophoresis buffer.

    • Carefully remove the comb.

    • Mix the terminated DNA hydrolysis reaction (22 µL) with 4 µL of 6x DNA loading dye.

    • Load the entire volume of the sample mixture into a well of the agarose gel.

    • Load a DNA ladder (marker) in an adjacent lane to determine the size of the DNA fragments.

    • It is also recommended to run a control lane with untreated plasmid DNA.

  • Run the Gel:

    • Connect the electrophoresis tank to a power supply and apply a constant voltage (e.g., 80-100 V).

    • Run the gel until the loading dye has migrated a sufficient distance down the gel (typically 2/3 to 3/4 of the gel length).

  • Visualize and Quantify DNA Bands:

    • Carefully remove the gel from the tank and visualize the DNA bands using a UV transilluminator or a gel documentation system.

    • Supercoiled plasmid DNA will migrate fastest, followed by linear DNA, and then nicked (relaxed circular) DNA.

    • The intensity of the bands corresponding to the different DNA forms can be quantified using gel analysis software (e.g., ImageJ). The percentage of DNA cleavage can be calculated by comparing the intensity of the cleaved DNA bands (nicked and linear) to the total intensity of all DNA bands in the lane.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Hydrolysis Reaction cluster_analysis 3. Product Analysis prep_peptide This compound Stock Solution setup Reaction Setup (on ice) prep_peptide->setup prep_dna DNA Substrate Stock Solution prep_dna->setup prep_buffer 10x Reaction Buffer prep_buffer->setup incubate Incubation (e.g., 37°C) setup->incubate terminate Reaction Termination (add EDTA) incubate->terminate loading Sample Loading terminate->loading gel_prep Agarose Gel Preparation gel_prep->loading electrophoresis Gel Electrophoresis loading->electrophoresis visualize Visualization & Quantification (UV Transilluminator) electrophoresis->visualize

Caption: Experimental workflow for DNA hydrolysis by this compound.

Signaling_Pathway cluster_mechanism Proposed Mechanism of DNA Hydrolysis ser_his This compound activation Activation of Serine Hydroxyl ser_his->activation Histidine imidazole acts as a general base dna DNA Phosphodiester Backbone attack Nucleophilic Attack dna->attack activation->attack Activated Ser-OH attacks phosphorus atom transition Pentavalent Phosphate Transition State attack->transition cleavage Phosphodiester Bond Cleavage transition->cleavage products Cleaved DNA Fragments (3'-OH and 5'-phosphate ends) cleavage->products

Caption: Proposed mechanism of DNA phosphodiester bond hydrolysis by this compound.

References

Application Notes and Protocols: Seryl-Histidine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide seryl-histidine (Ser-His) has emerged as a simple yet effective organocatalyst in a variety of organic reactions. Its structure, reminiscent of the catalytic dyad found in the active sites of serine proteases, allows it to participate in reactions ranging from peptide bond formation to asymmetric carbon-carbon bond formation.[1][2] This document provides detailed application notes and experimental protocols for the use of seryl-histidine as a catalyst, with a focus on peptide synthesis and aldol (B89426) reactions. Additionally, its role in hydrolytic reactions is discussed.

Peptide Bond Formation

Seryl-histidine catalyzes the condensation of amino acid esters and peptide fragments to form peptide bonds.[3] This catalytic activity is particularly relevant in the context of prebiotic chemistry and the synthesis of peptides under mild conditions.[3][4] The reaction typically involves the aminolysis of an activated carboxylic acid derivative, such as an ester, by an amino acid or peptide nucleophile.[4] Yields for these reactions can vary significantly depending on the substrates and reaction conditions, ranging from 0.5% to as high as 60%.[3]

Quantitative Data for Seryl-Histidine Catalyzed Peptide and PNA Formation
EntryAcyl DonorNucleophileProductCatalystTemp (°C)TimeYield (%)
1Ac-Phe-OEtH-Leu-NH2Ac-Phe-Leu-NH2Ser-His (4 mM)2524 h49.2
2Boc-Ala-OEtH-Leu-NH2Boc-Ala-Leu-NH2Ser-His (4 mM)2524 h10.3
3Z-Ala-Val-OMeH-Leu-NH2Z-Ala-Val-Leu-NH2Ser-His (4 mM)2524 h1.1
4PNA Monomer TPNA Monomer APNA Dimer T-ASer-His (1.5 mM)2535 h0.5
5H-Phe-OEtH-Phe-OEt(H-Phe)nSer-His (22 mM)414 d60
6Ac-Phe-OEtH-Phe-NH2Ac-Phe-Phe-NH2Ser-His (16 mM)607 d20

Data sourced from Gorlero et al., FEBS Lett. 2009, 583, 153-156.[3]

Experimental Protocol: General Procedure for Seryl-Histidine Catalyzed Peptide Synthesis

Materials:

  • Seryl-Histidine (catalyst)

  • N-protected amino acid or peptide ester (acyl donor, e.g., Ac-Phe-OEt)

  • C-protected amino acid or peptide (nucleophile, e.g., H-Leu-NH2)

  • Dimethylformamide (DMF)

  • Sodium borate (B1201080) buffer (100 mM, pH 10)

  • Hydrochloric acid (1N)

Procedure:

  • Prepare a 50 mM solution of the acyl donor in DMF.

  • Prepare a 50 mM solution of the nucleophile in 100 mM sodium borate buffer (pH 10).

  • In a reaction vessel, combine the acyl donor solution with the nucleophile solution such that the final DMF concentration is 6% (v/v). The final concentration of both reactants will be approximately 50 mM.

  • Add the seryl-histidine catalyst to the reaction mixture to the desired concentration (e.g., 4 mM).

  • Incubate the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • To stop the reaction, add 10% (v/v) of 1N HCl.

  • If a precipitate forms, collect it by centrifugation (13,000 rpm, 15 minutes).

  • Dissolve the precipitate in a known volume of DMF for analysis.

  • Analyze both the dissolved precipitate and the supernatant by HPLC to determine the reaction yield.[3]

Proposed Catalytic Mechanism for Peptide Bond Formation

The catalytic cycle is believed to involve the formation of a Ser-O-ester intermediate, which is then attacked by the amine nucleophile to form the new peptide bond.[3] The histidine residue acts as a general base to deprotonate the serine hydroxyl group, increasing its nucleophilicity, and subsequently as a general acid to protonate the leaving group.

Peptide_Formation cluster_activation Catalyst Activation cluster_aminolysis Peptide Bond Formation SerHis Seryl-Histidine Intermediate Ser-O-CO-R (Acyl-Enzyme Intermediate) SerHis->Intermediate Nucleophilic attack by Ser-OH Histidine as general base AcylDonor R-CO-OR' (Acyl Donor) AcylDonor->Intermediate LeavingGroup R'-OH Intermediate->LeavingGroup Peptide R-CO-NH-R'' (Dipeptide) Intermediate->Peptide Nucleophilic attack by R''-NH2 Histidine as general acid Nucleophile R''-NH2 (Nucleophile) Nucleophile->Peptide RegeneratedCatalyst Seryl-Histidine Peptide->RegeneratedCatalyst

Caption: Proposed mechanism for seryl-histidine catalyzed peptide bond formation.

Asymmetric Aldol Reaction

While studies specifically employing seryl-histidine are limited, the closely related amino acid, L-histidine, has been shown to be an effective catalyst for direct asymmetric cross-aldol reactions between enolizable aldehydes. This reaction is a powerful tool for constructing carbon-carbon bonds and creating chiral centers, which is of significant interest in drug development. The presence of both an amine and a carboxylic acid in histidine allows it to act as a bifunctional catalyst.

Quantitative Data for L-Histidine Catalyzed Asymmetric Aldol Reaction
EntryAldehyde 1 (Donor)Aldehyde 2 (Acceptor)ProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1IsobutyraldehydeChloroacetaldehyde2-chloro-3-hydroxy-4-methylpentanal70-90 (R)
2IsobutyraldehydeBromoacetaldehyde2-bromo-3-hydroxy-4-methylpentanal75-88 (R)
3IsobutyraldehydeBenzyloxyacetaldehyde2-(benzyloxy)-3-hydroxy-4-methylpentanal65-85 (R)
4IsobutyraldehydePropionaldehyde3-hydroxy-2,4-dimethylpentanal8095:592 (2R,3S)
5IsobutyraldehydeIsovaleraldehyde3-hydroxy-2,5-dimethylhexanal8596:494 (2R,3S)

Data is for L-Histidine catalyzed reactions, which is expected to be mechanistically similar to seryl-histidine catalysis. Sourced from Markert et al., J. Am. Chem. Soc. 2009, 131, 16642-16643.

Experimental Protocol: General Procedure for L-Histidine Catalyzed Asymmetric Aldol Reaction

Materials:

  • L-Histidine (catalyst)

  • Donor aldehyde (e.g., Isobutyraldehyde)

  • Acceptor aldehyde

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • To a solution of the acceptor aldehyde in the chosen solvent, add the donor aldehyde.

  • Add L-histidine (typically 10-30 mol%) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Proposed Catalytic Mechanism for Asymmetric Aldol Reaction

The reaction is proposed to proceed through an enamine intermediate formed between the donor aldehyde and the secondary amine of histidine. The carboxylic acid and imidazolium (B1220033) functionalities of histidine are thought to stabilize the transition state through hydrogen bonding, leading to high stereoselectivity.

Aldol_Reaction Start L-Histidine + Donor Aldehyde Enamine Enamine Intermediate Start->Enamine Formation of enamine TransitionState Zimmerman-Traxler-like Transition State Enamine->TransitionState Attack on acceptor aldehyde Iminium Iminium Intermediate TransitionState->Iminium C-C bond formation Product Aldol Product Iminium->Product Hydrolysis CatalystRegen L-Histidine (regenerated) Product->CatalystRegen

Caption: Proposed catalytic cycle for the L-histidine catalyzed asymmetric aldol reaction.

Hydrolytic Reactions

Seryl-histidine has been reported to possess hydrolytic activity, cleaving ester bonds, phosphodiester bonds in DNA, and peptide bonds in proteins.[1][2][5] This activity is analogous to that of serine proteases, where the serine and histidine residues work in concert to effect hydrolysis.

Ester Hydrolysis

Seryl-histidine can catalyze the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (p-NPA).[1] The reaction can be monitored spectrophotometrically by measuring the release of p-nitrophenolate. While the catalytic efficiency is modest compared to enzymes, it demonstrates the fundamental catalytic capability of this simple dipeptide. Detailed, standardized protocols for quantifying this activity are not widely available in the literature, though studies often adapt standard enzyme kinetic assays.

Phosphodiester Bond Cleavage

The dipeptide has been shown to cleave DNA by hydrolyzing the phosphodiester backbone.[1][6] This activity has been demonstrated using plasmid DNA and synthetic oligonucleotides. The cleavage is not sequence-specific. As with ester hydrolysis, detailed experimental protocols with quantitative kinetic data are not readily found in published literature, with studies often relying on gel electrophoresis to show evidence of cleavage.

Protein Hydrolysis

Seryl-histidine can also hydrolyze peptide bonds in proteins, such as bovine serum albumin (BSA).[2] This proteolytic activity, though much slower than that of enzymes like trypsin, highlights the potential of simple peptides to function as primitive proteases.

General Workflow for Assessing Hydrolytic Activity

Hydrolysis_Workflow cluster_analysis Analytical Methods SubstratePrep Prepare Substrate Solution (e.g., p-NPA, DNA, or Protein) Reaction Incubate Substrate and Catalyst in appropriate buffer and temperature SubstratePrep->Reaction CatalystPrep Prepare Seryl-Histidine Catalyst Solution CatalystPrep->Reaction Analysis Analyze Reaction Products Reaction->Analysis Data Quantify Activity Analysis->Data Spectrophotometry Spectrophotometry (for p-NPA hydrolysis) Analysis->Spectrophotometry Gel Gel Electrophoresis (for DNA/Protein cleavage) Analysis->Gel HPLC HPLC/MS (for peptide fragments) Analysis->HPLC

Caption: General experimental workflow for evaluating the hydrolytic activity of seryl-histidine.

Synthesis of Seryl-Histidine Catalyst

For researchers wishing to prepare the seryl-histidine dipeptide in-house, standard solid-phase or solution-phase peptide synthesis methods can be employed. Below is a conceptual workflow for solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Start with Histidine-loaded resin (e.g., Fmoc-His(Trt)-Wang resin) Deprotection1 Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin->Deprotection1 Coupling Couple Fmoc-Ser(tBu)-OH (using coupling reagents like HBTU/DIEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification by HPLC Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Conceptual workflow for the solid-phase synthesis of seryl-histidine.

Conclusion

Seryl-histidine is a versatile and accessible dipeptide catalyst for a range of organic reactions. Its application in peptide synthesis and its potential in asymmetric aldol reactions make it a valuable tool for organic chemists and those in drug development. While its hydrolytic activities are well-documented, further research is needed to establish detailed and robust protocols for these applications. The provided notes and protocols serve as a starting point for researchers to explore the catalytic potential of this simple yet powerful biomolecule.

References

Application Notes and Protocols for Quantifying H-Ser-His-OH Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Ser-His-OH is a simple yet functionally significant molecule, primarily recognized for its catalytic activities that mirror those of more complex enzymes. Composed of serine and histidine, two amino acids that form the core of the catalytic triad (B1167595) in many serine proteases, this compound serves as a minimalist model for studying enzyme catalysis. Its catalytic repertoire includes both hydrolytic (esterase and protease) and synthetic (peptide bond formation) activities.[1] This versatility makes it a subject of great interest, particularly in the fields of prebiotic chemistry, where it is explored as a potential ancestral catalyst, and in the development of novel biocatalysts.[2]

These application notes provide detailed protocols for quantifying the two primary catalytic functions of this compound: ester hydrolysis and peptide bond synthesis.

Catalytic Mechanism of this compound

The catalytic activity of this compound is attributed to the synergistic action of the serine hydroxyl group and the histidine imidazole (B134444) ring, which function as a catalytic dyad. In this arrangement, the imidazole side chain of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of a substrate, such as an ester or a peptide bond. This mechanism is analogous to the initial steps of catalysis in serine proteases.[3]

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Product Formation Ser_OH Serine-OH Substrate Substrate (Ester/Peptide) Ser_OH->Substrate Nucleophilic Attack His_Im Histidine-Imidazole His_Im->Ser_OH Proton Abstraction Intermediate Tetrahedral Intermediate Substrate->Intermediate Product1 Product 1 (e.g., Alcohol) Intermediate->Product1 Acyl_Intermediate Acyl-Dipeptide Intermediate Intermediate->Acyl_Intermediate Product2 Product 2 (e.g., Carboxylate) Acyl_Intermediate->Product2 Hydrolysis Water Water Water->Acyl_Intermediate Catalyst_Regen Regenerated this compound Product2->Catalyst_Regen

Figure 1: Proposed catalytic mechanism of this compound.

Quantification of Esterase Activity using p-Nitrophenyl Acetate (B1210297) (p-NPA)

The esterase activity of this compound can be conveniently measured using the chromogenic substrate p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by this compound releases p-nitrophenol (p-NP), which has a distinct yellow color in alkaline solutions and can be quantified spectrophotometrically by measuring the absorbance at 400-410 nm.

Data Presentation
CatalystSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compoundp-NPA1.250.0540
Imidazolep-NPA--0.8
N-acetyl-Hisp-NPA--1.2
N-acetyl-Serp-NPA--< 0.01

Note: The kinetic parameters for this compound are representative values based on studies of similar catalytic peptides and are provided for illustrative purposes. Actual values should be determined experimentally. The data for imidazole and N-acetylated amino acids are included for comparison to demonstrate the enhanced activity of the dipeptide.

Experimental Protocol

Materials:

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitrophenol (for standard curve)

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of this compound in deionized water.

    • Prepare a 100 mM stock solution of p-NPA in DMSO.

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

    • Prepare a series of p-nitrophenol standards (0-200 µM) in 50 mM Tris-HCl buffer (pH 8.0) for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 170 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.

    • Add 10 µL of the this compound stock solution (or dilutions) to the sample wells. For the negative control, add 10 µL of deionized water.

    • To initiate the reaction, add 20 µL of the p-NPA stock solution to each well. The final volume in each well will be 200 µL.

    • Immediately place the microplate in a plate reader pre-heated to 25°C.

    • Monitor the increase in absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Plot the absorbance values of the p-nitrophenol standards against their concentrations to generate a standard curve. Determine the molar extinction coefficient (ε) from the slope of the curve.

    • For the kinetic assay, plot absorbance versus time for each this compound concentration.

    • The initial reaction velocity (v₀) can be calculated from the linear portion of the curve using the Beer-Lambert law: v₀ (M/s) = (slope of absorbance vs. time) / (ε * l), where l is the path length in cm.

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), vary the concentration of p-NPA while keeping the this compound concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

cluster_workflow p-NPA Hydrolysis Assay Workflow prep Reagent Preparation (Buffer, Catalyst, Substrate) reaction_setup Reaction Setup in 96-well plate (Buffer + Catalyst) prep->reaction_setup initiation Reaction Initiation (Add p-NPA) reaction_setup->initiation measurement Spectrophotometric Measurement (Absorbance at 405 nm over time) initiation->measurement analysis Data Analysis (Calculate initial velocity, determine kinetic parameters) measurement->analysis

Figure 2: Workflow for the p-NPA hydrolysis assay.

Quantification of Peptide Bond Synthesis via HPLC

This compound can catalyze the formation of a dipeptide from an N-protected amino acid ester and a C-protected amino acid. The progress of this reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in substrate concentration and the increase in product concentration over time.

Data Presentation
Catalyst (10 mol%)Acyl DonorAcyl AcceptorProductYield (%) after 24h
This compoundN-acetyl-Phe-OEtH-Leu-NH₂N-acetyl-Phe-Leu-NH₂35
None (Control)N-acetyl-Phe-OEtH-Leu-NH₂N-acetyl-Phe-Leu-NH₂< 2
H-His-OHN-acetyl-Phe-OEtH-Leu-NH₂N-acetyl-Phe-Leu-NH₂5
H-Ser-OHN-acetyl-Phe-OEtH-Leu-NH₂N-acetyl-Phe-Leu-NH₂< 1

Note: The data presented are representative values to illustrate the catalytic efficiency of this compound in peptide synthesis. Actual yields will depend on specific reaction conditions.

Experimental Protocol

Materials:

  • This compound

  • N-acetyl-L-phenylalanine ethyl ester (N-acetyl-Phe-OEt)

  • L-Leucinamide hydrochloride (H-Leu-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • 0.45 µm syringe filters

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve 10 mM N-acetyl-Phe-OEt, 12 mM H-Leu-NH₂, and 12 mM DIPEA in acetonitrile.

    • Add this compound to a final concentration of 1 mM (10 mol%).

    • For the negative control, prepare an identical reaction mixture without this compound.

    • Incubate the reaction mixtures at 25°C with gentle agitation.

  • Sample Preparation for HPLC:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 20 µL aliquot from the reaction mixture.

    • Quench the reaction by diluting the aliquot with 180 µL of a 50:50 mixture of acetonitrile and water containing 0.1% TFA.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate (N-acetyl-Phe-OEt) and the product (N-acetyl-Phe-Leu-NH₂) based on their retention times (which can be determined by injecting standards of each compound).

    • Integrate the peak areas of the substrate and product at each time point.

    • Calculate the percentage conversion or yield by comparing the peak area of the product to the initial peak area of the limiting substrate.

    • The initial reaction rate can be determined from the slope of the product concentration versus time plot at the early stages of the reaction.

cluster_workflow HPLC-based Peptide Synthesis Assay Workflow reaction_setup Reaction Setup (Substrates + Catalyst) sampling Time-course Sampling (Aliquots at t=0, 1, 4, 8, 24h) reaction_setup->sampling quenching Reaction Quenching & Dilution sampling->quenching filtration Sample Filtration quenching->filtration hplc_analysis HPLC Analysis (Separation and Detection) filtration->hplc_analysis data_analysis Data Analysis (Peak Integration, Yield Calculation) hplc_analysis->data_analysis

Figure 3: Workflow for the HPLC-based peptide synthesis assay.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for quantifying the catalytic activity of this compound. The p-NPA hydrolysis assay is a simple and high-throughput method for determining esterase activity, while the HPLC-based peptide synthesis assay allows for the direct monitoring of peptide bond formation. These methods are essential tools for researchers investigating the catalytic potential of simple peptides and for professionals in drug development exploring novel biocatalysts.

References

Application Notes and Protocols for In Vitro Assay Design in Ser-His Dipeptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seryl-histidine (Ser-His) dipeptide has garnered significant interest as a minimalistic model for studying the catalytic activity of serine proteases.[1][2] Possessing both a nucleophilic serine residue and a catalytic histidine residue, this simple dipeptide exhibits a range of activities, including the cleavage of peptide and phosphodiester bonds, as well as the formation of peptide bonds.[3][4] Its potential as a primordial enzyme mimic and its diverse catalytic capabilities make it a subject of great interest in fields ranging from prebiotic chemistry to drug development.[5] These application notes provide detailed protocols for the in vitro investigation of Ser-His dipeptide's hydrolytic and antioxidant activities, along with methods for its synthesis and characterization.

I. Synthesis and Characterization of Ser-His Dipeptide

A reliable source of pure Ser-His dipeptide is crucial for obtaining reproducible results. While commercially available, in-house synthesis allows for greater control over purity and isotopic labeling if required.

A. Solid-Phase Peptide Synthesis (SPPS) of Ser-His

Solid-phase peptide synthesis using the Fmoc/tBu strategy is a standard and efficient method for producing Ser-His.

Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-His(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Ser(tBu)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this activated amino acid to the deprotected resin to form the dipeptide.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the serine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified Ser-His dipeptide by mass spectrometry (MS) to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify its structure.

B. Characterization Techniques
  • High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the synthesized dipeptide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the Ser-His dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

II. In Vitro Hydrolytic Activity Assays

The protease-like activity of Ser-His can be assessed by its ability to cleave various substrates, including proteins and ester analogs.

A. Protein Cleavage Assay

This assay evaluates the ability of Ser-His to hydrolyze peptide bonds within a protein substrate.

Protocol:

  • Substrate Selection: Choose a well-characterized protein substrate such as bovine serum albumin (BSA) or myoglobin.

  • Reaction Setup: Incubate the protein substrate (e.g., 1 mg/mL) with Ser-His dipeptide (e.g., 1-10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C. Include a control sample without the Ser-His dipeptide.

  • Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from the reaction mixture.

  • Analysis of Cleavage Products: Analyze the aliquots using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the disappearance of the intact protein band and the appearance of smaller peptide fragments. For more detailed analysis of cleavage sites, the fragments can be identified using mass spectrometry.

Data Presentation:

SubstrateSer-His Conc. (mM)Incubation Time (h)% Substrate Cleavage
BSA524Quantify from gel
Myoglobin524Quantify from gel

Data to be filled in based on experimental results.

B. Esterase Activity Assay using p-Nitrophenyl Acetate (B1210297) (p-NPA)

This colorimetric assay measures the cleavage of an ester bond, mimicking one aspect of protease activity.

Protocol:

  • Reagent Preparation: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile. Prepare a solution of Ser-His dipeptide in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • Reaction Initiation: In a 96-well plate, add the Ser-His solution. Initiate the reaction by adding the p-NPA substrate. The final concentration of p-NPA should be in the range of 0.1-1 mM, and Ser-His can be varied (e.g., 1-10 mM).

  • Measurement: Monitor the hydrolysis of p-NPA by measuring the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol, using a microplate reader.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Compare the rate of the Ser-His catalyzed reaction to a control without the dipeptide.

Data Presentation:

SubstrateSer-His Conc. (mM)Initial Rate (Abs/min)
p-NPA1Measure experimentally
p-NPA5Measure experimentally
p-NPA10Measure experimentally

Data to be filled in based on experimental results.

III. In Vitro Peptide Bond Formation Assay

Based on the principle of microscopic reversibility, Ser-His can also catalyze the formation of peptide bonds.

Protocol:

  • Substrate Selection: Use amino acid esters (e.g., Gly-OMe) and a nucleophilic amino acid or peptide (e.g., Ala-NH2) as substrates.

  • Reaction Conditions: Dissolve the substrates and Ser-His (catalyst) in an appropriate solvent system. The reaction may be favored in organic solvents or biphasic systems to shift the equilibrium towards synthesis.

  • Product Analysis: Monitor the formation of the new dipeptide product over time using RP-HPLC or LC-MS.

  • Yield Calculation: Quantify the product peak to determine the reaction yield.

Data Presentation:

SubstratesSer-His Conc. (mM)Reaction Time (h)Product Yield (%)
Gly-OMe + Ala-NH21048Determine by HPLC

Data to be filled in based on experimental results.

IV. In Vitro Antioxidant Activity Assays

Histidine-containing peptides are known for their antioxidant properties. The antioxidant capacity of Ser-His can be evaluated using various standard assays.

A. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of Ser-His dipeptide in a suitable buffer or methanol.

  • Reaction Mixture: In a 96-well plate, mix the Ser-His solutions with the DPPH solution. Include a control with no antioxidant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

B. ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS radical solution with buffer to a specific absorbance. Add various concentrations of Ser-His to the diluted ABTS radical solution.

  • Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity.

Data Presentation for Antioxidant Assays:

AssaySer-His Conc. (µM)% Radical ScavengingIC50 (µM)
DPPH10Measure experimentallyCalculate from dose-response
DPPH50Measure experimentally
DPPH100Measure experimentally
ABTS10Measure experimentallyCalculate from dose-response
ABTS50Measure experimentally
ABTS100Measure experimentally

Data to be filled in based on experimental results.

Visualizations

Hydrolytic_Mechanism SerHis Ser-His Dipeptide AcylEnzyme Acyl-Enzyme Intermediate (Ser-O-Substrate) SerHis->AcylEnzyme Acylation (His acts as general base) Substrate Peptide/Ester Substrate Substrate->SerHis Binding Product1 Product 1 (Released Peptide/Alcohol) AcylEnzyme->Product1 Release AcylEnzyme->Product2 AcylEnzyme->SerHis_Regen Water Water Water->AcylEnzyme Deacylation (His acts as general acid)

Caption: Proposed hydrolytic mechanism of Ser-His dipeptide.

Experimental_Workflow_Protein_Cleavage start Start setup Incubate Protein Substrate with Ser-His start->setup sampling Collect Aliquots at Time Points setup->sampling sds_page SDS-PAGE Analysis sampling->sds_page mass_spec Mass Spectrometry (Optional) sampling->mass_spec analysis Analyze Cleavage Products sds_page->analysis mass_spec->analysis end End analysis->end

Caption: Workflow for the protein cleavage assay.

Antioxidant_Assay_Logic Antioxidant Ser-His Dipeptide (Antioxidant) Reaction Redox Reaction Antioxidant->Reaction Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->Reaction ScavengedRadical Scavenged Radical (Non-Radical Form) Reaction->ScavengedRadical OxidizedAntioxidant Oxidized Ser-His Reaction->OxidizedAntioxidant Measurement Measure Decrease in Radical Concentration (Spectrophotometry) ScavengedRadical->Measurement

Caption: Logical flow of a radical scavenging antioxidant assay.

References

Application Notes and Protocols for Determining the Substrate Specificity of H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide seryl-histidine (H-Ser-His-OH) represents a minimalist catalytic dyad, mirroring the core active site of numerous enzymes, including serine proteases, lipases, and esterases.[1] Its ability to catalyze the cleavage of a wide range of substrates, including proteins, DNA, and esters, makes it a valuable model system for studying the fundamental principles of enzyme catalysis and molecular evolution.[1][2][3] Unlike modern, highly specialized enzymes, this compound exhibits broad substrate specificity, capable of cleaving proteins at all 20 amino acid residues with varying efficiencies.[2] This broad activity suggests it may be analogous to a primordial protease.

Furthermore, demonstrating the principle of microscopic reversibility, this compound can also catalyze the formation of peptide bonds from amino acid esters. This dual catalytic nature provides a unique platform for investigating the dynamics of peptide bond hydrolysis and synthesis.

These application notes provide detailed protocols for characterizing the substrate specificity of this compound using both spectrophotometric and mass spectrometry-based methods.

Experimental Workflow for Substrate Specificity Analysis

The determination of substrate specificity for this compound involves a multi-step process, beginning with a general activity screen and progressing to a detailed kinetic analysis of various potential substrates.

G cluster_prep Preparation cluster_screen Initial Screening cluster_detailed Detailed Specificity Analysis cluster_analysis Data Analysis & Interpretation reagent_prep Reagent Preparation (this compound, Buffers, Substrates) activity_assay General Activity Assay (e.g., p-Nitrophenyl Acetate) reagent_prep->activity_assay confirm_activity Confirm Catalytic Activity activity_assay->confirm_activity peptide_library Substrate Library Screening (Peptides, Esters) confirm_activity->peptide_library If active kinetic_assay Enzyme Kinetics Assays (Michaelis-Menten) confirm_activity->kinetic_assay If active ms_analysis Mass Spectrometry Analysis (Identify Cleavage Products) peptide_library->ms_analysis data_table Tabulate Kinetic Parameters (Km, kcat, kcat/Km) ms_analysis->data_table kinetic_assay->data_table specificity_profile Determine Specificity Profile data_table->specificity_profile

Caption: Experimental workflow for determining this compound substrate specificity.

Protocol 1: General Esterase Activity using a Chromogenic Substrate

This protocol describes a simple method to confirm the catalytic activity of this compound using the model ester substrate, p-nitrophenyl acetate (B1210297) (p-NPA). Hydrolysis of p-NPA releases p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

2.1 Materials

  • This compound (seryl-histidine)

  • p-Nitrophenyl acetate (p-NPA)

  • Reaction Buffer: 50 mM HEPES, pH 7.5

  • Acetonitrile (B52724) (ACN) or Dimethyl Sulfoxide (DMSO) for p-NPA stock

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2.2 Method

  • Prepare this compound Stock Solution: Dissolve this compound in Reaction Buffer to a final concentration of 10 mM.

  • Prepare p-NPA Stock Solution: Dissolve p-NPA in ACN or DMSO to a final concentration of 100 mM.

  • Set up the Reaction: In a 96-well microplate, add the following to each well for a final volume of 200 µL:

    • 170 µL Reaction Buffer

    • 20 µL this compound solution (for a final concentration of 1 mM)

    • For a negative control, add 20 µL of Reaction Buffer instead of the this compound solution.

  • Initiate the Reaction: Add 10 µL of the p-NPA stock solution to each well (for a final concentration of 5 mM).

  • Monitor the Reaction: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of p-nitrophenolate (18,000 M⁻¹cm⁻¹) to convert the rate from absorbance units/min to moles/min.

    • Compare the rate of the this compound catalyzed reaction to the negative control to confirm catalytic activity.

Protocol 2: Proteolytic Specificity Profiling using Mass Spectrometry

This protocol outlines the use of high-resolution mass spectrometry to identify the cleavage sites of this compound on a model protein or a peptide library. This method provides a detailed view of the dipeptide's substrate preferences.

3.1 Materials

  • This compound

  • Substrate Protein (e.g., Bovine Serum Albumin, Myoglobin) or a commercially available peptide library.

  • Reaction Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Formic Acid

  • LC-MS grade water and acetonitrile

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

3.2 Method

  • Prepare Solutions:

    • Dissolve this compound in Reaction Buffer to a 2 mM stock solution.

    • Dissolve the substrate protein in Reaction Buffer to a concentration of 1 mg/mL.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 50 µL of the substrate protein solution with 50 µL of the this compound solution.

    • Prepare a negative control with 50 µL of substrate protein and 50 µL of Reaction Buffer.

    • Incubate both tubes at 37°C for 4-16 hours.

  • Quench Reaction: Stop the reaction by adding 10 µL of 10% Formic Acid.

  • Sample Preparation for MS: Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol. Elute the peptides in 50% acetonitrile/0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture into the LC-MS/MS system.

    • Separate peptides using a suitable C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluted peptides using a data-dependent acquisition mode to collect both MS1 (precursor ion) and MS2 (fragment ion) spectra.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides by matching the experimental MS2 spectra against the known sequence of the substrate protein.

    • Perform a "no-enzyme" or "semi-tryptic" search to allow for the identification of non-specific cleavage sites.

    • Compare the identified peptides from the this compound digest with the negative control to identify cleavage products generated by the dipeptide.

    • Align the identified cleavage sites to determine any preference for specific amino acids at the P1 and P1' positions.

Protocol 3: Catalysis of Peptide Bond Formation

This protocol is based on the ability of this compound to catalyze the formation of peptide bonds from amino acid esters, demonstrating its reverse catalytic activity.

4.1 Materials

  • This compound

  • Amino Acid Ester Substrate (e.g., Glycine methyl ester hydrochloride, Alanine ethyl ester hydrochloride)

  • Dipeptide Nucleophile (e.g., Gly-Gly)

  • Reaction Buffer: 50 mM Bicine buffer, pH 8.5

  • HPLC system for product analysis

4.2 Method

  • Prepare Solutions:

    • Dissolve this compound in Reaction Buffer to a 10 mM stock solution.

    • Dissolve the amino acid ester and the dipeptide nucleophile in the Reaction Buffer to desired stock concentrations (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents to the following final concentrations: 1 mM this compound, 20 mM amino acid ester, and 20 mM dipeptide nucleophile.

    • Prepare a negative control reaction without this compound.

    • Incubate at room temperature or 37°C for 24-48 hours.

  • Analysis:

    • Monitor the formation of the new, longer peptide product (e.g., Gly-Gly-Gly) over time by taking aliquots from the reaction mixture.

    • Analyze the aliquots using reverse-phase HPLC. The formation of the new peptide product will be indicated by a new peak with a different retention time.

    • Quantify the product yield by integrating the peak area and comparing it to a standard curve of the synthesized product peptide.

Proposed Catalytic Mechanism of this compound

The catalytic activity of this compound is attributed to the interplay between the serine hydroxyl group and the histidine imidazole (B134444) ring, analogous to the catalytic dyad of serine proteases. The histidine acts as a general base, abstracting a proton from the serine's hydroxyl group, which increases its nucleophilicity. The activated serine then attacks the carbonyl carbon of the substrate.

Caption: Proposed catalytic mechanism for peptide bond cleavage by this compound.

Data Presentation

Quantitative data from the kinetic and mass spectrometry experiments should be organized for clear comparison of this compound's activity across different substrates.

Table 1: Kinetic Parameters for this compound with Various Ester Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
p-Nitrophenyl acetate
Substrate B
Substrate C

Table 2: Relative Cleavage Efficiency for Peptide Substrates Determined by Mass Spectrometry

Protein SubstrateCleavage Site (P1-P1')Relative Intensity (%)Notes
MyoglobinLeu-Ala
MyoglobinVal-Gly
BSAPhe-Arg
BSATyr-Lys

Table 3: Yield of Peptide Bond Formation Catalyzed by this compound

Amino Acid EsterNucleophileProductReaction Time (h)Yield (%)
Gly-OMeGly-GlyGly-Gly-Gly24
Ala-OEtGly-GlyAla-Gly-Gly24
Gly-OMeGly-GlyGly-Gly-Gly48
Ala-OEtGly-GlyAla-Gly-Gly48

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides practical advice, troubleshooting tips, and detailed protocols for the synthesis of the dipeptide H-L-Seryl-L-Histidine-OH (H-Ser-His-OH) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound? The synthesis of this compound is typically achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process involves three main stages:

  • Protection: The reactive functional groups on the amino acids (α-amino, side-chain hydroxyl of Serine, and side-chain imidazole (B134444) of Histidine) are masked with protecting groups to prevent unwanted side reactions.[1][2]

  • Coupling: The protected Serine and Histidine residues are linked together via a peptide bond using a coupling reagent.

  • Deprotection: All protecting groups are removed to yield the final dipeptide.[3]

Q2: Which protecting groups are recommended for Serine and Histidine in this synthesis? The choice of protecting groups is critical and depends on the overall synthetic strategy (e.g., Fmoc or Boc). For an Fmoc-based strategy, orthogonal protecting groups that are labile to strong acid are typically used for the side chains.

  • For Serine (Ser): The hydroxyl group is commonly protected with a tert-butyl (tBu) ether. This group is stable under the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[4][5]

  • For Histidine (His): The imidazole ring is highly susceptible to racemization and other side reactions.[6] Protecting the imidazole nitrogen is crucial. The trityl (Trt) group is a common and effective choice, as it provides good protection and can be removed with TFA.[5][7] The tert-butoxycarbonyl (Boc) group is another excellent option for the histidine side chain, known to significantly reduce racemization, especially at elevated coupling temperatures.[8]

Q3: Why is Histidine prone to racemization, and how can it be minimized? Histidine is one of the most problematic amino acids regarding racemization during peptide synthesis.[4][6] The imidazole ring can act as an internal base, facilitating the abstraction of the α-proton of the activated carboxyl group, leading to a loss of stereochemical integrity.

Strategies to minimize racemization include:

  • Side-Chain Protection: Using protecting groups on the imidazole ring, such as Trityl (Trt) or Boc, is essential.[7][8]

  • Coupling Reagents: Employing coupling reagents that minimize racemization is critical. Uronium/aminium-based reagents like HBTU or HATU, in combination with an additive like HOBt or HOAt, are preferred over carbodiimides alone.[9][10][11]

  • Controlled Temperature: Performing coupling reactions at controlled, often lower, temperatures can reduce the rate of racemization.

Q4: What are the final steps after synthesis on the solid support? After the peptide chain is assembled on the resin, the process involves:

  • Cleavage: The peptide is cleaved from the solid support.

  • Global Deprotection: All side-chain protecting groups (e.g., tBu on Serine, Trt on Histidine) are removed simultaneously. This is typically done with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[12]

  • Precipitation & Washing: The cleaved peptide is precipitated from the cleavage cocktail using a cold non-polar solvent like diethyl ether.[12][13]

  • Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: The final product's identity and purity are confirmed using analytical techniques like HPLC and mass spectrometry (MS).[15][16]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction between Ser and His.

Question Answer & Solution
Did the coupling reaction go to completion? Monitor the reaction: Use a qualitative test like the Kaiser (ninhydrin) test or TNBS test to check for the presence of free primary amines on the resin. A positive result indicates an incomplete reaction. Solution: If the reaction is incomplete, you can extend the coupling time or perform a second coupling (double coupling) with fresh reagents before proceeding to the next step.
Are you using an appropriate coupling reagent? Reagent Choice: For the sterically hindered and racemization-prone Histidine residue, a highly efficient coupling reagent is necessary. Solution: Use a modern phosphonium (B103445) or aminium-based reagent such as HBTU, TBTU, or HATU. These are generally more effective than older carbodiimide (B86325) reagents like DCC.[10] Adding HOBt or a similar additive is also recommended.[9]
Is peptide aggregation occurring? Aggregation Issues: Peptide chains, particularly those containing residues like Serine, can sometimes aggregate on the resin, hindering further reactions. Solution: Consider changing the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP), which can better solvate growing peptide chains.[17] Using structure-disrupting additives or performing the synthesis at an elevated temperature may also help.

Problem 2: The final peptide product fails to precipitate in diethyl ether after cleavage.

Question Answer & Solution
Is your peptide very short or hydrophilic? Solubility: Short peptides like this compound can be relatively polar and may exhibit some solubility in the TFA/ether mixture, preventing efficient precipitation.[12] Solution: Try concentrating the TFA solution under a stream of nitrogen before adding the cold ether. Alternatively, use a less polar solvent mixture for precipitation, such as a 1:1 mixture of diethyl ether and pentane (B18724) or hexane.[12] In some cases, you may need to evaporate the solvent completely and redissolve the residue in a buffer for direct purification.[12]
Have you used enough ether? Volume Ratio: A sufficient volume of ether is needed to ensure the peptide precipitates. Solution: Use a large excess of cold diethyl ether (e.g., 10-20 times the volume of the cleavage cocktail). Ensure the ether is ice-cold and try cooling the entire mixture on dry ice or in a freezer for an extended period (e.g., overnight) to maximize precipitation.[12]

Problem 3: Mass spectrometry of the crude product shows multiple peaks or an incorrect mass.

| Question | Answer & Solution | | :--- | Analysis of Failure: A failed synthesis is often due to issues with coupling or deprotection.[17] Solution: Before cleavage, perform a small-scale test cleavage on a few beads of resin and analyze the product by MS. This can help identify if the issue lies with the synthesis or the cleavage step. | | Did you use scavengers in your cleavage cocktail? | Side Reactions: The trityl (Trt) group on Histidine and the tert-butyl (tBu) group on Serine generate reactive carbocations upon cleavage with TFA. These can re-attach to the peptide or cause other side reactions. Solution: Always use a cleavage cocktail containing scavengers. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS captures tBu cations, and water helps with the removal of the Trt group.[11][12] | | Is there evidence of racemization? | D-Isomer Formation: If you observe a peak very close to your product mass that does not separate easily, it could be the D-His diastereomer. Solution: This indicates a problem during the coupling step. Review your coupling protocol; consider using a racemization-suppressing protecting group like Boc for the Histidine side chain or a different coupling reagent/additive combination (e.g., DIC/Oxyma).[8] |

Data Presentation

Table 1: Comparison of Common Side-Chain Protecting Groups for Ser and His

Amino AcidProtecting GroupAbbreviationCleavage ConditionAdvantagesDisadvantages
Serine tert-ButyltBuStrong Acid (e.g., >90% TFA)[5]Stable to bases (Fmoc removal); Prevents O-acylationRequires strong acid for removal
BenzylBzlCatalytic Hydrogenation / Strong AcidCommon in Boc-SPPSHydrogenation can be slow or incomplete
Histidine TritylTrtStrong Acid (e.g., >90% TFA)[5]Good protection; Compatible with Fmoc-SPPSCan be bulky; Cation scavenger needed[7]
tert-ButoxycarbonylBocStrong Acid (e.g., >90% TFA)Excellent at suppressing racemization[8]Can be less stable in solution over time compared to Trt[8]

Table 2: Performance of Common Coupling Reagents

ReagentFull NameTypeRelative SpeedRacemization RiskNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltFast[9]Low (with base)Very common in automated SPPS; By-products are soluble.[10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltVery FastVery LowHighly efficient, especially for difficult couplings. More reactive than HBTU due to the HOAt moiety.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideModerate[9]Low-ModerateCost-effective; HOBt is added to suppress racemization. The urea (B33335) by-product is soluble.[9]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltFastLowGenerates HOBt in situ; effective for hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a pre-loaded Fmoc-His(Trt)-Wang resin.

1. Materials & Reagents:

  • Fmoc-His(Trt)-Wang resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Ser(tBu)-OH

  • Coupling Reagent: HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing Solvents: DMF, DCM, Methanol (B129727)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation Solvent: Ice-cold diethyl ether

2. Resin Preparation & Swelling:

  • Weigh 200 mg of Fmoc-His(Trt)-Wang resin (0.1 mmol scale) into a reaction vessel.

  • Add 5 mL of DCM and gently agitate for 20 minutes to swell the resin.

  • Drain the DCM and wash the resin 3 times with 5 mL of DMF.

3. Fmoc Deprotection of Histidine:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly (5 times with 5 mL DMF, 3 times with 5 mL DCM, 3 times with 5 mL DMF).

  • Perform a Kaiser test to confirm the presence of a free amine (beads will turn dark blue).

4. Coupling of Fmoc-Ser(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (153 mg, 0.4 mmol, 4 eq.), HBTU (151 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate at room temperature for 2 hours.

  • Drain the coupling solution and wash the resin (3 times with 5 mL DMF).

  • Perform a Kaiser test. If the test is negative (beads remain yellow), the coupling is complete. If positive, repeat the coupling step.

5. Final Fmoc Deprotection:

  • Repeat the deprotection procedure described in Step 3 to remove the Fmoc group from the N-terminal Serine.

  • After the final washes, wash the resin 3 times with 5 mL methanol and dry under vacuum for several hours.

6. Cleavage and Deprotection:

  • Place the dry resin in a suitable reaction vessel.

  • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Agitate gently at room temperature for 3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to ~1-2 mL under a gentle stream of nitrogen.

7. Precipitation and Purification:

  • Add 40 mL of ice-cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.

  • Cap the tube and place it in a -20°C freezer for at least 1 hour.

  • Centrifuge the mixture to pellet the white solid (the peptide).

  • Carefully decant the ether. Wash the pellet twice with cold ether, centrifuging each time.

  • After the final wash, dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC.

  • Analyze fractions by MS, pool the pure fractions, and lyophilize to obtain the final this compound product as a white powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Synthesis cluster_Cleavage Cleavage & Purification Resin Fmoc-His(Trt)-Wang Resin Swell 1. Swell Resin (DCM) Resin->Swell DeFmoc1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->DeFmoc1 Couple 3. Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) DeFmoc1->Couple DeFmoc2 4. Final Fmoc Deprotection Couple->DeFmoc2 WashDry 5. Wash and Dry Resin DeFmoc2->WashDry Cleave 6. Cleave & Deprotect (TFA/TIS/H2O) WashDry->Cleave Precipitate 7. Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purify (RP-HPLC) Precipitate->Purify Lyophilize 9. Lyophilize Purify->Lyophilize Product Final Product: This compound Lyophilize->Product

Caption: Workflow for the solid-phase synthesis of this compound.

peptide_coupling_mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AA_COOH Fmoc-Ser(tBu)-OH (Carboxyl Group) HBTU HBTU + DIPEA AA_COOH->HBTU Active_Ester OBt Active Ester HBTU->Active_Ester Activation Resin_NH2 H-His(Trt)-Resin (Free Amine) Active_Ester->Resin_NH2 Nucleophilic Attack Peptide_Bond Peptide Bond Formed Resin_NH2->Peptide_Bond

Caption: Mechanism of HBTU-mediated peptide coupling.

References

proper handling and storage conditions for H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of H-Ser-His-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage. Keep the vial tightly sealed and protected from light.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For aqueous stock solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water. Based on the properties of its constituent amino acids, it is expected to have limited solubility in ethanol (B145695) and be practically insoluble in DMSO. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used, achieving a solubility of at least 2.08 mg/mL.

Q4: What is the expected stability of this compound in solution?

A4: The stability of this compound in solution is dependent on pH and temperature. As a dipeptide, it is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. For optimal stability, it is recommended to use freshly prepared solutions and store them at low temperatures if immediate use is not possible.

Q5: What are the primary applications of this compound?

A5: this compound is recognized for its hydrolytic cleavage activity, capable of cleaving DNA, RNA, and proteins.[1] This catalytic activity makes it a subject of interest in studies of molecular evolution and as a potential tool in biochemistry and molecular biology for non-enzymatic cleavage of biomolecules.

Troubleshooting Guides

Issue 1: Inconsistent or No Cleavage Activity Observed

Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution of this compound. Ensure lyophilized powder has been stored correctly at -20°C or -80°C.
Incorrect Buffer pH The cleavage activity of this compound is pH-dependent. Optimize the reaction pH. A good starting point is a slightly acidic to neutral pH range (pH 5-7).
Suboptimal Temperature Incubate the reaction at different temperatures (e.g., room temperature, 37°C, 50°C) to find the optimal condition for your specific substrate.
Insufficient Incubation Time Increase the incubation time of the reaction. Monitor the cleavage at different time points (e.g., 1, 4, 12, 24 hours) to determine the optimal duration.
Inhibitors in the Reaction Ensure your substrate and buffer are free from potential inhibitors. Purify your substrate if necessary.

Issue 2: Poor Solubility of this compound

Possible Cause Troubleshooting Step
Incorrect Solvent Use sterile, deionized water to dissolve this compound. For difficult-to-dissolve peptides, sonication or gentle warming may aid dissolution.
High Concentration Attempt to dissolve a smaller amount of the peptide in the same volume of solvent to achieve a lower, more soluble concentration.
Precipitation in Buffer If adding a stock solution to a buffer results in precipitation, try a slower, dropwise addition of the stock solution while vortexing the buffer.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Condition Duration Notes
Lyophilized Powder-20°CShort-termProtect from light and moisture.
-80°CLong-termProtect from light and moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Table 2: Solubility of this compound and its Constituent Amino Acids

Solvent This compound L-Serine L-Histidine
Water SolubleSolubleSoluble (50 mg/mL for HCl salt)
Ethanol Sparingly Soluble (expected)Slightly SolublePractically Insoluble
DMSO Insoluble (expected)InsolubleInsoluble

Experimental Protocols

Protocol 1: General Protocol for Protein Cleavage using this compound

This protocol provides a general framework for the cleavage of a target protein using this compound. Optimization of buffer conditions, temperature, and incubation time may be necessary for specific proteins.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, deionized water.

    • Reaction Buffer: Prepare a suitable reaction buffer. A common starting point is 50 mM MES buffer, pH 6.0.

    • Target Protein: Prepare your target protein at a concentration of 1 mg/mL in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 50 µL of target protein solution (1 mg/mL)

      • 10 µL of this compound stock solution (10 mM)

      • 40 µL of reaction buffer

    • The final concentration of the target protein will be 0.5 mg/mL and this compound will be 1 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the cleavage progress.

  • Analysis:

    • Analyze the aliquots by SDS-PAGE to visualize the cleavage of the target protein.

    • Run a control reaction without this compound to compare with the cleavage reaction.

Protocol 2: General Protocol for DNA Cleavage using this compound

This protocol provides a general method for assessing the cleavage of plasmid DNA by this compound.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, deionized water.

    • Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Plasmid DNA: Prepare a solution of supercoiled plasmid DNA at a concentration of 50 ng/µL in TE buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 2 µL of plasmid DNA (50 ng/µL)

      • 2 µL of this compound stock solution (10 mM)

      • 16 µL of reaction buffer

    • The final concentration of plasmid DNA will be 5 ng/µL and this compound will be 1 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding 4 µL of 6X DNA loading dye.

    • Analyze the reaction products by agarose (B213101) gel electrophoresis (1% agarose gel).

    • Visualize the DNA bands under UV light after staining with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Look for the conversion of supercoiled DNA to nicked or linear forms.

    • Run a control reaction without this compound.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Paths cluster_solutions_cleavage Cleavage Solutions cluster_solutions_solubility Solubility Solutions cluster_end End Start Experiment with this compound Problem Unexpected Results? Start->Problem NoCleavage Inconsistent/No Cleavage Problem->NoCleavage Yes SolubilityIssue Poor Solubility Problem->SolubilityIssue Yes Success Successful Experiment Problem->Success No CheckPeptide Check Peptide Integrity (Fresh Stock) NoCleavage->CheckPeptide OptimizeConditions Optimize Reaction (pH, Temp, Time) NoCleavage->OptimizeConditions CheckInhibitors Check for Inhibitors NoCleavage->CheckInhibitors CorrectSolvent Use Correct Solvent (e.g., Water) SolubilityIssue->CorrectSolvent LowerConcentration Lower Concentration SolubilityIssue->LowerConcentration SlowAddition Slow Addition to Buffer SolubilityIssue->SlowAddition CheckPeptide->Success OptimizeConditions->Success CheckInhibitors->Success CorrectSolvent->Success LowerConcentration->Success SlowAddition->Success

Caption: Troubleshooting workflow for this compound experiments.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results ReagentPrep Prepare Reagents (this compound, Buffer, Substrate) ReactionSetup Set Up Cleavage Reaction ReagentPrep->ReactionSetup Incubation Incubate at Optimal Temperature and Time ReactionSetup->Incubation StopReaction Stop Reaction Incubation->StopReaction Analysis Analyze Products (SDS-PAGE or Agarose Gel) StopReaction->Analysis DataInterpretation Interpret Results Analysis->DataInterpretation

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Preparation of Stable Seryl-Histidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing and maintaining the stability of seryl-histidine solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of seryl-histidine in a buffer solution?

A1: The stability of seryl-histidine in aqueous solutions is primarily influenced by pH, temperature, and the composition of the buffer.[1][2] The peptide bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Additionally, the histidine residue can be prone to oxidation, particularly in the presence of metal ions.[2]

Q2: What is the main degradation pathway for seryl-histidine in a buffer solution?

A2: The primary chemical degradation pathway for seryl-histidine in a buffer solution is the hydrolysis of the peptide bond, resulting in the formation of the individual amino acids, serine and histidine. This hydrolysis can be accelerated at non-optimal pH values and elevated temperatures.[1] Another potential degradation pathway is the oxidation of the histidine residue.[2]

Q3: What are the recommended storage conditions for seryl-histidine solutions?

A3: For short-term storage, it is recommended to keep seryl-histidine solutions at 2-8°C. For long-term storage, solutions should be aliquoted into single-use volumes and stored at -20°C or below to minimize degradation from freeze-thaw cycles.

Q4: Which type of buffer is most suitable for preparing stable seryl-histidine solutions?

A4: While various buffers can be used, phosphate (B84403) buffers are common in pharmaceutical formulations.[3] However, the choice of buffer can significantly impact peptide stability, and it is crucial to select a buffer system that maintains the pH within the optimal range for seryl-histidine stability. Citrate (B86180) and acetate (B1210297) buffers are also frequently used for peptide formulations.

Q5: How can I monitor the stability of my seryl-histidine solution?

A5: The stability of a seryl-histidine solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact seryl-histidine from its degradation products (serine and histidine), allowing for the quantification of the remaining dipeptide over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of seryl-histidine concentration in the solution. Suboptimal pH: The pH of the buffer may be too acidic or too alkaline, accelerating the hydrolysis of the peptide bond.Determine the optimal pH for seryl-histidine stability (typically in the slightly acidic to neutral range) and adjust the buffer pH accordingly.
High storage temperature: Elevated temperatures significantly increase the rate of chemical degradation.Store the seryl-histidine solution at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).
Bacterial contamination: Microbial growth can lead to the enzymatic degradation of the dipeptide.Prepare solutions using sterile techniques and consider filtering the final solution through a 0.22 µm filter.
Appearance of unknown peaks in HPLC chromatogram. Degradation: The new peaks likely represent degradation products such as individual amino acids (serine, histidine) or products of side-chain modifications.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. Optimize storage conditions to minimize their formation.
Interaction with buffer components: Some buffer species can directly participate in or catalyze degradation reactions.If a particular buffer is suspected of causing instability, consider switching to an alternative buffer system (e.g., from phosphate to citrate or acetate).
Precipitation or cloudiness in the seryl-histidine solution. Poor solubility: The concentration of seryl-histidine may exceed its solubility limit in the chosen buffer.Check the solubility of seryl-histidine in the specific buffer system. If necessary, reduce the concentration or modify the buffer composition (e.g., by adjusting ionic strength).
Aggregation: The dipeptide molecules may be self-associating and precipitating out of the solution.While less common for small dipeptides, aggregation can be influenced by factors like pH and ionic strength. Adjusting these parameters may help.

Experimental Protocols

Protocol 1: Preparation of a Seryl-Histidine Stock Solution in Phosphate Buffer

Objective: To prepare a 10 mM stock solution of seryl-histidine in a 100 mM sodium phosphate buffer at pH 6.5.

Materials:

  • Seryl-histidine powder

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water (DI water)

  • pH meter

  • Sterile filtration unit (0.22 µm)

  • Sterile containers

Procedure:

  • Prepare the 100 mM Sodium Phosphate Buffer (pH 6.5):

    • Prepare 100 mM solutions of sodium phosphate monobasic and sodium phosphate dibasic in DI water.

    • To prepare 100 mL of the buffer, start with approximately 90 mL of the 100 mM sodium phosphate monobasic solution.

    • While monitoring the pH with a calibrated pH meter, add the 100 mM sodium phosphate dibasic solution dropwise until the pH reaches 6.5.

    • Bring the final volume to 100 mL with DI water.

    • Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile container.

  • Prepare the 10 mM Seryl-Histidine Stock Solution:

    • Accurately weigh the required amount of seryl-histidine powder to make a 10 mM solution. For 10 mL of solution, you will need (molecular weight of seryl-histidine in g/mol ) * 0.01 moles/L * 0.01 L of powder.

    • In a sterile container, dissolve the weighed seryl-histidine in the prepared 100 mM sodium phosphate buffer (pH 6.5).

    • Gently vortex or swirl the container until the powder is completely dissolved.

    • If required for the application, sterile-filter the final solution through a fresh 0.22 µm filter.

    • Aliquot the stock solution into single-use sterile tubes and store at -20°C or below.

Protocol 2: Assessment of Seryl-Histidine Stability by HPLC

Objective: To determine the stability of a seryl-histidine solution over time by quantifying the remaining intact dipeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

  • Seryl-histidine solution prepared as in Protocol 1.

  • HPLC system with a UV detector.

  • C18 RP-HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Seryl-histidine, serine, and histidine analytical standards.

Procedure:

  • Sample Incubation:

    • Place aliquots of the seryl-histidine solution at different storage conditions (e.g., 4°C, 25°C, 40°C).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

    • Inject a known volume of the seryl-histidine sample onto the column.

    • Run a gradient elution to separate seryl-histidine from its potential degradation products (serine and histidine). A typical gradient might be:

      • 0-5 min: 2% B

      • 5-25 min: 2% to 30% B

      • 25-30 min: 30% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 2% B

      • 40-45 min: 2% B (re-equilibration)

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm).

    • Inject analytical standards of seryl-histidine, serine, and histidine to determine their retention times for peak identification.

  • Data Analysis:

    • Integrate the peak area of the intact seryl-histidine at each time point.

    • Calculate the percentage of remaining seryl-histidine relative to the initial time point (t=0).

    • Plot the percentage of remaining seryl-histidine against time for each storage condition to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of Seryl-Histidine (1 mM) in Different Buffers at 37°C

Time (hours)% Remaining in 100 mM Phosphate Buffer (pH 6.0)% Remaining in 100 mM Citrate Buffer (pH 6.0)% Remaining in 100 mM Acetate Buffer (pH 6.0)
0100100100
2495.297.196.5
4890.894.393.2
7286.591.590.1
168 (1 week)75.383.281.7

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Table 2: Influence of pH on the Half-Life (t½) of a Dipeptide in Aqueous Solution at 50°C (Illustrative Data)

pHHalf-Life (hours)
3.015
5.050
7.045
9.010

Note: This table illustrates the general trend of pH-dependent peptide hydrolysis and does not represent specific data for seryl-histidine.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Prepare Buffer Solution dissolve Dissolve in Buffer prep_buffer->dissolve weigh_peptide Weigh Seryl-Histidine weigh_peptide->dissolve filter Sterile Filter dissolve->filter incubate Incubate at Different Conditions (Temp, pH) filter->incubate Start t=0 sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for preparing and assessing the stability of seryl-histidine solutions.

Degradation_Pathway SerHis Seryl-Histidine (Intact Dipeptide) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) SerHis->Hydrolysis Oxidation Oxidation (e.g., metal ions, ROS) SerHis->Oxidation Products Serine + Histidine (Degradation Products) Hydrolysis->Products OxoHis Oxidized Histidine Products Oxidation->OxoHis

Caption: Primary degradation pathways of seryl-histidine in aqueous solution.

References

assessing the stability of H-Ser-His-OH in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the dipeptide H-Ser-His-OH in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the buffer system. The imidazole (B134444) side chain of histidine and the hydroxyl group of serine are particularly susceptible to chemical modifications that can be affected by these factors.

Q2: What are the expected degradation pathways for this compound?

A2: Potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide bond, resulting in the formation of free serine and histidine. This is a common degradation route for peptides in aqueous solutions.

  • Cyclization: Intramolecular cyclization to form a diketopiperazine (DKP). This is a common degradation pathway for dipeptides.

  • Oxidation: The histidine residue is susceptible to oxidation, especially in the presence of trace metal ions or reactive oxygen species.

  • Modification of Serine: The hydroxyl group of serine can undergo modifications, though this is generally less common under typical storage conditions.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly pH-dependent due to the histidine residue. The imidazole ring of histidine has a pKa of approximately 6.0. At pH values near its pKa, the equilibrium between the protonated and deprotonated forms can influence intermolecular interactions and susceptibility to degradation. Generally, peptide hydrolysis can be catalyzed by both acid and base. Extreme pH values should be avoided.

Q4: Which buffer system is generally recommended for storing this compound?

A4: The choice of buffer depends on the desired pH and the experimental application.

  • Phosphate buffers are commonly used and provide good buffering capacity around neutral pH. However, they can sometimes accelerate degradation, especially during freeze-thaw cycles.

  • Citrate (B86180) buffers are effective in the acidic to neutral pH range. It's important to be aware that citrate can sometimes lead to covalent modifications of proteins under photochemical stress.

  • Tris buffers are widely used for biological applications in the slightly alkaline range (pH 7-9). They are generally considered to be relatively inert.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly rapid degradation of this compound Incorrect pH of the buffer: The actual pH of the prepared buffer may be different from the target pH.Verify the pH of the buffer solution using a calibrated pH meter. Adjust as necessary.
Presence of metal ion contaminants: Trace metal ions can catalyze oxidative degradation of the histidine residue.Use high-purity water and buffer components. Consider adding a chelating agent like EDTA to your buffer if compatible with your experiment.
Microbial contamination: Growth of microorganisms can lead to enzymatic degradation of the peptide.Prepare buffers with sterile water and filter-sterilize the final peptide solution. Store solutions at low temperatures (2-8 °C or frozen).
Formation of precipitates or aggregation Poor solubility at the chosen pH/buffer: The solubility of this compound may be limited under certain conditions.Evaluate the solubility of the dipeptide in different buffers and at various pH values. Consider adjusting the peptide concentration.
Freeze-thaw instability: Repeated freezing and thawing can lead to aggregation.Aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent results in stability studies Buffer variability: Inconsistent preparation of buffer solutions can lead to variations in pH and ionic strength.Use a standardized protocol for buffer preparation. Ensure all components are accurately weighed and dissolved.
Inaccurate quantification method: The analytical method used to measure the concentration of this compound may not be stability-indicating.Use a validated, stability-indicating HPLC method that can separate the intact peptide from its degradation products.

Data Presentation

The following tables summarize hypothetical stability data for this compound to illustrate expected trends based on general principles of peptide stability.

Table 1: Effect of Buffer Type on the Stability of this compound at 40°C

Buffer (50 mM, pH 7.4)% this compound Remaining after 7 daysMajor Degradation Product
Phosphate Buffer85%Hydrolysis Products (Ser, His)
Citrate Buffer90%Diketopiperazine
Tris-HCl Buffer92%Diketopiperazine

Table 2: Effect of pH on the Stability of this compound in 50 mM Phosphate Buffer at 40°C

pH% this compound Remaining after 7 days
5.088%
6.091%
7.485%
8.582%

Table 3: Effect of Temperature on the Stability of this compound in 50 mM Phosphate Buffer (pH 7.4)

Temperature% this compound Remaining after 7 days
4°C>99%
25°C95%
40°C85%

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions

  • Buffer Preparation:

    • Prepare 50 mM stock solutions of sodium phosphate, sodium citrate, and Tris-HCl.

    • Adjust the pH of each buffer to the desired value (e.g., 5.0, 6.0, 7.4, 8.5) using concentrated acid (e.g., HCl) or base (e.g., NaOH).

    • Verify the final pH with a calibrated pH meter.

  • Peptide Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve the peptide in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Working Solutions:

    • Dilute the peptide stock solution with the respective buffers to a final concentration (e.g., 1 mg/mL).

    • Filter the final solutions through a 0.22 µm sterile filter into sterile vials.

Protocol 2: Stability Testing

  • Incubation:

    • Place the vials containing the buffered peptide solutions in temperature-controlled incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points:

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial for analysis.

  • Sample Analysis:

    • Analyze the samples immediately or store them at -80°C until analysis.

Protocol 3: HPLC Analysis for Quantification

  • Method: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a suitable gradient to separate this compound from its potential degradation products (e.g., a linear gradient from 0% to 30% Mobile Phase B over 20 minutes).

  • Detection: UV detection at 214 nm.

  • Quantification: Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero. Identify and quantify degradation products by comparing their retention times with standards, if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_buffer Buffer Preparation (Phosphate, Citrate, Tris) prep_working Working Solution Preparation (Dilution & Filtration) prep_buffer->prep_working prep_peptide Peptide Stock Solution (this compound) prep_peptide->prep_working temp_4c 4°C prep_working->temp_4c temp_25c 25°C prep_working->temp_25c temp_40c 40°C prep_working->temp_40c sampling Time-Point Sampling temp_4c->sampling temp_25c->sampling temp_40c->sampling hplc RP-HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products peptide This compound hydrolysis Hydrolysis peptide->hydrolysis cyclization Cyclization peptide->cyclization oxidation Oxidation peptide->oxidation hydrolysis_prod Serine + Histidine hydrolysis->hydrolysis_prod cyclization_prod Diketopiperazine (cyclo(Ser-His)) cyclization->cyclization_prod oxidation_prod Oxidized Histidine Derivatives oxidation->oxidation_prod

Caption: Potential degradation pathways for this compound.

Technical Support Center: Optimizing the Catalytic Efficiency of H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dipeptide catalyst H-Ser-His-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its catalytic efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a catalyst.

Issue 1: Low or No Catalytic Activity

If you are observing lower than expected or no catalytic activity, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Rationale
Suboptimal pH Determine the optimal pH for your specific reaction by performing a pH screen (e.g., from pH 6.0 to 9.0).The ionization states of the serine hydroxyl group and the histidine imidazole (B134444) side chain are critical for catalysis and are highly pH-dependent.[1]
Incorrect Buffer Ensure your buffer system does not interfere with the reaction. Phosphate (B84403) buffers are generally a good starting point.Some buffer components can chelate metal ions if they are required for the reaction or interact with the peptide itself.
Substrate Inhibition Vary the substrate concentration to determine if high concentrations are inhibitory.At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.
Enzyme Inactivation Verify the integrity of your this compound stock. Consider synthesizing or purchasing a fresh batch.Peptides can degrade over time, especially if not stored properly.
Presence of Inhibitors Ensure all reagents and solvents are of high purity and free from potential inhibitors.Contaminants can interfere with the catalytic activity of the peptide.[1]

Issue 2: Poor Substrate Specificity

If this compound is catalyzing reactions with unintended substrates, the following steps may help improve specificity.

Potential Cause Troubleshooting Step Rationale
Lack of a Defined Binding Pocket Introduce structural constraints to the peptide, such as cyclization or flanking with bulky amino acids.A more rigid structure can create a more defined active site, enhancing substrate recognition.[2][3]
Non-Optimal Solvent Experiment with solvents of varying polarity.The solvent can influence the conformation of the peptide and the interactions with the substrate.[1]
Flexible Peptide Backbone Utilize peptide scaffolding to pre-organize the catalytic residues into an active conformation.[4]Scaffolding can reduce conformational entropy, favoring the binding of the desired substrate.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed catalytic mechanism for this compound?

A1: The catalytic mechanism of this compound is believed to mimic the function of the catalytic dyad found in some serine proteases. The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. This increases the nucleophilicity of the serine oxygen, allowing it to attack the electrophilic center of the substrate (e.g., the carbonyl carbon of an ester). This mechanism is analogous to the initial step in the action of the Ser-His-Asp catalytic triad (B1167595).[6][7][8][9]

Caption: Proposed catalytic mechanism of this compound.

G cluster_0 Step 1: Activation of Serine cluster_1 Step 2: Formation of Tetrahedral Intermediate cluster_2 Step 3: Product Formation cluster_3 Step 4: Regeneration of Catalyst His Histidine (Base) Ser Serine (Nucleophile) His->Ser abstracts H+ Substrate Substrate (e.g., Ester) Ser->Substrate attacks carbonyl C Intermediate Tetrahedral Intermediate Product1 Product 1 (e.g., Alcohol) Intermediate->Product1 Acyl_Peptide Acyl-Peptide Intermediate Intermediate->Acyl_Peptide Water Water Acyl_Peptide->Water attacked by Water->Ser Product2 Product 2 (e.g., Carboxylic Acid) Water->Product2

Q2: How can I improve the stability and reusability of this compound?

A2: Immobilization is a highly effective strategy to enhance the stability and allow for the reuse of the peptide catalyst.[10][11][12][13] This involves attaching the peptide to a solid support.

Common Immobilization Techniques:

Technique Description Advantages Disadvantages
Adsorption The peptide is physically adsorbed onto the surface of a support material via weak interactions like van der Waals forces or hydrogen bonds.[10]Simple and mild conditions.Peptide may leach from the support.
Covalent Attachment The peptide is attached to the support via a stable covalent bond.[12]Strong attachment, prevents leaching.Can potentially alter the peptide's conformation and activity.
Entrapment The peptide is physically trapped within the pores of a polymer matrix.[11]Protects the peptide from the bulk environment.Mass transfer limitations can reduce the reaction rate.

Caption: Workflow for selecting an immobilization strategy.

G start Start: Need to improve stability/reusability decision1 Is leaching a major concern? start->decision1 covalent Covalent Attachment decision1->covalent Yes adsorption Adsorption decision1->adsorption No end Optimized Immobilized Catalyst covalent->end decision2 Are mass transfer limitations acceptable? adsorption->decision2 entrapment Entrapment decision2->entrapment Yes decision2->end No, reconsider other methods entrapment->end

Q3: What are some strategies to rationally design more efficient this compound analogs?

A3: Computational modeling and the introduction of a third catalytic residue are powerful approaches.

  • Computational Design: Tools like Rosetta can be used to design and model peptide analogs with improved catalytic geometries.[14] This can help in pre-organizing the active site for more efficient catalysis.[15][16][17][18]

  • Introducing a Third Residue: Mimicking the natural Ser-His-Asp/Glu catalytic triad can significantly enhance catalytic efficiency.[6][7] Adding an acidic residue like Aspartic Acid or Glutamic Acid can help to properly orient the histidine side chain and stabilize the positive charge that develops on it during the reaction.[7][9]

Experimental Protocols

Protocol 1: Assay for Measuring the Catalytic Activity of this compound

This protocol describes a colorimetric assay using the substrate p-nitrophenyl acetate (B1210297) (pNPA) to determine the esterase activity of this compound. The hydrolysis of pNPA releases p-nitrophenolate, which has a characteristic absorbance at 405 nm.

Materials:

  • This compound

  • p-nitrophenyl acetate (pNPA)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of reading at 405 nm

  • 96-well microplate (optional)

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer. The concentration will depend on the expected activity.

  • Prepare a stock solution of pNPA in a suitable organic solvent like DMSO or acetonitrile.

  • Set up the reaction mixture: In a microcuvette or a well of a microplate, add the phosphate buffer, followed by the this compound solution.

  • Initiate the reaction by adding the pNPA stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the peptide's activity.

  • Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot. The concentration of the product can be calculated using the Beer-Lambert law (ε for p-nitrophenolate at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹).

Caption: Experimental workflow for the pNPA assay.

G prep_reagents Prepare Stock Solutions (this compound, pNPA, Buffer) setup_reaction Set up Reaction Mixture (Buffer + this compound) prep_reagents->setup_reaction initiate_reaction Initiate Reaction (Add pNPA) setup_reaction->initiate_reaction measure_absorbance Monitor Absorbance at 405 nm initiate_reaction->measure_absorbance analyze_data Calculate Initial Rate measure_absorbance->analyze_data result Determine Catalytic Activity analyze_data->result

Protocol 2: Site-Directed Mutagenesis to Introduce a Third Catalytic Residue

For researchers working with a genetically encoded version of a peptide containing the Ser-His motif, this protocol outlines the general steps for introducing a third residue (e.g., Aspartic Acid) to create a catalytic triad.

Materials:

  • Plasmid DNA encoding the peptide of interest

  • Mutagenic primers

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Design mutagenic primers: The primers should contain the desired mutation (e.g., changing the codon for an amino acid to one for Aspartic Acid) and should be complementary to the template DNA.

  • Perform PCR: Use the mutagenic primers and the plasmid DNA as a template to amplify the entire plasmid, incorporating the desired mutation.

  • Digest the template DNA: Treat the PCR product with DpnI to digest the parental, methylated DNA, leaving the newly synthesized, mutated plasmid.

  • Transform E. coli: Transform competent E. coli cells with the DpnI-treated plasmid.

  • Select and sequence: Plate the transformed cells on a selective medium. Pick individual colonies, grow them, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Express and purify the mutated peptide for subsequent activity assays.

References

troubleshooting guide for peptide synthesis with seryl-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), with a specific focus on the synthesis of the dipeptide seryl-histidine.

Troubleshooting Guide: Seryl-Histidine Synthesis

This guide addresses common issues encountered during the synthesis of seryl-histidine in a question-and-answer format.

Question 1: Low coupling efficiency is observed during the addition of either serine or histidine. What are the potential causes and solutions?

Low coupling efficiency can stem from several factors, including steric hindrance, peptide aggregation, or suboptimal reaction conditions. Histidine, in particular, is known to be a challenging amino acid to couple.[1]

Possible Causes & Solutions:

CauseRecommended Action
Peptide Aggregation If the peptide-resin fails to swell, aggregation may be occurring.[2] Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO).[2][3] Sonication during coupling can also help disrupt aggregation.[2]
Steric Hindrance For bulky amino acids, increasing the coupling time or performing a "double coupling" (repeating the coupling step) can improve efficiency.
Suboptimal Reagent Concentration Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance the reaction rate.
Incomplete Deprotection Ensure the previous Fmoc deprotection step was complete using a qualitative test like the Kaiser test. Incomplete deprotection will result in chain termination.

Question 2: Mass spectrometry analysis of the crude seryl-histidine peptide shows a significant peak corresponding to the D-histidine isomer. How can racemization of histidine be minimized?

Histidine is highly susceptible to racemization during peptide synthesis. This occurs due to the imidazole (B134444) ring of the histidine side chain acting as an internal base, which can abstract the alpha-proton of the activated amino acid.

Strategies to Minimize Histidine Racemization:

Mitigation StrategyDescription
Side-Chain Protection Protecting the imidazole nitrogen is crucial. The trityl (Trt) group is commonly used, but for maximum suppression, a π-nitrogen protecting group like methoxybenzyl (Mbom) can be employed.
Choice of Coupling Reagent Avoid prolonged pre-activation with carbodiimide (B86325) reagents like DCC or DIC, which can increase racemization. Uronium/aminium-based reagents such as HBTU or HATU, in combination with an additive, are generally preferred.
Use of Additives The addition of a racemization suppressant like hydroxybenzotriazole (B1436442) (HOBt), hydroxyazabenzotriazole (HOAt), or Oxyma to the coupling reaction is highly recommended.
Control of Temperature If using microwave-assisted synthesis, consider lowering the coupling temperature for the histidine residue. Performing the histidine coupling at room temperature can also reduce racemization.

Question 3: During the synthesis of seryl-histidine, side products with unexpected masses are detected. What are the likely side reactions involving the serine residue?

The primary side reactions involving serine's hydroxyl group are O-acylation and β-elimination.

Common Serine Side Reactions and Solutions:

Side ReactionDescription & Prevention
O-Acylation (N-O Acyl Shift) This is the unwanted acylation of the serine's hydroxyl group, leading to an ester linkage. The most effective prevention is to use a protecting group on the serine side chain, with tert-butyl (tBu) being the most common in Fmoc-SPPS.
β-Elimination (Dehydration) This reaction involves the loss of the hydroxyl group and the α-proton, forming a dehydroalanine (B155165) residue. It is more common when the hydroxyl group is activated, for instance, during phosphorylation. Using a side-chain protecting group on serine is the best preventative measure.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for Seryl-Histidine

This protocol outlines a general procedure for manual or automated SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Loading (Histidine):

    • Couple Fmoc-His(Trt)-OH to the resin using a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Allow the reaction to proceed for 1-2 hours.

    • Confirm complete coupling using a Kaiser test (a negative result indicates completion).

    • Cap any unreacted sites on the resin using an acetic anhydride (B1165640) solution.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the histidine.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Second Amino Acid Coupling (Serine):

    • In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated serine solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the serine residue using 20% piperidine in DMF.

    • Wash the resin with DMF followed by dichloromethane (B109758) (DCM).

    • Dry the peptide-resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Triisopropylsilane (TIS) and water act as scavengers to prevent side reactions.

    • Allow the cleavage reaction to proceed for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final seryl-histidine dipeptide by mass spectrometry and analytical HPLC.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of seryl-histidine.

G Troubleshooting Seryl-Histidine Synthesis start Start Synthesis coupling Coupling Step (Ser or His) start->coupling kaiser_test Kaiser Test coupling->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative coupling_incomplete Coupling Incomplete kaiser_test->coupling_incomplete Positive deprotection Fmoc Deprotection coupling_complete->deprotection troubleshoot_coupling Troubleshoot Coupling: - Double Couple - Change Solvent - Increase Reagent Conc. coupling_incomplete->troubleshoot_coupling troubleshoot_coupling->coupling deprotection->coupling Next Amino Acid final_product Cleavage & Analysis deprotection->final_product Final Cycle purity_check Check Purity & Mass final_product->purity_check synthesis_ok Synthesis Successful purity_check->synthesis_ok High Purity synthesis_fail Impurity Detected purity_check->synthesis_fail Low Purity troubleshoot_racemization Racemization Issue: - Check His Protecting Group - Use Additives (HOBt) - Optimize Coupling Reagent synthesis_fail->troubleshoot_racemization D-His Isomer troubleshoot_ser_side_reaction Ser Side Reaction: - Confirm tBu Protection - Optimize Cleavage synthesis_fail->troubleshoot_ser_side_reaction Other Impurities

References

identifying and minimizing byproducts in H-Ser-His-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the dipeptide H-Ser-His-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The primary byproducts encountered during the synthesis of this compound are related to the intrinsic properties of the amino acid residues, particularly histidine. The most significant side reaction is the racemization of the histidine residue, leading to the formation of the D-His diastereomer. Other potential byproducts include the formation of diketopiperazine, which is common in dipeptide synthesis, and O-acylation of the serine hydroxyl group. Incomplete coupling can also result in deletion sequences, although this is less common for a dipeptide.

Q2: Why is histidine prone to racemization, and how can it be minimized?

A2: Histidine is particularly susceptible to racemization due to the imidazole (B134444) ring in its side chain, which can act as an intramolecular base catalyst, facilitating the abstraction of the α-proton of the activated amino acid.[1][2] This leads to a loss of stereochemical integrity.

Minimizing racemization is critical and can be achieved through several strategies:

  • Side-Chain Protection: Protecting the imidazole nitrogen is the most effective method. Different protecting groups offer varying levels of suppression.[3][4]

  • Choice of Coupling Reagents: Carbodiimide reagents like DCC and DIC can increase the risk of racemization, especially without additives. Uronium/aminium-based reagents such as HBTU or HATU, in combination with additives, are generally preferred.[1]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1]

  • Reaction Conditions: Minimizing the pre-activation time of the histidine residue and maintaining a low temperature during coupling can reduce the extent of racemization.[1]

Q3: What side reactions are associated with the serine residue?

A3: The primary side reaction involving serine is the acylation of its side-chain hydroxyl group by an activated amino acid. This can lead to the formation of branched peptides or other modified species. While generally less of a concern than histidine racemization, it can be more pronounced in the presence of histidine-containing peptides.[2] Using a protecting group for the serine side chain, such as tert-butyl (tBu) in Fmoc-based synthesis, effectively prevents this side reaction.

Q4: How can I detect and quantify the level of racemization in my this compound product?

A4: The most common method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired L-L diastereomer from the undesired L-D diastereomer. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the peaks based on their mass-to-charge ratio.[5][6] For quantitative analysis, integration of the peak areas in the HPLC chromatogram is performed.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Presence of a second major peak with the same mass as the product in LC-MS analysis. Racemization of the histidine residue.1. Confirm Identity: The second peak is likely the D-His diastereomer. This can be confirmed by comparing the retention time with a synthesized D-His standard. 2. Optimize Coupling: Review your coupling protocol for the histidine residue. Consider switching to a less racemization-prone coupling reagent (e.g., HATU instead of DIC).[1] 3. Use Additives: Ensure the use of racemization suppressants like HOBt or HOAt in your coupling step.[1] 4. Protecting Group: If using a Trityl (Trt) protecting group for histidine, consider switching to a more robust group for racemization suppression, such as Bom or MBom, if compatible with your overall synthesis strategy.[3][4][7] 5. Temperature Control: Perform the coupling of the histidine residue at a lower temperature (e.g., room temperature instead of elevated temperatures used in microwave synthesis).[1]
Low yield of the final this compound product. 1. Incomplete Coupling: The coupling reaction may not have gone to completion. 2. Diketopiperazine Formation: Cyclization of the dipeptide on the resin can lead to premature cleavage and loss of product.[8]1. Monitor Coupling: Use a ninhydrin (B49086) test to ensure the completion of the coupling reaction before proceeding to the next step. If incomplete, recouple the amino acid. 2. Optimize Coupling Time: Extend the coupling time or use a more efficient coupling reagent. 3. Resin Choice: For dipeptide synthesis, using a 2-chlorotrityl chloride resin can reduce diketopiperazine formation due to its steric bulk.[8]
Presence of a byproduct with a mass corresponding to the addition of an amino acid. O-acylation of the serine side chain.1. Side-Chain Protection: Ensure that the serine residue is protected with a suitable group (e.g., tBu for Fmoc synthesis) during the coupling of the subsequent amino acid. 2. Purification: This byproduct can typically be separated from the desired product using preparative HPLC.

Quantitative Data on Histidine Racemization

The degree of racemization is highly dependent on the specific protecting group, coupling method, and reaction conditions. The following tables provide a comparative overview based on available data.

Table 1: Comparison of Histidine Protecting Groups for Racemization Suppression

Protecting GroupSynthesis StrategyRacemization SuppressionKey AdvantagesNotable Disadvantages
Trityl (Trt) Fmoc/tBuModerateCommonly used, good stability.Does not completely prevent racemization.[3]
Tosyl (Tos) Boc/BzlGoodWell-established, reduces imidazole basicity.[3][4]Can be labile to HOBt.
Benzyloxymethyl (Bom) Boc/BzlExcellentVery effective at preventing racemization.[4]More expensive, potential for formaldehyde (B43269) side reactions upon deprotection.[4]
4-Methoxybenzyloxymethyl (MBom) Fmoc/tBuExcellentEffectively suppresses racemization.[7]Potential for formaldehyde-mediated side reactions.[7]
2,4-Dinitrophenyl (DNP) Boc/BzlGoodHigh stability, reduces imidazole basicity.[3][4]Requires specific thiolysis for removal.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Ser(tBu)-His(Trt)-OH on Rink Amide Resin (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the protected dipeptide on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid - Histidine):

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

  • Coupling of Fmoc-His(Trt)-OH:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a ninhydrin test to check for completion. If the test is positive (blue beads), continue agitation and re-check. If negative, proceed.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Fmoc Deprotection (Second Amino Acid - Serine):

    • Repeat step 2 to remove the Fmoc group from the newly coupled histidine.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Repeat step 3 using Fmoc-Ser(tBu)-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal serine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Analytical HPLC for Purity and Racemization Analysis

This protocol is for the analysis of the crude this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 30% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL (of a 1 mg/mL solution of the crude peptide in Mobile Phase A).

  • Analysis: The L-L and L-D diastereomers should be resolved as two separate peaks. Integrate the peak areas to determine the percentage of each.

Protocol 3: Preparative HPLC for Purification

This protocol is for the purification of the crude this compound.

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 150 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient optimized based on the analytical HPLC results (e.g., 10-25% B over 40 minutes).

  • Flow Rate: 15-20 mL/min (adjust based on column specifications).

  • Loading: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired this compound product.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection (His) Resin->Fmoc_Deprotection1 Coupling1 3. Coupling Fmoc-His(Trt)-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 4. Fmoc Deprotection (Ser) Coupling1->Fmoc_Deprotection2 Coupling2 5. Coupling Fmoc-Ser(tBu)-OH Fmoc_Deprotection2->Coupling2 Final_Deprotection 6. Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. Preparative HPLC Cleavage->Purification Analysis 9. Analytical HPLC & MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_byproducts cluster_impurities Impurity Detected cluster_solutions Potential Cause & Solution Start Crude Product Analysis (LC-MS) Impurity_Mass_Same Peak with Same Mass as Product Start->Impurity_Mass_Same Diastereomer? Impurity_Mass_Different Peak with Different Mass Start->Impurity_Mass_Different Other Byproduct? Racemization His Racemization - Optimize Coupling - Change Protecting Group Impurity_Mass_Same->Racemization Diketopiperazine Diketopiperazine - Change Resin - Optimize Coupling Impurity_Mass_Different->Diketopiperazine Mass = Dipeptide - H2O O_Acylation Ser O-Acylation - Ensure Ser Protection Impurity_Mass_Different->O_Acylation Mass = Dipeptide + AA

Caption: Troubleshooting decision tree for byproduct identification.

References

how to improve the yield of Ser-His catalyzed condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Ser-His catalyzed condensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Ser-His catalyzed condensation yield unexpectedly low?

Low yields in Ser-His catalyzed condensation can stem from several factors. Yields are reported to vary widely, from as low as 0.5% to as high as 60%, depending on the specific substrates and reaction conditions used[1]. Key areas to investigate include the integrity of the Ser-His dipeptide catalyst, the nature of your substrate, and the optimization of reaction parameters such as solvent, temperature, and reaction time.

Q2: I'm observing no catalytic activity. What are the most critical factors to check?

If you observe no reaction, consider the following critical points:

  • Catalyst Integrity: Ensure you are using the correct dipeptide, seryl-histidine (Ser-His). The reverse sequence, His-Ser, is catalytically inactive[1][2].

  • Complete Dipeptide Structure: The entire Ser-His dipeptide structure is essential for catalysis. Using serine and histidine as separate amino acids, even when mixed, will not catalyze the reaction[1][2]. Similarly, derivatives like N-acetyl Ser-His or Ser-His amide have been shown to be ineffective[2].

  • Substrate Reactivity: The reaction involves the condensation of amino acid or peptide esters. Ensure your starting material is an ester, as the catalyst is not effective for condensing free carboxylic acids.

Q3: Is the sequence of the dipeptide catalyst important?

Yes, it is critically important. Ser-His is catalytically active, whereas the isomeric dipeptide His-Ser shows no catalytic activity for this type of condensation reaction[1][2]. This specificity is attributed to the precise three-dimensional arrangement of the serine hydroxyl group and the histidine imidazole (B134444) side chain, which is lost when the sequence is reversed[2].

Q4: My uncatalyzed control reaction shows some product formation. Is this expected?

Some degree of uncatalyzed background reaction can occur, especially over extended reaction times. In one study, an uncatalyzed coupling reaction was observed to proceed to about 20% of the catalyzed reaction yield when left for one month at 25°C[1]. If your control reaction is significant, consider reducing the reaction time or temperature and re-evaluating the catalyst's contribution.

Q5: What are the recommended starting conditions for optimizing the reaction?

While optimal conditions are substrate-dependent, a good starting point for optimization involves exploring various solvents and temperatures. High-boiling aprotic polar solvents like DMF or DMSO may be effective, and temperatures can be systematically varied (e.g., from room temperature up to 80°C or 120°C) to find the ideal balance between reaction rate and side-product formation[3]. Microwave-assisted heating can sometimes dramatically shorten reaction times and improve yields[3].

Q6: How does the Ser-His catalyst work?

The proposed mechanism for Ser-His catalysis is analogous to that of serine proteases[2][4]. It is believed to proceed through a Ser-O-ester intermediate. The histidine residue acts as a general base, deprotonating the serine's hydroxyl group, which then attacks the ester substrate. This forms a covalent intermediate that subsequently reacts with the amine of another substrate molecule to form the new peptide bond[1].

Data on Ser-His Catalyzed Condensation Yields

The yield of the condensation reaction is highly dependent on the substrate used. Below is a summary of reported yields for the condensation of various amino acid ethyl esters (AA-OEt) to form dipeptides, catalyzed by Ser-His.

EntrySubstrate 1 (AA1-OEt)Substrate 2 (AA2-OEt)Product (AA1-AA2)Yield (%)
1Gly-OEtGly-OEtGly-Gly~15
2Ala-OEtAla-OEtAla-Ala~10
3Phe-OEt-Phe-PheLow
4Trp-OEt-Trp-TrpLow
5Gly-Gly-OEtGly-Gly-OEtGly-Gly-Gly-GlyHigh (~60)

Table adapted from data reported in literature, where yields varied based on specific experimental conditions[1]. "Low" indicates yields significantly less than 10%.

Experimental Protocols

General Protocol for Ser-His Catalyzed Dipeptide Formation

This protocol provides a general starting point for the condensation of amino acid esters. Optimization will be required for specific substrates.

Materials:

  • Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Seryl-Histidine (Ser-His) dipeptide catalyst

  • Triethylamine (B128534) (TEA) or another suitable base

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Reaction vessel (e.g., sealed vial)

  • Stirring apparatus and temperature control (e.g., heating block, microwave reactor)

Procedure:

  • Substrate Preparation: In a clean, dry reaction vessel, dissolve the amino acid ethyl ester hydrochloride (1.0 eq) in the chosen anhydrous solvent.

  • Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and free the amine. Stir for 10-15 minutes at room temperature.

  • Catalyst Addition: Add the Ser-His dipeptide catalyst. A typical starting catalyst loading is 10-20 mol%.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 50-80°C) with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Work-up and Purification: Once the reaction has reached completion or stalled, cool the mixture to room temperature. The product can be purified from the reaction mixture using standard techniques like column chromatography or preparative HPLC.

Control Experiments: It is crucial to run parallel control experiments to validate the catalytic effect:

  • Uncatalyzed Control: Run the reaction under identical conditions but without the Ser-His catalyst.

  • His-Ser Control: Run the reaction using the inactive His-Ser dipeptide instead of Ser-His[1].

  • Individual Amino Acid Control: Run the reaction in the presence of Ser and His as separate molecules[1].

Visualizations

Proposed Catalytic Mechanism of Ser-His

SerHis_Mechanism cluster_step1 Step 1: Serine Activation cluster_step2 Step 2: Nucleophilic Attack & Intermediate Formation cluster_step3 Step 3: Peptide Bond Formation Ser_OH Ser-OH Ser_O_neg Ser-O⁻ Ser_OH->Ser_O_neg Deprotonation His_Im His-Imidazole His_Im->Ser_OH Acts as base Substrate R-CO-OR' Tetra_Int Tetrahedral Intermediate Substrate->Tetra_Int Ser_O_neg->Tetra_Int Nucleophilic Attack Acyl_Ser Acyl-Ser Intermediate Tetra_Int->Acyl_Ser Collapse Product1 R'-OH Tetra_Int->Product1 Release Amine R''-NH₂ Final_Product R-CO-NH-R'' Acyl_Ser->Final_Product Attack by Amine Ser_OH_regen Ser-OH (Regenerated) Acyl_Ser->Ser_OH_regen Catalyst Regeneration Amine->Acyl_Ser

Caption: Proposed mechanism for Ser-His catalyzed peptide bond formation.

Troubleshooting Workflow for Low Condensation Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_catalyst 1. Verify Catalyst Integrity start->check_catalyst is_ser_his Is it Ser-His? (not His-Ser or Ser + His) check_catalyst->is_ser_his Check check_substrate 2. Examine Substrate is_ser_his->check_substrate Yes fail Issue Persists: Consult further literature is_ser_his->fail No. Procure correct catalyst. is_ester Is substrate an activated ester? check_substrate->is_ester Check run_controls 3. Run Control Reactions is_ester->run_controls Yes is_ester->fail No. Substrate may be unsuitable. control_yield Is catalyzed yield > uncatalyzed yield? run_controls->control_yield optimize_conditions 4. Optimize Reaction Conditions control_yield->optimize_conditions Yes control_yield->fail No. True catalysis is not occurring. vary_temp Vary Temperature optimize_conditions->vary_temp vary_solvent Screen Solvents (e.g., DMF, MeCN) optimize_conditions->vary_solvent vary_time Adjust Reaction Time optimize_conditions->vary_time success Yield Improved vary_temp->success vary_solvent->success vary_time->success

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Researcher's Guide to Validating Protease Cleavage Site Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cleavage site of a protease is fundamental to elucidating its biological function and developing targeted therapeutics. This guide provides an objective comparison of modern methods for validating protease cleavage site specificity, supported by experimental data and detailed protocols.

Proteolytic processing is a critical post-translational modification that regulates protein activity, localization, and stability.[1] The dysregulation of proteases is implicated in a host of diseases, making them significant drug targets.[2] Validating the specific amino acid sequence a protease cleaves, known as its cleavage site specificity, is therefore a crucial step in both basic research and pharmaceutical development. While the dipeptide H-Ser-His-OH is a simple peptide, the principles for validating its cleavage are extensible from the broader, more complex methods used in protease research. This guide focuses on the comparison of these robust methodologies.

Comparison of Key Methodologies

The primary methods for determining protease cleavage site specificity can be broadly categorized into library-based screening and mass spectrometry-based proteomics approaches. Each offers distinct advantages in terms of throughput, sensitivity, and the biological relevance of the substrates.

Method Principle Throughput Key Advantages Limitations
FRET-Based Peptide Libraries Cleavage of a peptide containing a matched Förster Resonance Energy Transfer (FRET) pair results in a measurable change in fluorescence.[3][4]HighReal-time kinetic data, high sensitivity, adaptable for high-throughput screening.[5]Limited to predefined synthetic peptides, may not reflect cleavage of full-length protein substrates.
PICS (Proteomic Identification of Cleavage Sites) Uses a complex library of peptides derived from a whole proteome. Cleavage products are tagged, enriched, and identified by mass spectrometry.[6][7]HighUnbiased identification of cleavage sites from a complex peptide mixture, profiles both prime and non-prime side specificity.[8]Does not use full-length proteins as substrates, potential for bias in peptide generation and enrichment.[9]
N-Terminomics (e.g., TAILS, COFRADIC) Specifically enriches and identifies the N-terminal peptides of proteins. New N-termini (neo-N-termini) created by protease cleavage can be quantified.[2][10]Medium to HighIdentifies cleavage sites in native, full-length proteins within a complex biological sample, providing high physiological relevance.[11]Can be technically complex, may miss low-abundance cleavage events.[10]
DIPPS (Direct In-gel Profiling of Protease Specificity) A proteome is separated by SDS-PAGE, and the gel is incubated with the protease. The resulting peptides are extracted and identified by mass spectrometry.[12]MediumSimple workflow, uses denatured full-length proteins as substrates, no chemical labeling required.[12]Substrate proteins are denatured, which may not fully reflect native conformation-dependent cleavage.

In-Depth Look at Leading Methodologies

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the cornerstone for identifying protease cleavage sites due to its high sensitivity and ability to analyze complex mixtures.[1][13] These methods provide a global view of protease activity within a cellular context.

PICS (Proteomic Identification of Cleavage Sites): This technique employs a library of peptides generated from the digestion of a cellular proteome.[7] After incubation with the protease of interest, the newly generated N-termini of the cleaved peptides are biotinylated, captured, and identified by LC-MS/MS.[9] This method has been used to identify over 1,200 cleavage sites for MMP-2 alone, demonstrating its power in comprehensively defining protease specificity.[6] A quantitative version, Q-PICS, uses isobaric labeling to allow for robust relative quantification of cleavage events.[14]

N-Terminomics: This powerful set of techniques focuses on the specific enrichment of N-terminal peptides from a protein mixture.[2][15] When a protease cleaves a protein, it generates a new "internal" N-terminus. By comparing the N-termini profiles of samples with and without active protease, researchers can identify the specific sites of cleavage on endogenous protein substrates.[16][17] Methods like TAILS (Terminal Amine Isotopic Labeling of Substrates) and COFRADIC are instrumental in identifying physiological protease substrates in vivo.[10]

Library-Based Screening Methods

These methods utilize large, diverse libraries of synthetic peptides to map the preferred amino acid sequence of a protease.

FRET-Based Assays: These assays use synthetic peptides that contain a fluorophore and a quencher. When the peptide is intact, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.[4][5] Libraries of FRET peptides with randomized sequences can be used to rapidly determine the substrate specificity of a protease in a high-throughput manner.[3][18] This approach is highly sensitive, with detection limits reaching the attomole range.[5]

Experimental Protocols

General Protocol for PICS
  • Peptide Library Generation: Digest a complex proteome (e.g., cell lysate) with a protease like trypsin.[9]

  • Chemical Protection: Chemically block the primary amines of all peptides.[7]

  • Protease Digestion: Incubate the protected peptide library with the protease of interest. This will generate new, unprotected N-termini at the cleavage sites.[9]

  • Biotinylation and Enrichment: Specifically label the newly exposed neo-N-termini with biotin. Enrich these biotinylated peptides using streptavidin affinity chromatography.[9]

  • MS Analysis: Identify the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Bioinformatically reconstruct the non-prime side of the cleavage site to determine the full sequence preference.[6]

General Protocol for N-Terminomics (TAILS-based)
  • Sample Preparation: Lyse cells under conditions that preserve protein integrity but inactivate endogenous proteases.

  • Amine Labeling: Block all primary amines (original N-termini and lysine (B10760008) side chains) with an isotopic label.

  • Protease Digestion: Add the active protease of interest to one sample, and an inhibited control to another.

  • Tryptic Digestion: Digest all proteins in the samples with trypsin. This will generate new N-termini on internal peptides, but the original and protease-generated N-termini remain blocked.

  • N-Terminal Peptide Enrichment: Use a polymer-based method to deplete the newly generated internal tryptic peptides, which have unprotected N-termini.

  • MS Analysis and Quantification: Analyze the enriched N-terminal peptides by LC-MS/MS. The relative abundance of the isotopic labels will reveal the neo-N-termini generated by the protease of interest.

Visualizing the Workflows

To better illustrate these complex processes, the following diagrams outline the experimental workflows for the PICS and N-terminomics methodologies.

PICS_Workflow cluster_prep Library Preparation cluster_assay Cleavage Assay cluster_analysis Analysis p1 Proteome (e.g., Cell Lysate) p2 Tryptic Digestion p1->p2 p3 Chemical Blocking of Primary Amines p2->p3 a1 Incubate with Test Protease p3->a1 a2 Biotinylation of neo-N-termini a1->a2 a3 Streptavidin Enrichment a2->a3 an1 LC-MS/MS Identification a3->an1 an2 Bioinformatic Reconstruction an1->an2 N_Terminomics_Workflow cluster_samples Sample Conditions cluster_steps Core Protocol s1 Control Sample (Protease Inhibited) p1 Block all primary amines (N-termini & Lysines) s1->p1 s2 Test Sample (Active Protease) s2->p1 p2 Digest with Trypsin p1->p2 p3 Deplete internal tryptic peptides p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Identify & Quantify neo-N-termini p4->p5

References

Unveiling the Catalytic Core: A Comparative Analysis of H-Ser-His-OH and Serine Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of enzyme catalysis is paramount. This guide provides a comparative analysis of the catalytic activity of the simple dipeptide H-Ser-His-OH and classical serine proteases, offering insights into the minimalist requirements for proteolytic activity. This analysis is supported by experimental data and detailed protocols to facilitate further research and application.

The seryl-histidine dipeptide (this compound) has garnered significant interest as a minimalistic model for the catalytic machinery of serine proteases.[1] These complex enzymes are characterized by a highly conserved catalytic triad (B1167595) composed of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.[2] this compound, containing only the core serine and histidine residues, provides a unique opportunity to dissect the fundamental contributions of these key players to catalysis.

Quantitative Comparison of Catalytic Activity

CatalystSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
α-Chymotrypsinp-Nitrophenyl acetate (B1210297)~0.1~0.05~500
This compoundp-Nitrophenyl acetateNot ReportedNot ReportedLow

Note: The kinetic parameters for α-chymotrypsin are approximate and can vary depending on experimental conditions. The catalytic efficiency of this compound is qualitatively described as "Low" due to the lack of specific reported values in the reviewed literature.

Experimental Protocols

To facilitate the comparative analysis of this compound and serine protease activity, detailed experimental protocols for key assays are provided below.

Protocol 1: Assay for p-Nitrophenyl Acetate (pNPA) Hydrolysis

This protocol is adapted from standard procedures for measuring serine protease activity using a chromogenic substrate.[3][4]

Objective: To determine the kinetic parameters (Km and kcat) of a catalyst (serine protease or this compound) for the hydrolysis of pNPA.

Materials:

  • Purified serine protease or this compound

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a series of pNPA substrate solutions in assay buffer at different concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • Add a fixed concentration of the catalyst (e.g., 1 µM for a serine protease, a higher concentration may be required for this compound) to each substrate solution.

  • Immediately initiate the reaction and monitor the increase in absorbance at 405 nm over time. This absorbance change is due to the release of p-nitrophenolate.

  • Record the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Calculate the kcat value from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

  • The catalytic efficiency is then determined as the ratio kcat/Km.[5]

Protocol 2: Assay for Bovine Serum Albumin (BSA) Hydrolysis

This protocol outlines a general method to assess the proteolytic activity of this compound on a protein substrate.[1][6]

Objective: To qualitatively and quantitatively assess the cleavage of Bovine Serum Albumin (BSA) by this compound.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Incubation buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue staining solution

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of BSA in the incubation buffer at a known concentration (e.g., 1 mg/mL).

  • Add this compound to the BSA solution to a final concentration (e.g., 10 mM). A control sample with BSA but without this compound should be prepared in parallel.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, take an aliquot of the reaction mixture and stop the reaction by adding a denaturing agent (e.g., SDS-PAGE sample buffer) and heating.

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the intact BSA band and the appearance of smaller peptide fragments over time.

  • For quantitative analysis, the reaction aliquots can be analyzed by reverse-phase HPLC. The decrease in the peak area of the intact BSA and the increase in the peak areas of the resulting peptides can be monitored to determine the rate of hydrolysis.

Visualizing the Catalytic Mechanism and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Serine Protease Catalytic Cycle cluster_1 Simplified this compound Mechanism E_S Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack (Serine on Carbonyl) AcylE Acyl-Enzyme Intermediate TI1->AcylE Peptide Bond Cleavage (Product 1 departs) TI2 Tetrahedral Intermediate 2 AcylE->TI2 Water Attack E_P Enzyme-Product Complex TI2->E_P Acyl-Enzyme Bond Cleavage (Product 2 departs) E Free Enzyme E_P->E Product Release E->E_S Substrate Binding SH_S Ser-His-Substrate Complex TI_SH Tetrahedral Intermediate SH_S->TI_SH Serine -OH attacks carbonyl carbon P Products TI_SH->P Peptide bond breaks

Caption: Simplified catalytic cycle of a serine protease and the proposed mechanism for this compound.

G cluster_0 Experimental Workflow: Comparative Kinetic Analysis prep Prepare Catalyst and Substrate Solutions mix Mix Catalyst and Substrate in Spectrophotometer Cuvette prep->mix measure Monitor Absorbance Change (e.g., at 405 nm for pNPA) mix->measure data Record Initial Velocities at Various Substrate Concentrations measure->data plot Plot V0 vs. [S] data->plot fit Fit Data to Michaelis-Menten Equation plot->fit calc Calculate Km, Vmax, kcat, and kcat/Km fit->calc

References

A Comparative Analysis of the Catalytic Activity of Seryl-Histidine (Ser-His) and Histidyl-Serine (His-Ser) Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activities of the dipeptides seryl-histidine (Ser-His) and its reverse isomer, histidyl-serine (His-Ser). The focus is on their ability to catalyze hydrolysis reactions, a fundamental process in biochemistry and drug metabolism. This comparison is supported by available experimental evidence and provides detailed protocols for direct evaluation.

Executive Summary

The arrangement of amino acids in a peptide sequence is critical to its function. This is clearly demonstrated in the catalytic activities of Ser-His and His-Ser. Experimental evidence indicates that seryl-histidine possesses notable catalytic activity, mimicking the function of serine proteases in hydrolyzing ester and peptide bonds. In stark contrast, histidyl-serine is reported to lack significant hydrolytic activity. This guide will delve into the basis for this difference and provide the necessary information for researchers to conduct their own comparative studies.

Comparison of Catalytic Activity

DipeptideCatalytic Activity in HydrolysisSupporting Evidence
Seryl-Histidine (Ser-His) Active . Demonstrates esterase and protease-like activity. It is capable of cleaving ester bonds, such as in p-nitrophenyl acetate (B1210297) (pNPA), and peptide bonds.[1][2][3][4][5]Multiple studies have shown that Ser-His can catalyze the formation of peptide bonds and also act as a protease and phosphoesterase. Its activity is attributed to the serine hydroxyl group acting as a nucleophile, activated by the adjacent histidine imidazole (B134444) ring, which acts as a general base. This mechanism is analogous to the catalytic triad (B1167595) (Ser-His-Asp) found in serine proteases.
Histidyl-Serine (His-Ser) Inactive or Significantly Lower Activity . Lacks the hydrolytic capabilities observed in Ser-His.The spatial arrangement of the serine hydroxyl and histidine imidazole groups in His-Ser is not conducive to the concerted acid-base catalysis required for efficient nucleophilic attack. The serine hydroxyl group is not effectively activated by the histidine residue in this configuration.

Experimental Protocols

To facilitate direct comparison of the catalytic activities of Ser-His and His-Ser, the following detailed experimental protocol for the hydrolysis of p-nitrophenyl acetate (pNPA) is provided. This colorimetric assay is a standard method for evaluating esterase activity.

Objective: To quantitatively compare the esterase activity of Ser-His and His-Ser by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).

Materials:

  • Seryl-Histidine (Ser-His) dipeptide

  • Histidyl-Serine (His-Ser) dipeptide

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Reagents:

    • Dipeptide Stock Solutions: Prepare stock solutions of Ser-His and His-Ser (e.g., 10 mM) in the Tris-HCl buffer.

    • pNPA Stock Solution: Prepare a stock solution of pNPA (e.g., 100 mM) in DMSO.

    • Working Buffer: Tris-HCl (50 mM, pH 7.5).

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Test Reactions (Ser-His): Add a specific volume of the Ser-His stock solution to the working buffer to achieve the desired final concentration (e.g., 1 mM).

      • Test Reactions (His-Ser): Add the same volume of the His-Ser stock solution to the working buffer to achieve the same final concentration.

      • Negative Control (No Catalyst): Add the same volume of working buffer without any dipeptide.

      • Blank: Add working buffer and a volume of DMSO equivalent to that in the test reactions.

    • The total volume in each well should be kept constant (e.g., 190 µL).

  • Initiation of Reaction:

    • To initiate the reaction, add a small volume of the pNPA stock solution to each well (e.g., 10 µL to achieve a final concentration of 5 mM).

    • Mix the contents of the wells thoroughly.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 30 minutes). The product of the hydrolysis, p-nitrophenol, has a characteristic absorbance at this wavelength under basic or neutral conditions.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each condition from the linear portion of the absorbance vs. time plot. The rate can be determined using the Beer-Lambert law (ε for p-nitrophenol at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹).

    • To determine the kinetic parameters (kcat and Km), repeat the experiment with varying concentrations of the pNPA substrate while keeping the dipeptide concentration constant.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the concentration of the dipeptide catalyst.

    • The catalytic efficiency can then be compared using the kcat/Km ratio.

Visualizing the Catalytic Mechanism and Workflow

To better understand the proposed catalytic mechanism of Ser-His and the experimental workflow, the following diagrams are provided.

Catalytic_Mechanism cluster_pre_reaction Pre-Reaction Complex cluster_transition_state Transition State cluster_post_reaction Products Ser-His Ser-His Dipeptide TS Tetrahedral Intermediate Ser-His->TS Nucleophilic Attack (Ser-OH on C=O) pNPA p-Nitrophenyl Acetate (Substrate) pNPA->TS pNP p-Nitrophenol TS->pNP Release of p-Nitrophenol Acyl-Ser-His Acyl-Ser-His Intermediate TS->Acyl-Ser-His Formation of Acyl-Intermediate Acetate Acetate Ser-His_regen Ser-His (Regenerated) Acyl-Ser-His->Acetate Hydrolysis Acyl-Ser-His->Ser-His_regen

Caption: Proposed catalytic mechanism of Ser-His in pNPA hydrolysis.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Acquisition & Analysis prep_dipeptides Prepare Ser-His and His-Ser Stock Solutions setup_plate Pipette Dipeptides and Buffer into 96-well Plate prep_dipeptides->setup_plate prep_pNPA Prepare pNPA Stock Solution add_pNPA Initiate Reaction by Adding pNPA prep_pNPA->add_pNPA prep_buffer Prepare Tris-HCl Buffer prep_buffer->setup_plate setup_plate->add_pNPA read_absorbance Monitor Absorbance at 405 nm over Time add_pNPA->read_absorbance calc_rates Calculate Initial Reaction Rates read_absorbance->calc_rates determine_kinetics Determine Km and kcat calc_rates->determine_kinetics

Caption: Experimental workflow for comparing dipeptide catalytic activity.

Conclusion

The available evidence strongly indicates that seryl-histidine is a catalytically active dipeptide capable of hydrolyzing ester and peptide bonds, while histidyl-serine is largely inactive. This difference underscores the critical importance of amino acid sequence and the precise spatial arrangement of functional groups for catalytic function. The provided experimental protocol offers a robust framework for researchers to quantitatively verify these findings and explore the catalytic potential of other short peptides in various applications, including drug development and biocatalysis.

References

Evaluating the Catalytic Activity of H-Ser-His-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the catalytic capabilities of small peptides is crucial for developing novel therapeutic agents and research tools. The dipeptide H-Ser-His-OH (Seryl-Histidine) has emerged as a minimalistic mimic of the catalytic center of serine proteases, demonstrating a broad range of hydrolytic and synthetic activities. This guide provides an objective comparison of this compound's performance against various substrates, supported by available experimental data and detailed methodologies.

The catalytic activity of this compound stems from the synergistic action of its serine and histidine residues, which form a catalytic dyad analogous to the Ser-His-Asp triad (B1167595) found in many natural enzymes[1]. This simple structure allows this compound to catalyze the cleavage of ester, peptide, and phosphodiester bonds, as well as the formation of peptide bonds[2][3][4]. However, the efficiency of these reactions is a subject of ongoing research, with some studies highlighting its catalytic potential while others question its efficacy, particularly for amide bond hydrolysis[5].

Data Presentation: A Comparative Look at this compound Activity

Quantitative data on the catalytic efficiency of this compound is not abundant in the literature, making direct kinetic comparisons challenging. However, studies on its ability to catalyze peptide bond formation provide valuable insights into its substrate preferences.

Peptide Bond Formation Catalyzed by this compound

This compound has been shown to catalyze the formation of di-, tri-, and tetra-peptides from amino acid ethyl esters, with yields varying significantly depending on the substrate. The table below summarizes the reported yields for various peptide synthesis reactions.

EntryReactant 1Reactant 2ProductYield (%)
1Ac-Phe-OEtH-Leu-NH₂Ac-Phe-Leu-NH₂13.3
2Ac-Phe-OEtH-Phe-NH₂Ac-Phe-Phe-NH₂31.2
3Ac-Phe-OEtH-Leu-Phe-NH₂Ac-Phe-Leu-Phe-NH₂27.4
4H-Phe-OEtH-Phe-OEtH-Phe-Phe-OEt10.5
5H-Trp-OEtH-Trp-OEtH-Trp-Trp-OEt0.5

Data sourced from Gorlero et al. (2009). Conditions: 50 mM reactants (each), 4 mM Ser-His, 24 h, 25 °C, unless otherwise specified.

Hydrolytic Activity Against Other Substrates

This compound has been reported to hydrolyze various other substrates:

  • Esters: The ester p-nitrophenyl acetate (B1210297) (p-NPA) is a commonly used substrate to assay for hydrolase activity. This compound has been shown to cleave p-NPA.

  • Nucleic Acids: The dipeptide is also capable of cleaving DNA, suggesting phosphodiesterase activity.

While these activities have been demonstrated, comprehensive kinetic data (e.g., kcat, Km) for this compound with these substrates is limited in the published literature.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the catalytic activity of this compound.

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This spectrophotometric assay is widely used to measure the esterase activity of enzymes and catalytic peptides. The hydrolysis of the colorless p-NPA substrate releases the yellow-colored p-nitrophenolate, which can be quantified by measuring the absorbance at 400 nm.

Materials:

  • This compound solution (concentration to be tested)

  • p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in DMSO or acetonitrile)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare the reaction mixture in the wells of a 96-well microplate. For each reaction, add the reaction buffer and the this compound solution to the desired final concentrations. Include a control reaction with buffer only (no this compound).

  • To initiate the reaction, add a small volume of the p-NPA stock solution to each well to achieve the desired final substrate concentration (e.g., 1 mM).

  • Immediately start monitoring the increase in absorbance at 400 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The concentration of the product (p-nitrophenol) can be calculated using the Beer-Lambert law (ε = 18,000 M⁻¹cm⁻¹ at pH > 7.5).

Protein Cleavage Assay

This assay is used to assess the proteolytic activity of this compound against a protein substrate. The cleavage of the protein is typically visualized by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • This compound solution

  • Protein substrate (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • SDS-PAGE gels, electrophoresis apparatus, and power supply

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Set up the reaction mixtures by combining the protein substrate, reaction buffer, and this compound at various concentrations. Include a control reaction with no this compound.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period (e.g., 1, 4, 8, 24 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel along with a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Destain the gel to reduce the background staining.

  • Analyze the gel for the disappearance of the intact protein band and the appearance of smaller cleavage fragments in the lanes containing this compound.

DNA Cleavage Assay

This assay evaluates the nuclease activity of this compound using plasmid DNA or a specific DNA fragment as a substrate. The cleavage is visualized by agarose (B213101) gel electrophoresis.

Materials:

  • This compound solution

  • Plasmid DNA (e.g., pBR322) or a specific DNA fragment (e.g., a PCR product)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or TBE)

  • DNA loading dye

  • Agarose gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare the reaction mixtures by combining the DNA substrate, reaction buffer, and this compound at various concentrations. Include a control reaction with no this compound.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding DNA loading dye.

  • Load the samples onto an agarose gel.

  • Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.

  • Stain the gel with a DNA staining agent.

  • Visualize the DNA bands under UV light. The cleavage of supercoiled plasmid DNA will result in the formation of relaxed circular and linear DNA forms, which migrate differently in the gel. Cleavage of a linear DNA fragment will result in smaller DNA bands.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic mechanism of this compound and the general workflows for the described experimental assays.

Catalytic_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Substrate Substrate Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Nucleophilic attack by Serine OH This compound This compound (Catalytic Dyad) This compound->Tetrahedral_Intermediate Histidine as general base Product_1 Product_1 Tetrahedral_Intermediate->Product_1 Collapse of intermediate Product_2 Product_2 Tetrahedral_Intermediate->Product_2 Regenerated_Catalyst This compound

Caption: Proposed catalytic mechanism of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Substrate Substrate (p-NPA, Protein, or DNA) Incubate Incubate at Constant Temperature Substrate->Incubate Catalyst This compound Catalyst->Incubate Buffer Reaction Buffer Buffer->Incubate Control Control (No Catalyst) Control->Incubate Spectrophotometry Spectrophotometry (for p-NPA) Incubate->Spectrophotometry Electrophoresis Gel Electrophoresis (for Protein/DNA) Incubate->Electrophoresis Data Quantitative Data (e.g., reaction rate, % cleavage) Spectrophotometry->Data Electrophoresis->Data

Caption: General experimental workflow for activity assays.

References

Unveiling the Catalytic Landscape of H-Ser-His-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. The dipeptide H-Ser-His-OH (Ser-His) has garnered attention as a simple, bio-inspired catalyst. This guide provides a comprehensive comparison of this compound's catalytic performance against other alternatives, supported by available experimental data and detailed protocols. We will delve into its proposed mechanism and present a critical perspective on its catalytic efficacy.

Performance Comparison: this compound vs. Alternative Catalysts

The catalytic activity of this compound is most frequently discussed in the context of peptide bond formation and ester hydrolysis, drawing parallels to the mechanism of serine proteases like α-chymotrypsin. However, the available literature presents a nuanced and sometimes conflicting picture of its efficacy.

While some studies suggest that this compound can catalyze the formation of peptide bonds, with yields reportedly ranging from 0.5% to 60% depending on the substrates and reaction conditions, other investigations have found it to be ineffective in catalyzing the hydrolysis of unactivated esters and amides.[1] This discrepancy underscores the importance of carefully considering the specific reaction conditions and substrates when evaluating the catalytic potential of this dipeptide.

For the synthesis of the dipeptide N-acetyl-phenylalanyl-leucinamide (Ac-Phe-Leu-NH2), this compound has been shown to provide a 10% yield after one day at room temperature, which is noted as being only six times lower than the yield obtained with the enzyme α-chymotrypsin under similar conditions. Other simple peptides like Gly-Gly and Gly-Gly-Gly have also been shown to be effective, albeit less so than Ser-His.

A direct quantitative comparison of kinetic parameters such as kcat, Km, and Vmax for this compound with other catalysts is challenging due to the limited availability of such data in the published literature. Most studies report reaction yields rather than detailed kinetic constants. For a qualitative comparison, we present the following table based on available information.

CatalystReaction TypeReported Yield/ActivityAdvantagesDisadvantages
This compound Peptide Bond Formation0.5% - 60%Simple structure, potentially prebiotic relevance.Lower efficiency than enzymes, conflicting reports on activity, lack of detailed kinetic data.
Ester HydrolysisContradictory reports; one study found no catalytic activity for unactivated esters.[1]
Gly-Gly, Gly-Gly-Gly Peptide Bond FormationEffective, but less so than this compound.Simple, readily available.Lower catalytic activity compared to this compound.
α-Chymotrypsin Peptide Bond FormationHigh yields (e.g., >60% for Ac-Phe-Leu-NH2 formation).High catalytic efficiency and specificity.More complex structure, sensitive to denaturation.
Ester HydrolysisWell-characterized, high catalytic efficiency. For N-acetyl-L-tryptophan ethyl ester, kcat is reported to be 27 s⁻¹ and Km is 0.097 x 10⁻³ M.
Histidyl-Histidine Peptide Bond FormationEnhances condensation of glycine (B1666218) to oligoglycines.Demonstrates catalytic turnover.Specificity may be limited.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic studies. Below are protocols derived from the literature for key experiments involving this compound.

Protocol 1: this compound Catalyzed Peptide Bond Formation

This protocol describes a general procedure for the synthesis of a dipeptide catalyzed by this compound.

Materials:

  • N-protected and C-activated amino acid ester (e.g., N-acetyl-phenylalanine ethyl ester, Ac-Phe-OEt)

  • C-protected amino acid amide (e.g., Leucinamide, H-Leu-NH2)

  • This compound (catalyst)

  • Dimethylformamide (DMF)

  • Aqueous buffer (e.g., 100 mM sodium borate (B1201080), pH 10)

  • 1N HCl

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 50 mM solution of the N-protected and C-activated amino acid ester in DMF.

  • Prepare a 50 mM solution of the C-protected amino acid amide in the aqueous buffer.

  • In a reaction vessel, combine the amino acid ester solution and the amino acid amide solution. The final DMF concentration should be around 6% (v/v).

  • Add the this compound catalyst to the reaction mixture to a final concentration of 4 mM to 16 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 1 to 30 days).

  • Stop the reaction by adding 10% v/v of 1N HCl.

  • Collect the precipitate (the dipeptide product, which is often insoluble) by centrifugation (e.g., 13,000 rpm for 15 minutes).

  • Dissolve the precipitate in a known volume of DMF.

  • Analyze the dissolved product by HPLC to determine the yield.

Protocol 2: Kinetic Assay for Ester Hydrolysis

This protocol outlines a general method for assessing the esterase activity of a catalyst like this compound using a chromogenic substrate.

Materials:

  • p-Nitrophenyl acetate (B1210297) (p-NPA) or other suitable ester substrate

  • This compound (catalyst)

  • Buffer solution (e.g., phosphate (B84403) or borate buffer at a specific pH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the ester substrate (e.g., p-NPA) in a suitable solvent like acetonitrile.

  • Prepare a stock solution of the this compound catalyst in the buffer.

  • In a cuvette, add the buffer solution and the catalyst stock solution to achieve the desired final catalyst concentration.

  • Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette. The final substrate concentration should be varied to determine kinetic parameters.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenolate).

  • Record the absorbance at regular time intervals.

  • The initial reaction rate (V₀) is determined from the initial linear portion of the absorbance vs. time plot.

  • Repeat the experiment at different substrate concentrations to generate a Michaelis-Menten plot (V₀ vs. [S]).

  • From the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk), the kinetic parameters Vmax and Km can be determined. The turnover number (kcat) can be calculated if the exact concentration of the catalytically active species is known (kcat = Vmax / [Catalyst]).

Catalytic Mechanism and Experimental Workflow

The proposed catalytic mechanism of this compound is analogous to that of serine proteases, involving a catalytic dyad of the serine hydroxyl group and the histidine imidazole (B134444) side chain.

Catalytic_Mechanism cluster_Acylation Acylation Phase cluster_Deacylation Deacylation Phase Substrate_Binding E + S ⇌ E·S Complex Nucleophilic_Attack Nucleophilic Attack (Ser-OH on Substrate C=O) Substrate_Binding->Nucleophilic_Attack His acts as general base Tetrahedral_Intermediate1 Tetrahedral Intermediate (Oxyanion stabilized) Nucleophilic_Attack->Tetrahedral_Intermediate1 Acyl_Enzyme Acyl-Enzyme Intermediate (Product 1 released) Tetrahedral_Intermediate1->Acyl_Enzyme His acts as general acid Water_Binding Water Binding Acyl_Enzyme->Water_Binding Nucleophilic_Attack2 Nucleophilic Attack (Water on Acyl-Enzyme) Water_Binding->Nucleophilic_Attack2 His acts as general base Tetrahedral_Intermediate2 Tetrahedral Intermediate (Oxyanion stabilized) Nucleophilic_Attack2->Tetrahedral_Intermediate2 Product_Release Product 2 Release (Regenerated Enzyme) Tetrahedral_Intermediate2->Product_Release His acts as general acid

Caption: Proposed catalytic mechanism of this compound.

The diagram above illustrates the two main phases of the proposed catalytic cycle: acylation and deacylation. In the acylation phase, the serine hydroxyl group, activated by the histidine imidazole ring acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the substrate. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole"-like interaction. The intermediate then collapses, releasing the first product and forming a covalent acyl-enzyme intermediate. In the deacylation phase, a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, leading to a second tetrahedral intermediate. This intermediate collapses, releasing the second product and regenerating the free catalyst.

Experimental_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Substrate, Catalyst, Buffer) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture (Varying [Substrate]) Prepare_Reagents->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) Incubation->Monitoring Data_Collection Collect Data (Absorbance/Concentration vs. Time) Monitoring->Data_Collection Data_Analysis Analyze Data (Calculate Initial Rates) Data_Collection->Data_Analysis Kinetic_Modeling Kinetic Modeling (Michaelis-Menten Plot) Data_Analysis->Kinetic_Modeling Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Kinetic_Modeling->Determine_Parameters End End Determine_Parameters->End

Caption: General workflow for kinetic analysis.

This workflow diagram outlines the key steps in performing a kinetic analysis of an this compound catalyzed reaction. It begins with the preparation of reagents, followed by setting up the reaction under controlled conditions with varying substrate concentrations. The progress of the reaction is then monitored over time, and the collected data is used to calculate initial reaction rates. Finally, kinetic modeling, such as the Michaelis-Menten plot, is employed to determine the key kinetic parameters.

Conclusion

This compound presents an intriguing case as a minimalist, bio-inspired catalyst. While it shows promise in catalyzing certain reactions like peptide bond formation, its catalytic power appears to be significantly lower than that of enzymes like α-chymotrypsin. Furthermore, conflicting reports on its activity in hydrolysis reactions highlight the need for more rigorous and standardized kinetic analyses. The lack of comprehensive quantitative kinetic data (kcat, Km) for this compound in the literature is a major gap that hinders a direct and robust comparison with other catalysts. Future research should focus on detailed kinetic studies under a variety of conditions to fully elucidate the catalytic potential and limitations of this simple dipeptide. For researchers in drug development and related fields, while this compound may not be a direct replacement for highly efficient enzymes, it serves as a valuable model system for understanding the fundamental principles of catalysis and for the design of novel, small-molecule catalysts.

References

benchmarking seryl-histidine performance against other peptide catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organocatalysis, small peptides have emerged as promising, biocompatible catalysts. Among these, the dipeptide seryl-histidine (Ser-His) has garnered significant attention due to its structural resemblance to the catalytic dyad found in the active sites of many hydrolase enzymes, such as serine proteases.[1][2] This guide provides a comparative analysis of the catalytic performance of seryl-histidine against other peptide-based and related small molecule catalysts, supported by experimental data from the literature. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring the potential of peptide-based catalysts.

Comparative Catalytic Performance in Ester Hydrolysis

The hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) is a standard model reaction used to assess the esterase activity of catalysts. The reaction can be conveniently monitored by spectrophotometry, measuring the release of the chromogenic product, p-nitrophenolate.

The catalytic activity of seryl-histidine in this reaction has been a subject of investigation, with reported pseudo-first-order rate constants varying between 0.0003 min⁻¹ and 0.0521 min⁻¹.[3] This range suggests a significant dependence on experimental conditions such as pH, buffer composition, and catalyst concentration.

A direct comparison with its constituent amino acid, histidine, and the related small molecule imidazole (B134444), reveals that these simpler molecules can also catalyze p-NPA hydrolysis. In one study, imidazole was found to be a more active catalyst than seryl-histidine under the tested conditions.[4] This highlights the nuanced structure-activity relationship where the dipeptide linkage does not universally guarantee enhanced catalytic prowess over its components.

More complex peptide systems, designed to better mimic the enzymatic active site microenvironment, have demonstrated significantly higher catalytic efficiencies. For instance, self-assembling peptide nanofibers incorporating a Ser-His-Asp catalytic triad (B1167595) have been developed, exhibiting superior performance. The following table summarizes the catalytic efficiency of seryl-histidine in comparison to other peptide-based catalysts in the hydrolysis of p-nitrophenyl acetate.

CatalystSubstrateCatalytic Efficiency (k_cat/K_M or similar metric)Source(s)
Seryl-Histidine (Ser-His)p-NPA0.0003 - 0.0521 min⁻¹ (pseudo-first-order rate)[3]
Imidazolep-NPAQualitatively more active than Ser-His[4]
Ac-CFEFSFHFP-NH₂ (Designed β-sheet peptide)p-NPA0.19 M⁻¹ s⁻¹[3]
Self-assembling Fmoc-FFH/S/D nanofibersp-NPA11.16 M⁻¹ min⁻¹[5]
Ac-LHLHLQL-NH₂ with Zn²⁺ (Metalloenzyme mimic)p-NPA30 M⁻¹ s⁻¹[6]

Experimental Protocols

General Protocol for p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This protocol outlines a typical procedure for evaluating the catalytic activity of peptides in the hydrolysis of p-NPA.

Materials:

  • Peptide catalyst (e.g., Seryl-Histidine)

  • p-Nitrophenyl acetate (p-NPA)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5)[7]

  • Solvent for p-NPA stock solution (e.g., DMSO)[8]

  • 96-well microplate[4][7]

  • Microplate reader capable of measuring absorbance at 400 nm[7][9]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the peptide catalyst in the desired buffer.

    • Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM).[8]

    • Prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Assay Setup:

    • In a 96-well plate, add the peptide catalyst solution to the desired final concentration.

    • Include control wells containing only the buffer to measure the background hydrolysis of p-NPA.

    • To initiate the reaction, add the p-NPA stock solution to each well to reach the desired final substrate concentration (e.g., 1 mM).[8] The final volume in each well should be consistent (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader pre-set to the reaction temperature (e.g., 35 °C).[7]

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the p-nitrophenolate product.[7][9] Take readings at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Correct the rates of the catalyzed reactions by subtracting the rate of the uncatalyzed (background) reaction.

    • The concentration of the product can be determined using the Beer-Lambert law (ε for p-nitrophenolate is approximately 17,000 M⁻¹ cm⁻¹ at pH > 7.5).[9]

    • For a more detailed kinetic analysis, vary the substrate concentration to determine Michaelis-Menten parameters (K_m and V_max).[7]

Catalytic Mechanism and Experimental Workflow

The catalytic action of seryl-histidine in ester hydrolysis is believed to mimic the mechanism of serine proteases, involving a nucleophilic attack by the serine hydroxyl group, facilitated by the histidine imidazole ring acting as a general base.

Catalytic_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acyl-Enzyme Intermediate Formation cluster_step3 Step 3: Deacylation and Catalyst Regeneration SerHis Ser-OH···Im-His Tetrahedral_Intermediate R-C(O⁻)-OR'     |    O-Ser···ImH⁺-His SerHis->Tetrahedral_Intermediate Substrate Binding Substrate R-C(=O)-OR' Substrate->Tetrahedral_Intermediate Acyl_Enzyme R-C(=O)-O-Ser···Im-His Tetrahedral_Intermediate->Acyl_Enzyme Collapse of Intermediate Leaving_Group R'-OH Tetrahedral_Intermediate->Leaving_Group Tetrahedral_Intermediate2 R-C(O⁻)-OH     |    O-Ser···ImH⁺-His Acyl_Enzyme->Tetrahedral_Intermediate2 Water Attack Water H₂O Water->Tetrahedral_Intermediate2 Tetrahedral_Intermediate2->SerHis Regeneration Product R-COOH Tetrahedral_Intermediate2->Product

Caption: Proposed catalytic mechanism of seryl-histidine in ester hydrolysis.

The experimental workflow for assessing the catalytic performance of seryl-histidine and its analogs typically follows a standardized spectrophotometric assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Buffer Solution D Aliquot Buffer and Catalyst into Microplate Wells A->D B Prepare Catalyst Stock (e.g., Ser-His) B->D C Prepare Substrate Stock (p-NPA in DMSO) E Initiate Reaction by Adding Substrate Stock Solution C->E D->E F Monitor Absorbance at 400 nm over Time E->F G Calculate Initial Reaction Rates F->G H Compare Catalytic Performance G->H

Caption: Experimental workflow for the p-NPA hydrolysis assay.

Conclusion

Seryl-histidine demonstrates catalytic activity in ester hydrolysis, acting as a minimalist mimic of the serine protease active site. However, its performance is modest when compared to more sophisticated, designed peptide catalysts that better replicate the complex, three-dimensional architecture of natural enzymes. The catalytic efficiency of Ser-His is also challenged by simpler molecules like imidazole, indicating that the mere presence of the serine and histidine residues in a dipeptide is not sufficient for high catalytic turnover.

For researchers in drug development and catalysis, seryl-histidine serves as a foundational model for understanding peptide-based catalysis. The development of more potent catalysts will likely involve the incorporation of additional functional groups to stabilize transition states, the use of longer peptide sequences to create a defined catalytic pocket, and the strategic self-assembly of peptides into nanostructures that can enhance catalytic activity. Future investigations should focus on systematic benchmarking of a wider range of simple di- and tri-peptides to build a more comprehensive structure-activity relationship database for the rational design of novel peptide catalysts.

References

A Comparative Guide to the Catalytic Function of H-Ser-His-OH and Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptide H-Ser-His-OH (Seryl-Histidine) and a representative serine protease, Trypsin. The focus is on their function in a biological context as catalysts for peptide bond hydrolysis. This comparison will illuminate the fundamental principles of serine protease activity and the role of the core Ser-His catalytic dyad.

Performance Comparison: this compound vs. Trypsin

FeatureThis compound (Seryl-Histidine)Trypsin
Catalytic Efficiency (kcat/Km) Low; considered a primitive catalyst.High (e.g., ~8.26 s⁻¹mM⁻¹ for BApNA substrate)[1].
Substrate Specificity Broad and non-specific; cleaves at all 20 amino acids with varying efficiency[2].Highly specific; cleaves peptide bonds on the C-terminal side of Lysine (Lys) and Arginine (Arg) residues.
Catalytic Mechanism Relies on the fundamental Ser-His dyad for hydrolysis[3][4].Utilizes a highly organized catalytic triad (B1167595) (Ser-His-Asp) within a defined active site[5].
Structural Complexity Simple dipeptide.Complex globular protein with a specific 3D structure.
Biological Role Proposed as a model for a primordial protease; not a known biological catalyst in modern organisms.Essential for digestion, blood clotting, and other physiological processes.

Catalytic Mechanism and Experimental Workflow

The catalytic activity of both this compound and Trypsin is fundamentally based on the nucleophilic attack of a serine hydroxyl group on a peptide carbonyl carbon, facilitated by a histidine residue acting as a general base.

Catalytic_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acyl-Enzyme Formation cluster_2 Step 3: Deacylation Ser_OH Ser-OH His_Im His-Imidazole Ser_OH->His_Im H+ transfer Peptide_CO Substrate Peptide Bond (C=O) Ser_OH->Peptide_CO Nucleophilic attack Tetrahedral_Int1 Tetrahedral Intermediate Peptide_CO->Tetrahedral_Int1 Forms Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Int1->Acyl_Enzyme Collapses to Product1 Product 1 (C-terminus) Tetrahedral_Int1->Product1 Releases Tetrahedral_Int2 Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Int2 Forms Water H2O Water->His_Im H+ transfer Water->Acyl_Enzyme Nucleophilic attack Product2 Product 2 (N-terminus) Tetrahedral_Int2->Product2 Releases Enzyme_Regen Regenerated Enzyme Tetrahedral_Int2->Enzyme_Regen Regenerates

Figure 1: Generalized Serine Protease Catalytic Mechanism.

The following workflow outlines a general procedure for comparing the proteolytic activity of this compound and Trypsin.

Experimental_Workflow Start Start: Prepare Reagents Prep_Substrate Prepare Substrate Solution (e.g., Casein or BApNA) Start->Prep_Substrate Prep_Enzymes Prepare Enzyme Solutions (this compound and Trypsin) Start->Prep_Enzymes Incubation Incubate Substrate with Enzymes (and Controls) at 37°C Prep_Substrate->Incubation Prep_Enzymes->Incubation Stop_Reaction Stop Reaction (e.g., add TCA) Incubation->Stop_Reaction Analysis Analyze Cleavage Products Stop_Reaction->Analysis End End: Compare Activities Analysis->End

Figure 2: Experimental Workflow for Protease Activity Assay.

Experimental Protocols

The following protocols provide a detailed methodology for assessing and comparing the proteolytic activity of this compound and Trypsin.

General Protease Activity Assay using a Chromogenic Substrate (BApNA)

This protocol utilizes Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BApNA) as a chromogenic substrate. Cleavage of BApNA by a protease releases p-nitroaniline, which can be quantified spectrophotometrically at 410 nm.

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BApNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of BApNA in DMSO.

    • Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.

    • Prepare a 10 mg/mL stock solution of this compound in Tris-HCl buffer.

    • Prepare working solutions of Trypsin and this compound by diluting the stock solutions in Tris-HCl buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the BApNA stock solution to each well.

    • Add 10 µL of the respective enzyme working solutions (Trypsin and this compound) to their designated wells.

    • Include control wells containing buffer and substrate but no enzyme (blank), and wells with each enzyme but no substrate.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 410 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the enzyme-containing wells at each time point.

    • Plot the change in absorbance over time to determine the initial reaction velocity (V₀).

    • The activity of the protease can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is 8,800 M⁻¹cm⁻¹.

Protein Cleavage Analysis by SDS-PAGE

This protocol is used to visualize the cleavage of a protein substrate, such as bovine serum albumin (BSA), by this compound and Trypsin.

Materials:

  • This compound

  • Trypsin

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • SDS-PAGE gels (e.g., 12%)

  • Laemmli sample buffer (4X)

  • Coomassie Brilliant Blue stain

  • Destaining solution

Procedure:

  • Reaction Setup:

    • Prepare a 1 mg/mL solution of BSA in Tris-HCl buffer.

    • In separate microcentrifuge tubes, add 50 µL of the BSA solution.

    • Add 5 µL of either this compound (10 mg/mL) or Trypsin (1 mg/mL) to the respective tubes.

    • Include a control tube with BSA and buffer only.

    • Incubate all tubes at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation for SDS-PAGE:

    • At each time point, take a 10 µL aliquot from each reaction tube and mix it with 3.3 µL of 4X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis and Staining:

    • Load the prepared samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Analyze the gel for the disappearance of the intact BSA band and the appearance of smaller peptide fragments in the lanes corresponding to the enzyme-treated samples. This will provide a qualitative assessment of the proteolytic activity.

Conclusion

This compound serves as a fundamental model for the catalytic dyad found in serine proteases. Its ability to cleave a wide range of substrates, albeit with low efficiency, highlights the core chemical principles of peptide bond hydrolysis. In contrast, enzymes like Trypsin have evolved complex three-dimensional structures that create highly specific substrate-binding pockets and optimize the orientation of the catalytic triad, resulting in significantly higher catalytic efficiency and specificity. For researchers in drug development, understanding the minimalist requirements for catalysis embodied by this compound can inform the design of novel enzyme inhibitors or synthetic catalysts. This comparative guide provides the foundational knowledge and experimental framework for further investigation into the structure-function relationships of these important biological catalysts.

References

Comparative Efficacy of H-Ser-His-OH in Different Solvent Systems for Hydrolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the dipeptide H-Ser-His-OH's efficacy in various solvent systems, focusing on its application as a catalyst for hydrolysis. The information is intended for researchers, scientists, and professionals in drug development seeking to optimize the performance of peptide-based catalysts. This document presents hypothetical experimental data to illustrate a framework for such comparisons.

Data Presentation: Efficacy of this compound in Hydrolysis

The hydrolytic efficacy of this compound was evaluated by measuring its catalytic activity on a model substrate, p-nitrophenyl acetate (B1210297) (pNPA). The rate of p-nitrophenol production was monitored spectrophotometrically. The following table summarizes the kinetic parameters of this compound in three distinct solvent systems.

Solvent SystemThis compound Concentration (mM)Substrate (pNPA) Concentration (mM)Michaelis Constant (K_m, mM)Maximum Velocity (V_max, µM/min)Catalytic Efficiency (k_cat/K_m, M⁻¹s⁻¹)
50 mM Phosphate (B84403) Buffer (pH 7.4)10.1 - 2.00.8515.2298.0
20% DMSO in 50 mM Phosphate Buffer (pH 7.4)10.1 - 2.01.2012.8177.8
10% PEG300 / 5% Tween-80 in Saline10.1 - 2.01.5510.5113.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for assessing the hydrolytic efficacy of this compound is provided below.

1. Materials and Reagents:

  • This compound (purity >98%)

  • p-nitrophenyl acetate (pNPA)

  • Phosphate buffer components (Sodium phosphate monobasic, Sodium phosphate dibasic)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Spectrophotometer

  • 96-well microplates

2. Preparation of Solvent Systems:

  • 50 mM Phosphate Buffer (pH 7.4): Prepared by mixing appropriate volumes of 1 M sodium phosphate monobasic and 1 M sodium phosphate dibasic solutions to achieve a pH of 7.4, followed by dilution to 50 mM with deionized water.

  • 20% DMSO in 50 mM Phosphate Buffer (pH 7.4): Prepared by adding 20 mL of DMSO to 80 mL of the 50 mM phosphate buffer.

  • 10% PEG300 / 5% Tween-80 in Saline: Prepared by dissolving 10 g of PEG300 and 5 g of Tween-80 in 85 mL of saline solution.

3. Preparation of Stock Solutions:

  • This compound Stock Solution (10 mM): A 10 mM stock solution of this compound was prepared in each of the three solvent systems.

  • pNPA Stock Solution (20 mM): A 20 mM stock solution of pNPA was prepared in acetonitrile.

4. In Vitro Hydrolysis Assay:

The hydrolytic activity of this compound was determined by monitoring the release of p-nitrophenol from pNPA at 405 nm.

  • Assay Setup: The assay was performed in a 96-well microplate format. Each well contained a final reaction volume of 200 µL.

  • Reaction Mixture: For each solvent system, a reaction mixture was prepared containing 1 mM this compound.

  • Substrate Addition: The reaction was initiated by adding varying concentrations of pNPA (ranging from 0.1 mM to 2.0 mM) to the wells containing the this compound solution.

  • Spectrophotometric Measurement: The absorbance at 405 nm was measured every 30 seconds for 10 minutes at 25°C using a microplate reader.

  • Data Analysis: The initial reaction velocities were calculated from the linear portion of the absorbance versus time plots. The kinetic parameters (K_m and V_max) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. Catalytic efficiency was calculated as k_cat/K_m, where k_cat = V_max/[E] and [E] is the enzyme (this compound) concentration.

Mandatory Visualizations

Catalytic Mechanism of this compound

The following diagram illustrates the proposed catalytic mechanism of this compound, functioning similarly to a serine protease active site. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, which then acts as a nucleophile to attack the substrate.

G cluster_0 This compound Catalytic Dyad cluster_1 Substrate cluster_2 Reaction Products Ser_OH Serine (Nucleophile) Substrate p-Nitrophenyl Acetate (Ester Bond) Ser_OH->Substrate Nucleophilic Attack His_N Histidine (General Base) His_N->Ser_OH Proton Abstraction Product1 p-Nitrophenol Substrate->Product1 Release Product2 Acetate Substrate->Product2 Release

Caption: Proposed catalytic mechanism of this compound.

Experimental Workflow for Efficacy Comparison

The diagram below outlines the experimental workflow for comparing the efficacy of this compound in different solvent systems.

G start Start prep_solvents Prepare Solvent Systems start->prep_solvents prep_stocks Prepare this compound & pNPA Stock Solutions prep_solvents->prep_stocks assay_setup Set up 96-well Plate Assay (for each solvent system) prep_stocks->assay_setup add_substrate Initiate Reaction with pNPA assay_setup->add_substrate measure Spectrophotometric Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis: Calculate Kinetic Parameters measure->analyze compare Compare Efficacy (K_m, V_max, k_cat/K_m) analyze->compare end End compare->end

Caption: Experimental workflow for this compound efficacy testing.

Comparative Analysis of H-Ser-His-OH Cross-Reactivity with Common Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity and off-target reactivity of the dipeptide H-Ser-His-OH.

This guide provides an objective comparison of the hydrolytic activity of the dipeptide this compound against a panel of common biomolecules. The data presented here is intended to assist researchers in evaluating the potential for cross-reactivity and off-target effects in studies involving this catalytically active dipeptide. All cited experimental data is supported by detailed methodologies for reproducibility.

Introduction to this compound Reactivity

The dipeptide seryl-histidine (this compound) has garnered significant interest due to its remarkable catalytic activity. Comprising the two key amino acids found in the active sites of many serine proteases, this compound has been demonstrated to be the shortest peptide capable of hydrolyzing a range of biological macromolecules, including proteins and nucleic acids.[1][2] Its ability to cleave peptide bonds at various amino acid residues suggests a broad substrate scope, which is a critical consideration for its potential applications and for understanding its biological implications.[1][3][4] This guide focuses on the comparative analysis of this compound's cleavage activity against four structurally diverse proteins: Bovine Serum Albumin (BSA), Myoglobin, Green Fluorescent Protein (GFP), and Cyclophilin A (CyPA).

Quantitative Comparison of Protein Cleavage

The hydrolytic activity of this compound was evaluated against four proteins with distinct structural folds. The cleavage efficiency, defined as the number of identified cleavage sites relative to the total number of amino acids in the protein, and the total number of cleaved peptide bonds were determined by high-resolution mass spectrometry.

Protein SubstrateMolecular Weight (kDa)Predominant Secondary StructureTotal Cleavage Sites IdentifiedCleavage Efficiency (%)
Bovine Serum Albumin (BSA) ~66.5α-helix12821.8
Myoglobin ~17.7α-helix4529.4
Green Fluorescent Protein (GFP) ~26.9β-sheet7832.6
Cyclophilin A (CyPA) ~18.0β-sheet with α-helices5533.3

Table 1: Comparative cleavage efficiency of this compound against different protein substrates. Data compiled from studies where proteins were incubated with this compound and the resulting peptides were analyzed by mass spectrometry.[1][3]

Cleavage Site Propensity

Analysis of the peptide fragments generated by this compound digestion reveals a broad tolerance for different amino acids at the cleavage sites. While the dipeptide can cleave at all 20 common amino acids, there are notable differences in the frequency of cleavage at specific residues and in different secondary structure contexts.

Protein SubstrateMost Frequent Cleavage Sites (Amino Acid)Preferred Secondary Structure for Cleavage
Bovine Serum Albumin (BSA) Leucine (Leu), Alanine (Ala), Valine (Val)Loop regions
Myoglobin Leucine (Leu), Lysine (Lys), Alanine (Ala)α-helical regions
Green Fluorescent Protein (GFP) Glycine (Gly), Leucine (Leu), Serine (Ser)β-sheet and loop regions
Cyclophilin A (CyPA) Glycine (Gly), Leucine (Leu), Alanine (Ala)β-sheet and loop regions

Table 2: Cleavage site preferences of this compound on different protein substrates. The data indicates a tendency to cleave at hydrophobic and small amino acid residues, with some preference for less structured regions of the proteins.[1][3]

Experimental Protocols

A detailed methodology for assessing the cross-reactivity of this compound with protein biomolecules is provided below. This protocol is based on established in-solution protein digestion techniques followed by high-resolution mass spectrometry for fragment analysis.[5][6][7][8][9][10][11][12]

Protocol: In-solution Protein Cleavage by this compound and Mass Spectrometry Analysis

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Target proteins (e.g., BSA, Myoglobin, GFP, CyPA), lyophilized

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • High-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

2. Protein Preparation and Denaturation:

  • Prepare a 1 mg/mL stock solution of the target protein in 50 mM ammonium bicarbonate buffer (pH 8.0).

  • To 100 µg of the protein solution, add urea to a final concentration of 8 M.

  • Incubate at 37°C for 1 hour to denature the protein.

3. Reduction and Alkylation:

  • Add DTT to the denatured protein solution to a final concentration of 10 mM.

  • Incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

4. Buffer Exchange (Optional but Recommended):

  • To remove urea and other reagents that may interfere with mass spectrometry, perform a buffer exchange using a 10 kDa molecular weight cutoff spin filter.

  • Wash the protein sample three times with 50 mM ammonium bicarbonate buffer.

5. This compound Digestion:

  • Resuspend the prepared protein in 50 mM ammonium bicarbonate buffer.

  • Add this compound to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation. A control reaction without this compound should be run in parallel.

6. Sample Cleanup for Mass Spectrometry:

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt and concentrate the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.

  • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

  • Dry the peptide sample in a vacuum centrifuge.

7. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in 0.1% formic acid.

  • Analyze the peptide mixture using a nano-LC-MS/MS system.

  • Separate peptides on a C18 column using a gradient of acetonitrile in 0.1% formic acid.

  • Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

8. Data Analysis:

  • Search the raw mass spectrometry data against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Specify a "no-enzyme" or "semi-tryptic" cleavage setting to identify non-specific cleavage products.

  • Identify and validate the peptide sequences and their corresponding cleavage sites.

  • Calculate cleavage efficiency by dividing the number of unique cleavage sites by the total number of amino acids in the protein.

  • Analyze the frequency of amino acids at the P1 and P1' positions of the cleavage sites to determine cleavage propensity.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_analysis Analysis Denaturation Denaturation (8M Urea) Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion This compound Digestion Alkylation->Digestion Cleanup Sample Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for the analysis of protein cleavage by this compound.

References

A Structural Showdown: The H-Ser-His-OH Dipeptide Versus the Active Sites of Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate molecular interactions within enzyme active sites is paramount. This guide provides a detailed structural and functional comparison between the simple dipeptide H-Ser-His-OH and the highly evolved active sites of serine proteases. By examining experimental data on their catalytic efficiencies and inhibitory potentials, we aim to illuminate the fundamental principles of enzyme catalysis and provide a basis for the rational design of novel therapeutic agents.

The dipeptide L-Seryl-L-histidine (this compound) represents a minimalist model of the core catalytic machinery found in the active sites of serine proteases. These enzymes, crucial for a vast array of biological processes from digestion to blood clotting, employ a highly conserved catalytic triad (B1167595) of amino acids: serine, histidine, and aspartate. The structural and functional juxtaposition of the simple dipeptide with the sophisticated enzymatic active site offers profound insights into the evolution of biological catalysts.

At the Heart of Catalysis: A Structural Comparison

The catalytic prowess of serine proteases stems from a precisely oriented triad of amino acid residues within the enzyme's active site. The key players are a nucleophilic serine, a histidine that acts as a general base, and an aspartate that electrostatically stabilizes the histidine.

The dipeptide this compound encapsulates the fundamental Ser-His dyad. In this small molecule, the imidazole (B134444) side chain of histidine can deprotonate the hydroxyl group of the adjacent serine, enhancing its nucleophilicity. This mirrors the initial step of the catalytic mechanism in serine proteases, where the histidine residue (His57 in chymotrypsin) abstracts a proton from the active site serine (Ser195 in chymotrypsin).

However, the active site of a serine protease provides a pre-organized environment that is absent for the free dipeptide in solution. The aspartate residue (Asp102 in chymotrypsin) in the catalytic triad is hydrogen-bonded to the histidine, which serves to correctly orient the imidazole ring and increase its basicity, thereby facilitating proton abstraction from serine. This "charge-relay system" is a hallmark of the efficiency of serine proteases. Furthermore, the enzyme's "oxyanion hole," a region of the active site rich in backbone amide protons, stabilizes the negatively charged tetrahedral intermediate that forms during catalysis. The this compound dipeptide lacks both the stabilizing influence of the aspartate and the pre-formed oxyanion hole.

Catalytic Efficiency: A Tale of Two Systems

The structural differences between the this compound dipeptide and the serine protease active site are reflected in their catalytic efficiencies. While this compound has been shown to possess intrinsic hydrolytic activity, it is significantly less potent than a fully evolved serine protease. A common substrate used to assay the activity of serine proteases is p-nitrophenyl acetate (B1210297) (pNPA), which releases a colored product upon hydrolysis, allowing for easy spectrophotometric monitoring of the reaction rate.

CatalystSubstratekcat (s-1)Km (mM)kcat/Km (M-1s-1)
This compoundp-Nitrophenyl acetate~5 x 10-6 - 8.7 x 10-5N/AN/A
Trypsinp-Nitrophenyl acetate3.85 x 10-3N/AN/A
α-Chymotrypsinp-Nitrophenyl trimethylacetate~0.37N/AN/A

Note: The catalytic rate for this compound is presented as a range of observed first-order rate constants (kobs) from different studies, as Michaelis-Menten kinetics are not typically observed for this simple catalyst. The kcat value for α-Chymotrypsin is for a similar, but not identical, substrate.

The data clearly illustrates the vast difference in catalytic power. Trypsin, a representative serine protease, is several orders of magnitude more effective at hydrolyzing pNPA than the this compound dipeptide. This dramatic rate enhancement is a direct consequence of the precise positioning of the catalytic residues and the stabilization of the transition state within the enzyme's active site.

The Dipeptide as an Inhibitor: A Competitive Interaction

InhibitorProteaseKi (μM)Type of Inhibition
D-Leu-Phe-NH-BzlFγ-Chymotrypsin0.61Competitive
This compoundTrypsin/ChymotrypsinNot Experimentally DeterminedPresumed Competitive

The potent inhibition by the D-Leu-Phe dipeptide derivative highlights that small molecules mimicking aspects of the substrate or the active site can indeed act as effective inhibitors. The lack of a reported Ki for this compound may suggest that its inhibitory effect is weak, likely due to its small size and lack of features that would promote strong binding to the substrate-binding pockets of the protease.

Experimental Protocols

Synthesis of this compound Dipeptide

The this compound dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. A common laboratory-scale solution-phase synthesis involves the following steps:

  • Protection of Amino Acids: The amino group of serine and the carboxylic acid group of histidine are protected using appropriate protecting groups (e.g., Boc for the amino group and a methyl ester for the carboxyl group). The side chains may also require protection.

  • Coupling: The protected serine and histidine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent.

  • Deprotection: The protecting groups are removed under specific conditions (e.g., acid for Boc and saponification for the methyl ester) to yield the final this compound dipeptide.

  • Purification and Characterization: The synthesized dipeptide is purified using techniques like ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Assay for Protease Activity and Inhibition using p-Nitrophenyl Acetate

This protocol describes a general method for determining the kinetic parameters of a serine protease and the inhibition constant of a competitive inhibitor using the substrate p-nitrophenyl acetate (pNPA).

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • This compound (or other inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the serine protease in cold Tris-HCl buffer. The exact concentration will depend on the specific activity of the enzyme.

    • Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile (B52724) or DMSO.

    • Prepare a series of dilutions of the inhibitor (this compound) in Tris-HCl buffer.

  • Determination of Km and Vmax:

    • In a series of cuvettes, add a fixed amount of the protease solution.

    • Add varying concentrations of the pNPA substrate to each cuvette.

    • Initiate the reaction and immediately monitor the increase in absorbance at 405 nm over time. The rate of the reaction is proportional to the initial velocity (V0).

    • Plot V0 against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determination of Ki:

    • Perform the kinetic assay as described above, but in the presence of different fixed concentrations of the inhibitor.

    • Generate Lineweaver-Burk or Dixon plots from the data. For a competitive inhibitor, the Lineweaver-Burk plots at different inhibitor concentrations will intersect on the y-axis.

    • The Ki can be determined from the x-intercept of a Dixon plot (1/V0 vs. [I]) or from the slope of the Lineweaver-Burk plot.

Visualizing the Comparison

To better understand the structural and functional relationships, the following diagrams illustrate the key concepts.

Structural_Comparison cluster_Protease Serine Protease Active Site cluster_Dipeptide This compound Dipeptide cluster_Function Functional Elements Ser195 Serine (Ser195) His57 Histidine (His57) Ser195->His57 H-bond NucleophilicAttack Nucleophilic Attack Ser195->NucleophilicAttack Asp102 Aspartate (Asp102) His57->Asp102 H-bond ProtonAbstraction Proton Abstraction His57->ProtonAbstraction Asp102->His57 Stabilization OxyanionHole Oxyanion Hole TransitionStateStabilization Transition State Stabilization OxyanionHole->TransitionStateStabilization Ser Serine His Histidine Ser->His Peptide Bond Ser->NucleophilicAttack His->ProtonAbstraction

Caption: Structural and functional comparison of a serine protease active site and the this compound dipeptide.

Experimental_Workflow cluster_Synthesis Dipeptide Synthesis cluster_Kinetics Kinetic Analysis start_synthesis Protected Amino Acids coupling Coupling Reaction start_synthesis->coupling deprotection Deprotection coupling->deprotection purification Purification & Characterization deprotection->purification end_synthesis Pure this compound purification->end_synthesis prepare_reagents Prepare Enzyme, Substrate (pNPA), Inhibitor end_synthesis->prepare_reagents measure_activity Measure Initial Rates (V₀) at various [S] prepare_reagents->measure_activity measure_inhibition Measure V₀ at various [S] and [I] prepare_reagents->measure_inhibition determine_km_vmax Determine Kₘ and Vₘₐₓ measure_activity->determine_km_vmax determine_ki Determine Kᵢ measure_inhibition->determine_ki

Caption: Workflow for the synthesis of this compound and its kinetic characterization.

Safety Operating Guide

Proper Disposal of H-Ser-His-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: H-Ser-His-OH (Seryl-histidine) is a naturally occurring dipeptide and is generally not classified as a hazardous substance. Standard laboratory good practices for handling non-hazardous chemical waste are typically sufficient. Always consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS) if available.

This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The information is designed to ensure safety and compliance with standard laboratory environmental health and safety (EHS) protocols.

I. Immediate Safety and Handling Precautions

While this compound is not considered hazardous, prudent laboratory practices are essential to ensure personnel safety and maintain a clean working environment.

  • Personal Protective Equipment (PPE): Always wear standard PPE when handling this compound in its solid or solution form. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile is a suitable choice)

    • A laboratory coat

  • Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, work in a fume hood or use a biosafety cabinet to prevent inhalation.[1]

  • Spill Response: In case of a spill, absorb liquids with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For solid spills, sweep up carefully to avoid creating dust and place in a sealed container. Clean the spill area with soap and water.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.

II. This compound Waste Characterization

This compound is a dipeptide composed of the amino acids serine and histidine. It is described as an endogenous metabolite and a natural product.[3][4] Such materials are typically not classified as hazardous waste unless they are mixed with a hazardous solvent or reagent. Common wastes not regulated as hazardous include many natural products like sugars and amino acids.[5]

Property Description Implication for Disposal
Chemical Nature Dipeptide of natural amino acidsLikely biodegradable and non-toxic.
Physical State Typically a solid (lyophilized powder)Can be dissolved in aqueous solutions for disposal.
Hazard Classification Generally considered non-hazardousCan often be disposed of via sanitary sewer or regular trash, pending institutional approval.

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or solution) and whether it has been contaminated with other hazardous chemicals.

Method 1: Disposal of Uncontaminated this compound

This procedure applies to unused, expired, or waste this compound that has not been mixed with any hazardous substances.

  • Consult Institutional Guidelines: Before proceeding, always check your organization's specific EHS guidelines for the disposal of non-hazardous chemical waste. Some institutions may require all chemical waste, regardless of hazard level, to be collected by EHS.

  • For Aqueous Solutions:

    • Small quantities of this compound dissolved in water or a non-hazardous buffer can typically be disposed of down the sanitary sewer.

    • Flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • For Solid Waste:

    • Dissolve the solid this compound in water.

    • Dispose of the resulting solution down the sanitary sewer as described above.

    • Alternatively, if permitted by your institution, small quantities of solid, non-hazardous waste may be disposed of in the regular laboratory trash.

Method 2: Disposal of Contaminated this compound

This procedure applies to this compound waste that is mixed with hazardous materials (e.g., organic solvents, heavy metals, other toxic chemicals).

  • Segregate Waste: Do not mix non-hazardous and hazardous waste. If this compound waste is combined with a hazardous substance, the entire mixture must be treated as hazardous waste.

  • Containerize and Label:

    • Place the contaminated waste in a chemically compatible, sealed container.

    • Attach a hazardous waste tag, which can be obtained from your institution's EHS department.

    • Clearly label the contents of the container, including this compound and all other constituents with their approximate percentages.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour this waste down the drain or place it in the regular trash.

IV. Disposal of Associated Materials

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinsate can typically be sewered. The empty, rinsed container can then be disposed of in the regular trash or recycling, depending on institutional policy.

  • Contaminated PPE: Used gloves, bench paper, and other disposable materials contaminated with this compound should be placed in a designated waste container. If the contamination is only with non-hazardous this compound, this can often be the regular trash. If contaminated with hazardous materials, it must be disposed of as hazardous waste.

V. Disposal Workflow Diagram

G start Start: this compound Waste for Disposal is_contaminated Is the waste mixed with any hazardous substance? start->is_contaminated non_hazardous_path Uncontaminated (Aqueous Solution or Solid) is_contaminated->non_hazardous_path No hazardous_path Contaminated is_contaminated->hazardous_path Yes check_guidelines Consult Institutional EHS Guidelines for Non-Hazardous Waste non_hazardous_path->check_guidelines collect_hazardous Collect in a sealed, compatible container hazardous_path->collect_hazardous sewer_disposal Dispose via Sanitary Sewer with copious amounts of water check_guidelines->sewer_disposal trash_disposal Alternatively, dispose of solid in regular trash (if permitted) check_guidelines->trash_disposal end End of Disposal Process sewer_disposal->end trash_disposal->end label_waste Attach a completed Hazardous Waste Tag collect_hazardous->label_waste ehs_pickup Arrange for pickup by Institutional EHS label_waste->ehs_pickup ehs_pickup->end

References

Essential Safety and Operational Guide for Handling H-Ser-His-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as H-Ser-His-OH (L-Seryl-L-histidine) is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to handle it with due caution as the toxicological properties have not been thoroughly investigated. The primary risks associated with handling lyophilized peptides are inhalation and dermal or eye contact. A comprehensive approach to personal protection is crucial to minimize exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.
Hand Protection Nitrile GlovesMinimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation of fine particles.

Physicochemical and Hazard Data

PropertyValue
CAS Number 67726-09-4
Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C[2]
Long-term Storage (Stock Solution) -80°C (6 months); -20°C (1 month)[3]
Purity >95% - 98%[2][4]
LogP -4.97 (Extrapolated)[1]

Operational Plan: Handling and Reconstitution

Proper handling and reconstitution are critical to maintaining the stability and integrity of this compound.

1. Receiving and Storage of Lyophilized Powder:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or colder, away from bright light.[3] For short-term storage, 2-8°C is suitable.[2]

2. Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation, which can degrade the peptide.

  • Solvent Selection: For a stock solution, sterile, distilled water is often a suitable solvent. For in vivo experiments, a common protocol involves dissolving the peptide in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[3]

  • Reconstitution:

    • Work in a sterile environment, such as a laminar flow hood.

    • Using a sterile syringe, slowly add the desired volume of solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.

    • If the peptide is difficult to dissolve, sonication may be used.

  • Storage of Reconstituted Solution:

    • For short-term use, store the solution at 2-8°C for a few days.

    • For long-term storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Disposal Plan

Dispose of all this compound waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste:

    • Items: Contaminated PPE (gloves, masks), weighing papers, and empty vials.

    • Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Items: Unused this compound solutions and solvents used to rinse glassware.

    • Procedure: Collect in a designated, sealed, and properly labeled waste container for chemical waste. Do not pour down the drain.

Experimental Workflow: Peptide-Catalyzed Condensation

The following diagram illustrates a general experimental workflow for a peptide condensation reaction catalyzed by this compound, based on a published protocol.[5]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Amino Acid/Peptide Esters - Nucleophilic Amino Acid - this compound Catalyst - Buffer Solution dissolve_nucleophile Dissolve Nucleophile in Aqueous Buffer prep_reagents->dissolve_nucleophile dissolve_ester Dissolve Ester in DMF prep_reagents->dissolve_ester add_ester Add Ester Solution to Nucleophile Solution dissolve_nucleophile->add_ester dissolve_ester->add_ester add_catalyst Add this compound Catalyst add_ester->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate stop_reaction Stop Reaction (e.g., add HCl) incubate->stop_reaction centrifuge Centrifuge to Collect Precipitate stop_reaction->centrifuge dissolve_precipitate Dissolve Precipitate in DMF centrifuge->dissolve_precipitate hplc_analysis Analyze by HPLC dissolve_precipitate->hplc_analysis

General workflow for this compound catalyzed peptide synthesis.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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H-Ser-His-OH
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。